Phthalazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXCDWNBUNEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049407 | |
| Record name | Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Phthalazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
253-52-1 | |
| Record name | Phthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHTHALAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Phthalazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure has led to the development of a wide array of derivatives with applications in medicinal chemistry, including anticancer, antihypertensive, and anti-inflammatory agents.[4][5] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, complete with detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.
Core Synthetic Strategies
The construction of the this compound ring system can be broadly categorized into several key strategies, primarily involving the condensation of a C-C-C-C aromatic unit with a N-N synthon. The most prevalent starting materials include derivatives of phthalic acid, o-phthalaldehyde, and related precursors.
From Phthalic Anhydride and its Derivatives
One of the most common and versatile methods for synthesizing phthalazinone derivatives involves the reaction of phthalic anhydride or its substituted analogues with hydrazine hydrate or substituted hydrazines. This approach is widely used due to the commercial availability of a diverse range of starting materials.
General Reaction Scheme:
Caption: General synthesis of phthalazinones from phthalic anhydride.
This reaction typically proceeds via the formation of an intermediate 2-aroylbenzoic acid, which then undergoes cyclization with hydrazine. The reaction conditions can be modified to influence the final product. For instance, the use of different solvents or catalysts can affect reaction times and yields.
Table 1: Synthesis of Phthalazinone Derivatives from Phthalic Anhydride
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Methylphthalic anhydride | Hydrazine hydrate, sodium acetate, aqueous acetic acid, reflux, 18 h | 5-Methyl-2H-phthalazin-1-one | Not specified | |
| Phthalic anhydride | Hydrazine hydrate, EtOH, reflux, 90°C, 2 h | 2H-Phthalazin-1-one | 71 | |
| Phthalic anhydride | Phenyl hydrazine, H2O, CH3COOH, HCl, reflux, 10 h | 2-Phenyl-2H-phthalazin-1-one | Not specified | |
| Phthalic anhydride | Acid hydrazides, p-toluenesulphonic acid (PTSA), solid state, room temp. | 2-(Acyl)-2,3-dihydrothis compound-1,4-diones | Excellent |
Experimental Protocol: Synthesis of 2H-Phthalazin-1-one
-
To a solution of phthalic anhydride in ethanol, add hydrazine hydrate at room temperature.
-
Heat the reaction mixture to reflux at 90°C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2H-phthalazin-1-one.
From o-Phthalaldehyde
The direct condensation of o-phthalaldehyde with hydrazine hydrate provides a straightforward route to the parent this compound. This method is highly efficient, though its utility is dependent on the availability of the dialdehyde starting material.
General Reaction Scheme:
Caption: Synthesis of this compound from o-phthalaldehyde.
Table 2: Synthesis of this compound from o-Phthalaldehyde
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Phthalaldehyde | Hydrazine hydrate | This compound | Nearly quantitative |
Experimental Protocol: Synthesis of this compound
-
Dissolve o-phthalaldehyde in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
From Hydrazones
An alternative strategy involves the synthesis of phthalazines from hydrazone precursors. This method offers a pathway to substituted phthalazines by varying the structure of the starting hydrazone. For example, N,N-bis(benzylidene)hydrazine derivatives can be cyclized in the presence of a Lewis acid to yield substituted phthalazines.
General Reaction Scheme:
Caption: General synthesis of phthalazines from hydrazone precursors.
Table 3: Synthesis of this compound Derivatives from Hydrazones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N,N-bis(4-isobutylbenzylidene)hydrazine | AlCl3, o-dichlorobenzene, 180°C, 2 h | 6-Isobutylthis compound | 66 | |
| Benzophenone hydrazone | AlCl3, elevated temperature | 1-Phenylthis compound | Not specified | |
| Protected amino acid hydrazide and substituted benzaldehyde | Amyl alcohol saturated with HCl gas | Substituted phthalazines | Not specified |
Experimental Protocol: Synthesis of 6-Isobutylthis compound
-
A mixture of N,N-bis(4-isobutylbenzylidene)hydrazine and aluminum chloride in o-dichlorobenzene is prepared.
-
The reaction mixture is heated to 180°C for 2 hours.
-
After cooling, the reaction is quenched by the careful addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 6-isobutylthis compound.
Applications in Drug Development: Targeting Signaling Pathways
This compound derivatives have been extensively investigated as inhibitors of various enzymes and receptors implicated in disease. A notable example is their activity as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of structurally diverse this compound derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
The Multifaceted Biological Activities of Phthalazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth overview of the diverse pharmacological properties of this compound compounds, with a focus on their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity
This compound derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and DNA repair mechanisms.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A prominent mechanism of action for many anticancer this compound compounds is the inhibition of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
| Compound ID | Target Cell Line/Enzyme | IC50/GI50 (µM) | Reference |
| Vatalanib (PTK-787) | VEGFR-2 | 0.043 | [3] |
| Compound 7f | VEGFR-2 | 0.08 | [4] |
| Compound 8c | VEGFR-2 | 0.10 | |
| Compound 7a | VEGFR-2 | 0.11 | |
| Compound 2g | VEGFR-2 | 0.148 | |
| Compound 4a | VEGFR-2 | 0.196 | |
| Biarylurea 13c | VEGFR-2 | 2.5 | |
| Biarylurea 12c | VEGFR-2 | 2.7 | |
| Biarylurea 12b | VEGFR-2 | 4.4 | |
| Compound 12b | HCT-116 | 0.32 | |
| Compound 13c | HCT-116 | 0.64 | |
| Compound 9c | HCT-116 | 1.58 | |
| Phthalazinone 7c | HCT-116 | 1.36 | |
| Phthalazinone 8b | HCT-116 | 2.34 | |
| Compound 6b | NCI 60 Cell Panel | 0.15 - 8.41 | |
| Compound 7b | NCI 60 Cell Panel | 0.15 - 8.41 |
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Reagent Preparation : Prepare assay buffer, VEGFR-2 enzyme solution, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution. This compound compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Reaction Setup : In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays using [γ-³²P]ATP.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Certain phthalazinone derivatives, structurally similar to the approved drug Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Olaparib | PARP-1 | 4.40 | |
| Compound 23 | PARP-1 | Desirable inhibitory efficiency | |
| Compound 11c | PARP-1 | 97 | |
| Compound 5 | PARP-1 | 3.05 | |
| Compound 8a | PARP-1 | 2.31 |
This assay quantifies the ability of a compound to inhibit the activity of the PARP-1 enzyme.
-
Plate Preparation : A 96-well plate is coated with histone H1, which will serve as the substrate for PARP-1.
-
Reaction Mixture : Add the PARP-1 enzyme, NAD+, biotinylated NAD+, and the test this compound compound at various concentrations to the wells.
-
Incubation : Incubate the plate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone substrate using both NAD+ and biotinylated NAD+.
-
Detection : After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated PAR.
-
Signal Generation : A chemiluminescent or colorimetric substrate for HRP is added, and the resulting signal is measured using a microplate reader.
-
Data Analysis : A decrease in signal compared to the control (without inhibitor) indicates inhibitory activity. The IC50 value is calculated from a dose-response curve.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in several types of cancer, including medulloblastoma and basal cell carcinoma. This compound derivatives have been developed as potent inhibitors of this pathway, typically by targeting the Smoothened (SMO) receptor.
| Compound ID | Assay | IC50 (nM) | Reference |
| Taladegib | Gli-luciferase | Potent | |
| Vismodegib | Gli-luciferase | Potent | |
| Compound 23b | Gli-luciferase | 0.17 |
Anticonvulsant Activity
This compound derivatives have demonstrated significant potential in the management of epilepsy. Their mechanism of action often involves the modulation of ion channels and neurotransmitter receptors.
Quantitative Data for Anticonvulsant Activity
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| Compound 14 | MES Test | 9.3 | |
| N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) | MES Test | 5.89 | |
| Compound 12 | MES Test | 24.0 | |
| Compound 14 | MES Test | 8.0 | |
| Phenytoin | MES Test | - | |
| Carbamazepine | MES Test | - |
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation : Adult mice or rats are used. The test compounds are typically administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.
-
Drug Administration : After a specific pretreatment time to allow for drug absorption and distribution, the animals are subjected to the electroshock.
-
Electroshock Application : A brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Observation : The animals are observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the assay.
-
Data Analysis : The percentage of animals protected from the tonic hind limb extension at each dose is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.
Antimicrobial Activity
Various this compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.
Quantitative Data for Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4g | Escherichia coli | 20 | |
| Compound 4j | Escherichia coli | 20 | |
| Compound 4g | Candida albicans | 20 | |
| Compound 4j | Candida albicans | 20 | |
| Phthalazinone 2 | Pseudomonas aeruginosa | 12.5 | |
| Phthalazinone 10 | Pseudomonas aeruginosa | 12.5 | |
| Phthalazinone 12 | Pseudomonas aeruginosa | 12.5 | |
| Amoxicillin | S. aureus, B. subtilis, S. typhi, E. coli | 6.25 | |
| Ketoconazole | C. albicans, C. neoformans | 31.25 |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for MIC determination.
-
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution : The this compound compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension.
-
Incubation : The plate is incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours.
-
Reading of Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 8b | COX-2 | Potent and selective | |
| Compound 4 | COX-2 | Potent and selective | |
| Compound 5 | COX-2 | Potent and selective | |
| Compound 20a | COX-1 | 0.65 | |
| Compound 20a | COX-2 | 0.33 | |
| Celecoxib | COX-2 | - |
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.
-
Cell Culture : Macrophage-like cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment : The cells are pre-treated with various concentrations of the this compound compounds for a short period (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and TNF-α production.
-
Incubation : The plate is incubated for a specific duration (e.g., 4-24 hours) to allow for cytokine production.
-
Quantification of TNF-α : The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of this heterocyclic system allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against various biological targets. The data and protocols presented in this technical guide underscore the significant potential of this compound derivatives in the development of new treatments for cancer, epilepsy, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more promising drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Phthalazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
For Immediate Release
[City, State] – The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique chemical properties and versatile substitution patterns have enabled the development of potent and selective inhibitors for a range of biological targets, leading to breakthroughs in the treatment of cancer, inflammation, and microbial infections. This in-depth technical guide provides a comprehensive overview of the this compound core, its synthesis, and its pivotal role in drug discovery and development for researchers, scientists, and drug development professionals.
Introduction to the this compound Scaffold
This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[1][2] Commercially available drugs such as the antihypertensive agent hydralazine, the vasodilator budralazine, the anti-allergic azelastine, and the anticancer drug olaparib all feature the this compound core, highlighting its therapeutic importance.[1] The versatility of the this compound nucleus allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles, making it a valuable starting point for the design of novel drugs.[1][3]
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes, often starting from readily available precursors like phthalic anhydride. A common synthetic pathway involves the cyclocondensation of a substituted benzoic acid derivative with hydrazine hydrate to form a phthalazinone intermediate. This intermediate can then be subjected to chlorination using reagents like phosphorus oxychloride to yield a 1-chlorothis compound, which serves as a versatile building block for further derivatization through nucleophilic substitution reactions.
Another key synthetic strategy begins with the reaction of phthalic anhydride with hydrazine hydrate in acetic acid, followed by treatment with phosphorus oxychloride to produce 1,4-dichlorothis compound. This intermediate allows for sequential or simultaneous substitution at the 1 and 4 positions, enabling the creation of a diverse library of disubstituted this compound compounds. The choice of nucleophiles, such as amines, phenols, and thiols, allows for the introduction of various functional groups, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.
Medicinal Applications of this compound Derivatives
The this compound scaffold has proven to be a valuable framework for the development of drugs targeting a variety of diseases. Its derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
This compound derivatives have shown remarkable potential in cancer therapy by targeting key signaling pathways involved in tumor growth, proliferation, and survival.
One of the most significant applications of the this compound scaffold is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound-based drugs can effectively cut off the tumor's blood supply. Vatalanib (PTK-787) is a notable example of a 1,4-disubstituted this compound that acts as a potent VEGFR-2 inhibitor. Numerous studies have reported the synthesis of novel this compound derivatives with significant VEGFR-2 inhibitory activity, often exhibiting IC50 values in the nanomolar to low micromolar range.
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a potent PARP inhibitor containing a phthalazinone core, has been approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. The phthalazinone moiety plays a crucial role in binding to the NAD+ binding pocket of the PARP enzyme, preventing the recruitment of other DNA repair proteins.
This compound derivatives have also been investigated as inhibitors of other important cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. Furthermore, some this compound compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory properties. One mechanism of action is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that plays a key role in the inflammatory cascade. By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. Some this compound derivatives have also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes.
Antimicrobial Activity
The this compound scaffold has also been explored for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger. The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes.
Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activities of selected this compound derivatives against various targets and cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| VEGFR-2 Inhibitors | ||||
| Vatalanib (PTK-787) | VEGFR-2 | Enzymatic | 0.043 | |
| 12b | VEGFR-2 | Enzymatic | 4.4 | |
| 12c | VEGFR-2 | Enzymatic | 2.7 | |
| 13c | VEGFR-2 | Enzymatic | 2.5 | |
| PARP Inhibitors | ||||
| Olaparib | PARP-1 | Enzymatic | 0.139 | |
| 11c | PARP-1 | Enzymatic | 0.097 | |
| DLC-1 | PARP-1 | Enzymatic | <0.0002 | |
| DLC-49 | PARP-1 | Enzymatic | 0.00053 | |
| Cytotoxic Activity | ||||
| 6b | NCI-60 Panel | Cell Viability | 0.15 - 8.41 | |
| 7b | NCI-60 Panel | Cell Viability | 0.15 - 2.81 | |
| 13c | NCI-60 Panel | Cell Viability | 0.2 - 2.66 | |
| 11d | MCF-7 | Cell Viability | 2.1 | |
| 12c | MCF-7 | Cell Viability | 1.4 | |
| 12d | MDA-MB-231 | Cell Viability | 0.57 |
Table 2: Anti-inflammatory and Antimicrobial Activities of this compound Derivatives
| Compound ID | Biological Activity | Target/Organism | Assay Type | IC50 / MIC (µM) | Reference |
| Anti-inflammatory | |||||
| 3a | Anti-inflammatory | NF-κB activation | Cell-based | - | |
| - | PDE4 Inhibition | PDE4 | Enzymatic | - | |
| Antimicrobial | |||||
| 1a | Antibacterial | Pseudomonas aeruginosa | MIC | - | |
| 1b | Antibacterial | E. coli, P. aeruginosa | MIC | - | |
| 5l | Antibacterial/Antifungal | Various strains | MIC | - |
Key Experimental Protocols
General Procedure for the Synthesis of 1-Substituted Phthalazines
A common synthetic route to 1-substituted phthalazines begins with the cyclization of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate to yield a phthalazinone. This phthalazinone is then chlorinated, typically using phosphorus oxychloride, to produce a 1-chlorothis compound intermediate. The final step involves the nucleophilic displacement of the chlorine atom by reacting the 1-chlorothis compound with a suitable nucleophile, such as an amine or an alcohol, in a solvent like butanol.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound derivatives against VEGFR-2 is typically evaluated using an in vitro enzymatic assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, the kinase, a biotinylated substrate peptide, and ATP are incubated with the test compound. The reaction is stopped, and a europium-labeled anti-phospho-tyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The HTRF signal, which is proportional to the extent of substrate phosphorylation, is then measured. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound derivatives on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Conclusion
The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic tractability and the ability to introduce a wide range of substituents have led to the discovery of numerous compounds with potent and selective biological activities. The clinical success of this compound-based drugs like olaparib underscores the therapeutic potential of this heterocyclic system. Future research in this area will likely focus on the development of novel this compound derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, as well as their application in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics for a multitude of diseases.
References
chemical properties of the phthalazine ring system
An In-depth Technical Guide to the Chemical Properties of the Phthalazine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound ring system, a benzo-orthodiazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyridazine ring. This ortho-fused heteroarene is isomeric with other diazanaphthalenes such as quinoxaline, cinnoline, and quinazoline.[1][2] The this compound scaffold is of significant interest in medicinal chemistry, where it is recognized as a "privileged structure" due to its presence in numerous bioactive compounds with a wide range of therapeutic applications.[3][4] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. Notably, this compound is the core of approved drugs like the antihistamine Azelastine and the anticancer agent Olaparib. This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and biological significance of the this compound ring system.
Physical and Spectroscopic Properties
This compound is a pale yellow or slightly brown crystalline solid at room temperature. It is soluble in many organic solvents, including methanol, chloroform, ethanol, and acetone, but has limited solubility in water. The key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | |
| Molar Mass | 130.15 g/mol | |
| Appearance | Pale yellow to beige crystalline powder | |
| Melting Point | 90-91 °C | |
| Boiling Point | 315-317 °C (decomposition) | |
| pKa | 3.39 - 3.47 (at 20-25 °C) | |
| Water Solubility | Miscible / Sparingly soluble | |
| Topological Polar Surface Area | 25.8 Ų | |
| Hydrogen Bond Acceptor Count | 2 |
The structural and electronic features of the this compound ring can be elucidated through various spectroscopic techniques. The key spectroscopic data are compiled in Table 2, with more detailed information on substituted derivatives in Table 3.
Table 2: Spectroscopic Data of this compound
| Technique | Characteristic Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons. | |
| ¹³C NMR | Signals for the eight carbon atoms in the bicyclic system. | |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 130. | |
| FT-IR | Characteristic bands for aromatic C-H and C=N stretching. | |
| UV/Vis | Absorption maxima around 220, 240, and 355 nm in methanol. |
Table 3: Characteristic FT-IR Absorption Bands for Substituted this compound Derivatives
| Compound Class/Substituent | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Source |
| This compound-1,4-diones | 3461 | 1661, 1632 | - | 1051 (N-N) | |
| N-Aminophthalimides | 3482, 3447 | - | - | 1020 (N-N) | |
| Pyran-linked Phthalazinone-Pyrazole Hybrids | 3584-3093 | 1748-1739 | - | 2258-2191 (-CN) |
Electronic Properties and Reactivity
The this compound ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity. It possesses basic properties, readily forming addition products with alkyl iodides.
The primary modes of reactivity include:
-
Oxidation: Treatment with strong oxidizing agents like alkaline potassium permanganate cleaves the benzene ring to yield a pyridazine dicarboxylic acid.
-
Reduction: Zinc and hydrochloric acid can decompose the pyridazine ring, leading to the formation of orthoxylylene diamine.
-
Nucleophilic Substitution: This is a cornerstone of this compound chemistry. Halogenated phthalazines, such as 1-chlorothis compound, are highly reactive towards nucleophiles. The chlorine atom can be readily displaced by amines, hydrazines, and other nucleophiles, providing a versatile route to a vast array of functionalized derivatives.
-
Ring Transformation: In certain reactions, the this compound ring itself can be transformed. For instance, reactions of 1-substituted phthalazines with ynamines can lead to naphthalenes, benzodiazocines, or pentasubstituted pyridines, depending on the substituent.
-
Cycloaddition: The electron-deficient diazine ring can participate in inverse electron-demand Diels-Alder reactions.
A summary of these key reactions is presented below.
Table 4: Reactivity Summary of the this compound Ring System
| Reaction Type | Reagents | Product Type | Reference |
| Oxidation | Alkaline KMnO₄ | Pyridazine dicarboxylic acid | |
| Reduction | Zn / HCl | o-Xylylene diamine | |
| Nucleophilic Substitution | Nucleophiles (on chlorothis compound) | 1-Substituted phthalazines | |
| Ring Transformation | Ynamines | Naphthalenes, Benzodiazocines, etc. |
Synthesis of the this compound Core and Key Derivatives
The synthesis of the this compound core and its derivatives, particularly the medicinally important phthalazinones, can be achieved through several reliable methods.
Core Synthesis Strategies
-
Condensation of ω-Tetrabromorthoxylene with Hydrazine: This is a classical method for preparing the parent this compound ring.
-
Cyclization of 2-Acylbenzoic Acids with Hydrazines: This is a widely used and versatile method for synthesizing 4-substituted phthalazin-1-ones. The 2-acylbenzoic acid is typically refluxed with hydrazine hydrate or a substituted hydrazine.
-
Reaction of Phthalic Anhydrides with Hydrazines: Another prevalent route, this reaction involves treating phthalic anhydride with hydrazine hydrate, often in the presence of acetic acid, to yield phthalazinone derivatives.
Caption: General Synthesis of Phthalazinones.
Key Derivatization Reactions
The functionalization of the this compound core is crucial for tuning its biological activity. A common workflow involves the preparation of a reactive intermediate, like 1-chlorothis compound, followed by nucleophilic substitution.
Caption: Key Reactivity of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for key transformations based on cited literature.
Protocol 1: Synthesis of 4-Aryl-1(2H)-phthalazinone from 2-Aroylbenzoic Acid (General Procedure)
-
Objective: To synthesize a 4-aryl-1(2H)-phthalazinone via cyclocondensation.
-
Methodology: A mixture of the appropriate 2-aroylbenzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is heated at reflux in a suitable solvent such as ethanol or acetic acid for several hours (typically 4-18 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a cold solvent (e.g., ethanol or water) and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.
Protocol 2: Synthesis of 1-Chloro-4-arylthis compound from 4-Aryl-1(2H)-phthalazinone
-
Objective: To convert the phthalazinone into a more reactive chlorothis compound intermediate.
-
Methodology: The starting 4-aryl-1(2H)-phthalazinone (1 equivalent) is heated under reflux with an excess of phosphorus oxychloride (POCl₃) for a period of 2-4 hours. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. This crude 1-chloro-4-arylthis compound is often used in the next step without further purification.
Protocol 3: FT-IR Spectroscopy Analysis (KBr Pellet Method)
-
Objective: To identify functional groups and confirm the structure of a synthesized this compound derivative.
-
Methodology: Approximately 1-2 mg of the dried this compound compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is ground to a fine, homogeneous powder in an agate mortar. A portion of this powder is then transferred to a die and compressed under a hydraulic press to form a thin, transparent pellet. The FT-IR spectrum is recorded by placing the pellet in the spectrometer, typically scanning from 4000 to 400 cm⁻¹. Multiple scans are averaged to enhance the signal-to-noise ratio. The resulting spectrum is analyzed by correlating the observed absorption bands with known vibrational frequencies of functional groups to confirm the compound's structure.
Role in Drug Development and Signaling Pathways
The this compound core is a key pharmacophore in modern drug discovery, particularly in oncology. Many this compound derivatives exert their therapeutic effect by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.
A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. This compound-based compounds like Vatalanib have been developed as potent VEGFR-2 inhibitors. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration.
Caption: VEGFR-2 Inhibition Pathway.
The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where different substituents are placed on the this compound core to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking studies are also employed to understand the binding interactions between the this compound derivative and the active site of the target protein, aiding in the rational design of more effective drugs.
Conclusion
The this compound ring system is a versatile and highly valuable scaffold in chemical and pharmaceutical sciences. Its distinct electronic properties govern a rich and diverse reactivity, enabling the synthesis of a wide array of derivatives. The well-established synthetic routes and functionalization protocols have made it an accessible core for researchers. Its proven success in targeting critical biological pathways, such as VEGFR-2 signaling, underscores its importance in drug development and ensures that the this compound ring will remain a focus of intensive research for the foreseeable future.
References
The Genesis of a Heterocycle: An In-depth Technical Guide to the History and Discovery of Phthalazine
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its derivatives have paved the way for significant therapeutic advancements, ranging from early antihypertensive agents to modern targeted cancer therapies. This technical guide provides a comprehensive historical and technical overview of the discovery of this compound and its key derivatives, presenting seminal experimental protocols, quantitative data, and the logical evolution of its synthetic pathways.
I. The Dawn of this compound Chemistry: The First Synthesis
The journey of this compound began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The parent this compound molecule was first synthesized in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the chemical foundation for a class of compounds that would later exhibit a remarkable breadth of biological activities.
A. The Gabriel and Pinkus Synthesis (1893)
The inaugural synthesis of this compound was achieved through the condensation of α,α'-o-xylylene dibromide with hydrazine. This reaction established a fundamental route to the bicyclic this compound core.
Experimental Protocol: Synthesis of this compound
-
Preparation of α,α'-o-xylylene dibromide: o-xylene is subjected to bromination to yield the dibromide starting material.
-
Condensation with Hydrazine: A solution of α,α'-o-xylylene dibromide in an appropriate solvent such as ethanol is treated with hydrazine hydrate.
-
Reaction Conditions: The mixture is heated, leading to a cyclization reaction where the two nitrogen atoms of hydrazine displace the bromine atoms, forming the stable aromatic this compound ring.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the resulting crude this compound is purified by crystallization or distillation.
An alternative early method for the synthesis of this compound involved the reduction of a chlorothis compound derivative.[2]
II. Early Derivatives of this compound: From Serendipity to Scientific Application
The true potential of the this compound core was unlocked through the synthesis and investigation of its derivatives. Two early examples stand out for their profound and lasting impact: hydralazine and luminol.
A. Hydralazine: A Serendipitous Journey to an Antihypertensive Drug
The story of hydralazine is a classic example of serendipity in drug discovery. In the late 1940s, scientists at Ciba were searching for new treatments for malaria. During their investigation of hydrazine derivatives of this compound, they synthesized a compound initially designated C-5968, later known as 1-hydrazinothis compound or hydralazine. While it proved ineffective against malaria, pharmacological testing revealed a potent and unexpected vasodilatory effect, leading to a significant drop in blood pressure.[3]
This discovery shifted the research focus, and Ciba filed a patent for hydralazine in 1945, which was granted in 1949. Following successful clinical trials, hydralazine was approved by the U.S. Food and Drug Administration (FDA) in 1953, becoming one of the first orally active antihypertensive medications.
Experimental Protocol: First Synthesis of Hydralazine (from Ciba Patent US 2,484,029)
-
Starting Material: 1-chlorothis compound, which can be prepared from phthalazinone.
-
Reaction with Hydrazine: 1-chlorothis compound is reacted with hydrazine hydrate. The patent describes reacting the freshly obtained, still moist 1-chlorothis compound with a mixture of ethyl alcohol and hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is heated for a specified period. The original patent describes a two-hour heating period.
-
Isolation of Hydralazine Base: Upon cooling the reaction mixture, the 1-hydrazinothis compound (hydralazine) precipitates as yellow needles.
-
Purification: The crude product is isolated by filtration, washed with cold ethyl alcohol, and can be further purified by recrystallization from methanol.
-
Salt Formation: For pharmaceutical use, the hydralazine base is converted to its hydrochloride salt by warming in alcoholic or aqueous hydrochloric acid.
For decades, the precise molecular mechanism of hydralazine's action remained elusive. However, recent research has shed light on its function, revealing that it acts as a direct-acting smooth muscle relaxant.
B. Luminol: A Beacon in Forensic Science
Another early and influential this compound derivative is luminol, a phthalhydrazide first synthesized in 1902 by Aloys J. Schmitz. Initially, Schmitz noted that the compound produced a blue glow in an acidic solution. Later, in the 1920s and 1930s, further research elucidated its remarkable chemiluminescent properties, particularly its reaction with oxidizing agents in basic solutions. A pivotal discovery was made in 1937 by German forensic scientist Walter Specht, who demonstrated that the iron in hemoglobin acts as a catalyst for the chemiluminescence of luminol, making it an incredibly sensitive test for detecting trace amounts of blood at crime scenes.
Experimental Protocol: Synthesis of Luminol
-
Step 1: Synthesis of 3-Nitrophthalhydrazide: 3-nitrophthalic acid is heated with hydrazine in a high-boiling solvent like triethylene glycol. This condensation reaction results in the formation of 3-nitrophthalhydrazide with the loss of water.
-
Step 2: Reduction to Luminol: The nitro group of 3-nitrophthalhydrazide is then reduced to an amino group. This is typically achieved using a reducing agent such as sodium dithionite (sodium hydrosulfite) in a basic solution.
-
Isolation and Purification: The luminol product is precipitated from the reaction mixture, often by the addition of acetic acid, and can be collected by filtration.
III. Quantitative Data from Early Syntheses
The following table summarizes key quantitative data available from early publications and patents concerning this compound and its derivatives.
| Compound | Starting Material(s) | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | α,α'-o-xylylene dibromide, Hydrazine | Heating in ethanol | Not specified in early reports | 90-91 | |
| Hydralazine | 1-chlorothis compound, Hydrazine hydrate | Heating in ethanol | Not specified in original patent | 172-173 | |
| Luminol | 3-nitrophthalic acid, Hydrazine | 1. Heating in triethylene glycol 2. Reduction with sodium dithionite | Not specified in early reports | >300 (decomposes) |
IV. Logical Relationships and Experimental Workflows
The synthesis of these foundational this compound compounds can be represented through logical workflow diagrams.
Caption: Workflow for the first synthesis of this compound.
Caption: Synthetic pathway for the original synthesis of hydralazine.
V. The Expanding Universe of this compound Derivatives
The initial discoveries of this compound, hydralazine, and luminol were just the beginning. The versatility of the this compound core as a scaffold for medicinal chemistry has led to the development of a vast array of derivatives with diverse therapeutic applications. Researchers have explored modifications at various positions of the this compound ring, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The fundamental synthetic routes established by early pioneers continue to be adapted and refined, enabling the creation of novel this compound-based molecules with improved efficacy and specificity. The historical journey of this compound, from a laboratory curiosity to a privileged structure in drug discovery, underscores the enduring importance of fundamental chemical synthesis in advancing biomedical science.
References
Spectroscopic Analysis of Phthalazine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of phthalazine (C₈H₆N₂), a foundational heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. It includes comprehensive data tables, detailed experimental protocols, and logical workflow diagrams to facilitate the structural elucidation and characterization of this important molecule.
Introduction
This compound is a bicyclic aromatic heterocycle, structurally an isomer of other diazanaphthalenes like quinoxaline, quinazoline, and cinnoline. The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships and advancing drug discovery programs. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed examination of the spectroscopic signature of the core this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its symmetric structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, stemming from the molecule's C₂ᵥ symmetry. The spectrum displays two distinct multiplets corresponding to the two sets of chemically equivalent protons.
-
H1/H4 Protons: These protons are on the carbons adjacent to the nitrogen atoms and are the most deshielded, appearing furthest downfield.
-
H5/H8 & H6/H7 Protons: These four protons on the benzene ring are chemically equivalent in pairs and give rise to a complex multiplet further upfield.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H1, H4 | ~9.5 - 9.6 | Singlet / Narrow Multiplet |
| H5, H8 | ~8.1 - 8.2 | Multiplet |
| H6, H7 | ~7.9 - 8.0 | Multiplet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three sets of chemically equivalent carbon atoms.
-
C1/C4 Carbons: These carbons, directly bonded to the nitrogen atoms, are significantly deshielded and appear furthest downfield.
-
C4a/C8a Carbons: These are the quaternary (bridgehead) carbons and typically show a distinct chemical shift.
-
C5/C8 & C6/C7 Carbons: These pairs of carbons in the benzene ring portion of the molecule have chemical shifts typical for aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C1, C4 | ~152 |
| C4a, C8a | ~127 |
| C5, C8 | ~133 |
| C6, C7 | ~128 |
Note: Data compiled from various sources.[4][5] Shifts are approximate and can vary with experimental conditions.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for obtaining high-quality NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool (to filter any particulate matter), transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's guide.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Spectral Acquisition (¹H NMR):
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Apply a standard 90° pulse.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Spectral Acquisition (¹³C NMR):
-
Switch the probe to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transform to the acquired FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
NMR Workflow Diagram
Caption: General experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorptions for its aromatic and heterocyclic components.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3050 - 3100 | C-H Stretch | Aromatic C-H stretching |
| 1600 - 1650 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1550 - 1600 | C=N Stretch | Heterocyclic ring stretching |
| 1450 - 1500 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1000 - 1200 | C-H In-plane bend | Aromatic C-H in-plane bending |
| 750 - 850 | C-H Out-of-plane bend | Aromatic C-H out-of-plane bending, indicative of ortho-disubstitution pattern |
Note: Data compiled from various sources. Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of a solid this compound sample.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR Spectrometer
-
Sample holder
Procedure:
-
Sample Preparation:
-
Gently grind 100-200 mg of dry, IR-grade KBr in an agate mortar to create a fine powder.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Thoroughly grind the mixture until it is a fine, homogeneous powder. The quality of the final pellet depends heavily on the homogeneity of this mixture.
-
Transfer a portion of the powder into the collar of the pellet press die.
-
-
Pellet Formation:
-
Assemble the die set and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.
-
Carefully release the pressure and disassemble the die.
-
Gently remove the thin, transparent, or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) and instrument interferences.
-
Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using the spectrometer's software (e.g., baseline correction).
-
Identify the wavenumbers of the major absorption bands and correlate them with known vibrational frequencies to confirm the structure.
-
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Ionization Techniques
For this compound and its derivatives, two common ionization techniques are employed:
-
Electron Impact (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule. This process imparts significant energy, leading to extensive and reproducible fragmentation. EI is excellent for obtaining a structural "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for determining the molecular weight of the parent compound with minimal fragmentation. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. It is particularly useful for polar and thermally labile compounds. Tandem MS (MS/MS) is often used with ESI to induce controlled fragmentation for further structural analysis.
Fragmentation of this compound
Under Electron Impact (EI) conditions, this compound (Molecular Weight: 130.15 g/mol ) exhibits a characteristic fragmentation pattern.
-
Molecular Ion (M⁺˙): The most abundant peak is often the molecular ion at m/z 130 .
-
Key Fragments: The primary fragmentation pathway involves the loss of stable neutral molecules like HCN.
-
m/z 103: Corresponds to the loss of an HCN molecule ([M-HCN]⁺˙).
-
m/z 76: Represents the benzyne radical cation ([C₆H₄]⁺˙), a common fragment for benzene-containing rings following the loss of the heterocyclic portion.
-
Table 4: Key EI-MS Fragments for this compound
| m/z Value | Ion Formula | Description |
| 130 | [C₈H₆N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 103 | [C₇H₅N]⁺˙ | Loss of HCN |
| 76 | [C₆H₄]⁺˙ | Benzyne radical cation |
Data sourced from NIST Mass Spectrometry Data Center and other literature.
Experimental Protocols for Mass Spectrometry
Objective: To obtain a mass spectrum with a clear molecular ion and a reproducible fragmentation pattern for structural identification.
Materials and Equipment:
-
This compound sample (microgram quantities)
-
GC-MS or a direct insertion probe MS system with an EI source.
-
Volatile solvent (if using GC, e.g., dichloromethane, methanol).
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Dissolve a small amount of sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.
-
GC Inlet: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a suitable solvent. Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the sample and introduce it into the MS ion source.
-
-
Ionization and Analysis:
-
Volatilize the sample in the high-vacuum source (Source Temperature: 150-250 °C).
-
Bombard the gaseous molecules with a 70 eV electron beam.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern and compare it to known pathways or library spectra for confirmation.
-
Objective: To accurately determine the molecular weight of the sample with minimal fragmentation.
Materials and Equipment:
-
This compound sample
-
LC-MS system with an ESI source.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water) and an optional acid modifier (e.g., formic acid).
-
Syringe pump or liquid chromatography system for sample introduction.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (to promote protonation).
-
-
Sample Introduction:
-
Introduce the sample solution into the ESI source via direct infusion with a syringe pump or through an LC system at a low flow rate (e.g., 5-200 µL/min).
-
-
Ionization and Analysis:
-
Apply a high capillary voltage (e.g., 3-5 kV) to the ESI needle.
-
Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation and a drying gas (200-350 °C) to aid solvent evaporation.
-
The ions are desolvated and enter the mass analyzer.
-
Scan an appropriate mass range to observe the protonated molecule [M+H]⁺.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ (at m/z 131.06 for this compound).
-
If MS/MS was performed, analyze the resulting fragment ions.
-
Mass Spectrometry Workflow and Fragmentation Diagrams
Caption: General experimental workflow for mass spectrometry.
Caption: Representative EI-MS fragmentation pathway for this compound.
Integrated Spectroscopic Strategy
The most effective structural elucidation of this compound and its derivatives is achieved by integrating data from all three spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups and aromaticity, and MS establishes the molecular weight and offers corroborating structural evidence through fragmentation analysis.
Caption: Logical workflow for integrated spectroscopic analysis.
References
Antimicrobial Frontiers: A Technical Guide to Novel Phthalazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds showing significant promise, phthalazine derivatives have emerged as a versatile scaffold for the synthesis of new drugs with a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent advancements in the development of novel this compound analogs as potent antimicrobial agents, with a focus on their synthesis, antimicrobial properties, and putative mechanisms of action.
Synthesis of Novel this compound Derivatives
The core this compound structure offers a rich template for chemical modification, allowing for the introduction of various functional groups to modulate antimicrobial activity. A common synthetic strategy begins with the reaction of phthalic anhydride with hydrazine hydrate to form 1(2H)-phthalazinone. This intermediate serves as a versatile precursor for a variety of analogs.
One prevalent approach involves the chlorination of the phthalazinone intermediate, followed by nucleophilic substitution with different amines, thiols, or other nucleophiles to introduce diversity at the C1 and C4 positions of the this compound ring.[1][2] For instance, reacting 1-chloro-4-p-tolylphthalizine with various anilines and other nucleophiles has yielded a range of substituted this compound derivatives.[1] Another key intermediate, 1-chloro-4-(4-methoxyphenyl)this compound, has been used to synthesize novel α-aminophosphonate derivatives by reacting it with phenylene diamines and subsequently with aldehydes and triphenyl phosphite.[3]
Furthermore, functionalization at the N2 position of the phthalazinone ring is a common strategy to enhance biological activity. This is often achieved by reacting the phthalazinone with compounds like ethyl chloroacetate, followed by hydrazinolysis to create a hydrazide. This hydrazide can then be reacted with various aldehydes, ketones, or other reagents to generate a diverse library of derivatives, including Schiff's bases, pyrazoles, and oxadiazoles.[4] The synthesis of 1,2,4-triazolo[3,4-a]this compound derivatives, for example, starts from phthalic anhydride and proceeds through a five-step synthesis.
The general synthetic workflow can be visualized as follows:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of Some Mono- and Disaccharide-Grafting this compound Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel this compound-Aminophosphonate Scaffold Hybrids [ejchem.journals.ekb.eg]
- 4. longdom.org [longdom.org]
Phthalazine-Based Therapeutics: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of pharmacologically active compounds. From established vasodilators to cutting-edge cancer therapeutics, this compound derivatives have demonstrated significant clinical and preclinical efficacy. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound-based drugs, focusing on their roles as vasodilators, Poly(ADP-ribose) polymerase (PARP) inhibitors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, and modulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Vasodilation: The Case of Hydralazine
Hydralazine, a hydrazine derivative of this compound, has been a long-standing therapeutic for hypertension and heart failure.[1] Its primary mechanism of action is direct vasodilation of arterioles, which reduces peripheral resistance and lowers blood pressure.[2]
Mechanism of Action: Calcium Metabolism and HIF-1α Stabilization
The vasodilatory effect of hydralazine is primarily attributed to its interference with calcium metabolism in vascular smooth muscle cells.[3] Although the precise molecular target remains under investigation, it is believed to inhibit the release of calcium from the sarcoplasmic reticulum, thereby preventing the calcium-dependent processes required for muscle contraction.[2][4] This leads to smooth muscle relaxation and vasodilation.
A more recently discovered mechanism involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, leading to its rapid degradation. Hydralazine has been shown to inhibit PHD activity, which prevents HIF-1α hydroxylation and subsequent degradation. The resulting accumulation of HIF-1α leads to the transcription of downstream target genes, including Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis. This novel mechanism suggests a potential role for hydralazine in the treatment of ischemic diseases.
PARP Inhibition: A Targeted Approach in Oncology
Several phthalazinone derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. The most notable example is Olaparib, an FDA-approved drug for certain types of cancers with BRCA1/2 mutations.
Mechanism of Action: Synthetic Lethality
PARP enzymes detect DNA single-strand breaks and, upon activation, synthesize poly(ADP-ribose) chains on nuclear proteins to recruit other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, this repair pathway is deficient. The combination of PARP inhibition and a defective homologous recombination pathway leads to a high level of genomic instability and cell death, a concept known as synthetic lethality.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀) of various phthalazinone-based PARP inhibitors against the PARP-1 enzyme.
| Compound | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib | 139 | |
| Compound 11c | 97 | |
| DLC-1 | <0.2 | |
| DLC-49 | 0.53 | |
| LG-12 (9k) | Potent (not specified) |
Experimental Protocols
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP1.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1. Block non-specific binding sites.
-
Reaction Setup: In each well, add the PARP1 enzyme, a mixture containing biotinylated NAD+, activated DNA, and the this compound test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate to allow the PARP1-catalyzed PARylation of histone proteins to occur.
-
Washing: Wash the plate to remove the enzyme, inhibitor, and unbound NAD+.
-
Detection: Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains attached to the histones.
-
Substrate Addition: After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Signal Quantification: Measure the resulting signal using a microplate reader. The signal intensity is proportional to the PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
CETSA is a powerful method to confirm that a drug binds to its intended target within a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound-based PARP inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate to allow for drug uptake and target binding.
-
Heat Challenge: Heat the cell suspensions to a specific "challenge temperature" for a short duration (e.g., 3 minutes). This temperature is predetermined to be on the slope of the PARP1 melting curve.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable PARP1) from the aggregated, denatured protein fraction by centrifugation.
-
Quantification: Quantify the amount of soluble PARP1 in the supernatant using a detection method such as Western Blot, ELISA, or AlphaScreen.
-
Data Analysis: Compare the amount of soluble PARP1 in the inhibitor-treated samples to the vehicle-treated control. An increase in soluble PARP1 in the presence of the inhibitor indicates thermal stabilization and confirms target engagement. Dose-response curves can be generated to determine the EC₅₀ for target engagement.
VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer
This compound derivatives have been extensively explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates angiogenesis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Mechanism of Action: Blocking ATP Binding
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents ATP from binding and blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro VEGFR-2 inhibitory activity (IC₅₀) of several this compound derivatives.
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| Sorafenib (Reference) | 0.09 | |
| Vatalanib (PTK-787) | 0.043 | |
| Compound 7a | 0.11 | |
| Compound 7b | 0.31 | |
| Compound 2g | 0.148 | |
| Compound 4a | 0.196 | |
| Compound 12b | 4.4 | |
| Compound 12c | 2.7 | |
| Compound 13c | 2.5 |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol describes a common method to measure the inhibitory effect of compounds on VEGFR-2 kinase activity.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and serial dilutions of the this compound test compound in a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound or vehicle control. Add the recombinant VEGFR-2 enzyme and pre-incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a master mix containing ATP and the substrate peptide.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the enzyme to phosphorylate the substrate, consuming ATP in the process.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescent detection reagent (e.g., Kinase-Glo™). This reagent contains luciferase, which catalyzes the production of light in an ATP-dependent manner.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader. A high signal indicates low kinase activity (high inhibition) due to more ATP remaining, while a low signal indicates high kinase activity (low inhibition).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
TGF-β Pathway Inhibition: A Novel Non-Kinase Mechanism
Recent research has uncovered a novel mechanism of action for certain this compound derivatives: the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and cancer.
Mechanism of Action: Non-Receptor-Kinase Inhibition
The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
Interestingly, a series of this compound compounds have been identified that inhibit the TGF-β/Smad signaling pathway without directly inhibiting the TβRI kinase. The most promising compound, 10p, was shown to reduce the phosphorylation of Smad proteins, indicating that it acts downstream of receptor activation but through a non-kinase inhibitory mechanism. This discovery opens a new avenue for targeting the TGF-β pathway.
Quantitative Data: In Vitro Inhibitory Activity
The most potent compound identified from a screen of a this compound library demonstrated significant inhibition of the TGF-β pathway.
| Compound | TGFβ-Smad Signaling IC₅₀ (µM) | Reference |
| 10p | 0.11 ± 0.02 |
Conclusion
The this compound core structure has proven to be a remarkably versatile scaffold for the development of drugs targeting a wide array of biological processes. The mechanisms of action are diverse, ranging from the modulation of ion channels and enzyme activities to the intricate inhibition of complex signaling cascades. The examples of hydralazine, PARP inhibitors like Olaparib, and the numerous preclinical VEGFR-2 and TGF-β inhibitors highlight the continued importance of this heterocyclic system in modern drug discovery. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound-based compounds.
References
A Comprehensive Review of Synthetic Routes for Phthalazine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties.[2][3] The versatile nature of the this compound core allows for the synthesis of a diverse array of analogues with tailored biological and physical properties. This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of phthalazines, with a focus on detailed experimental protocols, quantitative data comparison, and visual representations of synthetic workflows.
Core Synthetic Strategies
The synthesis of the this compound nucleus can be broadly categorized into several key strategies, primarily based on the choice of starting materials and the method of ring closure. These include:
-
Condensation Reactions of Hydrazine with 1,4-Dicarbonyl Precursors: This is the most classical and widely employed approach.
-
Multicomponent Reactions: Offering high efficiency and molecular diversity.
-
Intramolecular Cyclization Reactions: Modern methods often involving transition-metal catalysis.
This guide will delve into the specifics of each of these strategies, providing detailed experimental procedures for key transformations.
Synthesis from Phthalic Anhydride and its Derivatives
The reaction of phthalic anhydride with hydrazine hydrate is a cornerstone for the synthesis of phthalhydrazide (2,3-dihydrothis compound-1,4-dione), a crucial intermediate for a variety of this compound derivatives.[4]
Synthesis of Phthalhydrazide
Reaction Scheme:
Phthalhydrazide + Chlorinating Agent -> 1,4-Dichlorothis compound
2-Acylbenzoic Acid + Hydrazine Derivative -> 4-Substituted Phthalazin-1(2H)-one
o-Phthalaldehyde + Hydrazine -> this compound
Phthalhydrazide + Aldehyde + Malononitrile -> 1H-Pyrazolo[1,2-b]this compound-5,10-dione```
Experimental Protocol:
A mixture of phthalhydrazide (1.62 g, 10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol) in a suitable solvent such as ethanol (20 mL) is heated at reflux in the presence of a catalyst, such as piperidine or sodium hydrogen carbonate. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Aldehyde | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaHCO₃ | Solvent-free | 10-15 min | 100 | 95 | |
| 4-Chlorobenzaldehyde | NaHCO₃ | Solvent-free | 10 min | 100 | 96 | |
| 4-Methoxybenzaldehyde | NaHCO₃ | Solvent-free | 15 min | 100 | 92 |
Modern Synthetic Approaches
Recent advances in synthetic methodology have introduced novel and efficient routes to this compound derivatives, including transition-metal-catalyzed reactions and intramolecular cyclizations.
Palladium-Catalyzed Intramolecular C-H/C-H Cross-Coupling
This method involves the intramolecular cyclization of N'-methylenebenzohydrazides to afford phthalazin-1(2H)-ones, representing a modern approach to C-N and C-C bond formation.
Reaction Scheme:
Experimental Protocol:
A mixture of the N'-methylenebenzohydrazide (1 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), an oxidant like Cu(OAc)₂ (2 equiv.), and a suitable solvent (e.g., DMF) is heated at a specified temperature (e.g., 100-120 °C) under an inert atmosphere for several hours. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data:
Due to the diverse range of substrates and specific catalytic systems, a generalized table is challenging. However, reported yields for this type of transformation are typically in the range of 60-90%.
Visualization of Synthetic Workflows
To better illustrate the relationships between the key synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overview of major synthetic pathways to this compound derivatives.
Caption: Stepwise synthesis of substituted phthalazines from phthalic anhydride.
Caption: Workflow for the multicomponent synthesis of pyrazolophthalazines.
Conclusion
The synthesis of phthalazines is a rich and evolving field of organic chemistry. While classical condensation reactions remain highly valuable and widely practiced, modern methodologies such as multicomponent reactions and transition-metal-catalyzed cyclizations offer new avenues for the efficient and diverse synthesis of this important heterocyclic scaffold. The choice of synthetic route ultimately depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis. This guide has provided a detailed overview of the most pertinent synthetic strategies, complete with experimental protocols and comparative data, to aid researchers in the design and execution of their synthetic endeavors in the fascinating area of this compound chemistry.
References
The Phthalazine Pharmacophore: A Technical Guide for Drug Discovery
For Immediate Release
Phthalazine, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several marketed drugs. This technical guide provides an in-depth exploration of the this compound pharmacophore, focusing on its application in the design of targeted inhibitors for key enzymes in oncology and other therapeutic areas. It is intended for researchers, medicinal chemists, and drug development professionals.
Introduction to the this compound Scaffold
The this compound core, consisting of a benzene ring fused to a pyridazine ring, provides a rigid and planar framework that is amenable to chemical modification at various positions. This structural versatility allows for the precise orientation of functional groups to interact with specific biological targets. The term "pharmacophore" refers to the essential three-dimensional arrangement of features that a molecule must possess to exert a particular biological effect. For this compound derivatives, the core itself often acts as a central anchoring element, while substituents at key positions dictate target specificity and potency. The pharmacophore is not monolithic; it is critically dependent on the topology and chemical environment of the target protein's binding site.
Target-Specific Pharmacophores of this compound Derivatives
The true power of the this compound scaffold is realized in its adaptation to different biological targets. Below, we explore the specific pharmacophoric features for two major enzyme classes where this compound inhibitors have shown significant promise: Poly(ADP-ribose) Polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibitors: A New Pillar in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks.[1][2] Inhibiting PARP-1 has become a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The pharmacophore for phthalazinone-based PARP inhibitors, exemplified by the FDA-approved drug Olaparib, typically includes:
-
The Phthalazinone Core: This planar heterocyclic system anchors the inhibitor within the nicotinamide binding pocket of PARP-1. The lactam carbonyl group is a key feature, forming a crucial hydrogen bond with the backbone NH of Gly863 and a water-mediated hydrogen bond with Ser904.
-
Hydrogen Bond Acceptors/Donors: The amide NH of the phthalazinone core acts as a hydrogen bond donor to the backbone carbonyl of Gly863. This "D-A-D" hydrogen bonding pattern with the protein backbone is a hallmark of many PARP inhibitors.
-
Hydrophobic/Aromatic Groups: Substituents at the C4 position of the phthalazinone ring extend into a hydrophobic pocket. A phenyl or benzyl group at this position, as seen in many potent inhibitors, enhances binding affinity through pi-stacking and hydrophobic interactions with residues like Tyr907, Tyr896, and Phe897.[3][4]
-
Linker and Terminal Group: A linker, often attached at the N2 position, connects to a terminal functional group. This part of the molecule can be modified to improve physicochemical properties and explore additional interactions. For instance, in Olaparib, a piperazine ring linked to a cyclopropylcarbonyl moiety extends towards the solvent-exposed region, contributing to overall potency and pharmacokinetic properties.[4]
VEGFR-2 Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process crucial for tumor growth and metastasis. Several this compound derivatives have been developed as potent VEGFR-2 inhibitors.
The essential pharmacophoric features for VEGFR-2 inhibition include:
-
A Flat Heteroaromatic Ring System: The this compound ring serves as the primary scaffold, occupying the ATP-binding region of the kinase hinge. It forms key hydrogen bonds with the backbone residues of the hinge region, typically Cys919.
-
A Hydrogen Bond Donor-Acceptor Pair: A linker moiety, such as a urea or amide group, is commonly attached to the this compound core. This linker forms critical hydrogen bonds with the side chains of key residues in the DFG-out (inactive) conformation of the kinase, such as Glu885 and Asp1046.
-
A Substituted Terminal Aryl Moiety: This group is positioned to occupy a hydrophobic pocket that becomes accessible when the kinase adopts the DFG-out conformation. Substitutions on this terminal ring, such as chloro or trifluoromethyl groups, can significantly enhance potency by increasing hydrophobic interactions and modulating electronic properties.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent this compound derivatives relies on a deep understanding of their structure-activity relationships. The following tables summarize inhibitory activities for representative this compound compounds against PARP-1 and VEGFR-2.
Table 1: Inhibitory Activity of this compound Derivatives against PARP-1
| Compound ID | Modification on Phthalazinone Core | PARP-1 IC50 (nM) | Reference |
|---|---|---|---|
| Olaparib | 4-(Cyclopropylcarbonyl)piperazin-1-ylmethyl at N2, 4-fluorobenzyl at C4 | ~1.5 - 5 | |
| Compound 11c | 4-phenyl, N2-substituted acetamide | 97 | |
| DLC-1 | Dithiocarbamate derivative | <0.2 |
| DLC-49 | Dual PARP-1/HDAC-1 inhibitor | 0.53 | |
Note: IC50 values can vary based on assay conditions.
Table 2: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Modification on this compound Core | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|---|
| Sorafenib (Control) | N/A (Biarylurea structure) | 0.09 - 0.1 | |
| Vatalanib (PTK-787) | 1-(4-chloroanilino)-4-(4-pyridylmethyl)this compound | 0.043 | |
| Compound 2g | 1-substituted-4-phenylthis compound | 0.148 | |
| Compound 4a | 1-substituted-4-phenylthis compound | 0.196 | |
| Compound 4b | Substituted this compound derivative | 0.09 | |
| Compound 7a | Triazolo[3,4-a]this compound derivative | 0.11 |
| Compound 13c | Biarylurea-based this compound | 2.5 | |
Note: IC50 values can vary based on assay conditions.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: PARP-1 mediated DNA repair and the mechanism of synthetic lethality.
Caption: General experimental workflow for inhibitor development.
Key Experimental Protocols
General Synthesis of Phthalazinone Core
A common route for synthesizing the 4-substituted-phthalazin-1(2H)-one scaffold involves the cyclocondensation of an appropriate 2-aroylbenzoic acid with hydrazine hydrate.
-
Starting Material: A solution of the desired 2-aroylbenzoic acid is prepared in a suitable solvent such as ethanol or acetic acid.
-
Reaction: An excess of hydrazine hydrate is added to the solution.
-
Cyclization: The reaction mixture is heated to reflux for several hours (typically 4-18 hours) to facilitate cyclization and dehydration.
-
Isolation: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent to remove impurities, and dried.
-
Purification: If necessary, the crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure phthalazinone derivative.
Further functionalization can be achieved by N-alkylation at the N2 position or by converting the C1-carbonyl to a chloro group (e.g., using POCl₃) for subsequent nucleophilic substitution.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on quantifying the amount of ATP consumed during the phosphorylation reaction catalyzed by VEGFR-2.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a concentrated stock.
-
Dissolve recombinant human VEGFR-2 enzyme in 1x kinase buffer to the desired final concentration.
-
Prepare a solution containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in 1x kinase buffer.
-
Prepare serial dilutions of the this compound test compounds in 1x kinase buffer with a constant, low percentage of DMSO.
-
-
Assay Procedure (96-well plate):
-
Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Initiate the reaction by adding the VEGFR-2 enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and detect remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo™). This reagent contains luciferase and luciferin.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
In Vitro PARP-1 Inhibition Assay (Fluorometric)
This assay measures the incorporation of nicotinamide adenine dinucleotide (NAD+), a PARP-1 substrate, during the PARP-1 auto-modification reaction.
-
Reagent Preparation:
-
Prepare PARP reaction buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0).
-
Prepare working solutions of recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA), and the substrate β-NAD+.
-
Prepare serial dilutions of the phthalazinone test compounds.
-
-
Assay Procedure (96-well plate):
-
In a black 96-well plate, add the PARP reaction buffer, activated DNA, PARP-1 enzyme, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the β-NAD+ solution to all wells.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a developer reagent that contains a nicotinamidase to convert any unreacted NAD+ into a fluorescent product.
-
-
Data Analysis:
-
Measure the fluorescence intensity. The signal is inversely proportional to PARP-1 activity.
-
Calculate the percent inhibition and determine the IC50 value as described for the VEGFR-2 assay.
-
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2 or PARP-1) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site or active site based on the location of the co-crystallized ligand or known active site residues.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, MOE) to place the flexible ligand into the rigid or flexible receptor binding site.
-
The program will generate multiple possible binding poses and rank them using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Validate the docking protocol by "redocking" the co-crystallized ligand into the binding site and calculating the root-mean-square deviation (RMSD) between the predicted and experimental poses. An RMSD of <2.0 Å is generally considered a successful validation.
-
Conclusion
The this compound scaffold is a remarkably versatile and effective core for the design of potent and selective enzyme inhibitors. By understanding the specific pharmacophoric requirements of different targets, such as PARP-1 and VEGFR-2, medicinal chemists can rationally design novel derivatives with improved efficacy and drug-like properties. The integration of chemical synthesis, in vitro biological assays, and computational modeling provides a powerful workflow for the continued exploration of this privileged structure in the ongoing quest for new therapeutics.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of Phthalazine
Introduction
This compound (C₈H₆N₂) is a bicyclic aromatic heterocycle, isomeric with quinoxaline, cinnoline, and quinazoline.[1] It consists of a benzene ring fused to a pyridazine ring. The this compound scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and the logical workflows relevant to its application in research and drug development.
Physical Properties of this compound
The physical characteristics of this compound are fundamental to its handling, formulation, and application in various chemical syntheses. The quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₆N₂ | [5] |
| Molecular Weight | 130.15 g/mol | |
| Appearance | Pale yellow to white or slightly brown crystalline solid/needles. | |
| Melting Point | 88 - 93 °C | |
| Boiling Point | 315 - 317 °C (with decomposition) | |
| pKa | 3.39 - 3.47 (at 20-25 °C) | |
| Density | ~1.15 - 1.305 g/cm³ | |
| Solubility | Sparingly soluble to miscible in water. Soluble in organic solvents like ethanol, methanol, acetone, and chloroform. Less soluble in ether and insoluble in petroleum ether. | |
| Refractive Index | ~1.623 - 1.653 | |
| Vapor Pressure | 0.000782 mmHg at 25°C |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the presence of two nitrogen atoms in the heterocyclic ring, which influences its basicity and reactivity.
-
Basicity: this compound is a weak base due to the lone pair of electrons on the nitrogen atoms. It can form salts and addition products with alkyl iodides.
-
Oxidation: Oxidation of this compound with strong oxidizing agents like alkaline potassium permanganate results in the cleavage of the benzene ring to yield pyridazine dicarboxylic acid.
-
Reduction: Reduction of this compound with zinc and hydrochloric acid leads to the formation of orthoxylylene diamine.
-
Reactivity towards Electrophiles: The nitrogen atoms in the this compound ring make it susceptible to electrophilic substitution reactions.
-
Building Block in Synthesis: this compound and its derivatives are crucial intermediates in the synthesis of more complex heterocyclic compounds. For instance, 1-chlorothis compound, derived from a phthalazinone, can react with hydrazine hydrate to form 1-hydrazinothis compound, a key precursor for various bioactive molecules.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound and its derivatives.
| Spectroscopic Technique | Key Observations | References |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (for derivatives like this compound-1,4-diones), C=O stretching, and C=N stretching can be observed depending on the substituents. | |
| Mass Spectrometry | Electron Impact (EI) mass spectrometry typically causes extensive fragmentation, providing a detailed fingerprint of the core structure. Electrospray Ionization (ESI) is a softer technique ideal for determining the molecular weight of the parent compound with minimal fragmentation. The fragmentation patterns are crucial for identifying substituents and their positions. | |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra are used to determine the chemical environment of the protons and carbon atoms in the molecule, which is fundamental for structural confirmation. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results in research and development.
Synthesis of Phthalazinone Derivatives from Phthalic Anhydride
This protocol describes a general method for the synthesis of phthalazinone derivatives, which are common precursors for various functionalized phthalazines.
-
Reaction Setup: To a solution of phthalic anhydride in aqueous acetic acid, add hydrazine hydrate and sodium acetate.
-
Reflux: Heat the reaction mixture at reflux for approximately 18 hours.
-
Isolation: After cooling, the product precipitates and can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like methanol to obtain the pure phthalazinone derivative.
FT-IR Spectroscopic Analysis (KBr Pellet Method)
This protocol outlines the steps for analyzing a solid this compound sample using FT-IR spectroscopy.
-
Sample Preparation: Mix 1-2 mg of the dried this compound compound with 100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Pellet Formation: Transfer a portion of the powder into the die of a hydraulic press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.
-
Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption bands and correlate them with known functional group frequencies to confirm the structure.
Mass Spectrometry Analysis
This section describes a generalized approach for analyzing this compound derivatives using mass spectrometry.
-
Electron Impact (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and extensive fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.
-
Interpretation: Analyze the fragmentation pattern to elucidate the core structure of the this compound derivative.
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable polar solvent.
-
Ionization: Introduce the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Analysis: Analyze the ions to determine the molecular weight of the parent compound.
-
Tandem MS (MS/MS): For further structural information, select the molecular ion and subject it to collision-induced dissociation to induce fragmentation.
-
Visualizations
The following diagrams illustrate key workflows and relationships involving this compound in a research and development context.
References
Methodological & Application
Phthalazine in Coordination Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phthalazine as a Ligand
This compound, a bicyclic heteroaromatic organic compound containing two adjacent nitrogen atoms in a six-membered ring fused to a benzene ring, has emerged as a versatile ligand in coordination chemistry.[1] Its unique electronic and structural features, particularly the presence of two nitrogen donor atoms, allow it to coordinate with a wide variety of metal ions in several modes, including monodentate, bidentate bridging, and chelating fashions. This versatility has led to the development of a rich portfolio of this compound-based coordination complexes with diverse applications in medicinal chemistry, catalysis, and materials science.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-based coordination compounds.
Data Presentation: Structural and Spectroscopic Data of this compound Complexes
The coordination of this compound and its derivatives to metal centers results in complexes with distinct structural and spectroscopic properties. The following tables summarize key quantitative data for representative this compound-metal complexes, facilitating comparison and aiding in the identification of new compounds.
Table 1: Selected Crystal Structure Data for this compound Coordination Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference(s) |
| --INVALID-LINK--₂ | Triclinic | P-1 | Ag-N: 2.24 - 2.34 | N-Ag-N: 106.0 - 115.8 | [4] |
| [Cu(I)L¹Cl] | Triclinic | P-1 | Cu-N: 1.98 - 2.09, Cu-Cl: 2.25 | N-Cu-N: 81.3, N-Cu-Cl: 110.1 - 128.5 | [5] |
| --INVALID-LINK--₂ | Monoclinic | P2₁/n | Ni-N: 2.06 - 2.15 | N-Ni-N: 77.9 - 171.8 | |
| [Cu₂(L²)₂(μ-Cl)]Cl | Triclinic | P-1 | Cu-N: 1.97 - 2.36, Cu-Cl: 2.27 - 2.65 | N-Cu-N: 77.2 - 166.8, N-Cu-Cl: 88.9 - 173.2 | |
| --INVALID-LINK--₂ | Monoclinic | P2₁/c | Ni-N: 2.05 - 2.13 | N-Ni-N: 78.5 - 174.2 |
L¹ = (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine; L² = (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine
Table 2: Characteristic Spectroscopic Data for this compound Ligands and Complexes
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference(s) |
| This compound | ~1580 (C=N), ~1490 (aromatic C=C) | 9.5-9.6 (H1, H4), 7.8-8.0 (aromatic H) | ~151 (C1, C4), ~127-133 (aromatic C) | |
| Phthalazin-1(2H)-one | ~3200-3000 (N-H), ~1660 (C=O) | 8.2-8.4 (H4), 7.7-7.9 (aromatic H), ~11.5 (NH) | ~160 (C=O), ~145 (C4), ~125-135 (aromatic C) | |
| [Cu(I)L¹Cl] | ~1600 (C=N, shifted), ~3300 (N-H) | Ligand protons shifted upon coordination | Ligand carbons shifted upon coordination | |
| --INVALID-LINK--₂ | ~1600 (C=N, shifted), ~3300 (N-H) | Paramagnetically broadened signals | Not typically reported due to paramagnetism | |
| Naphtho[2,3-g]this compound derivative | 3406–3414 (OH), 3280–3286 (NH), 1750–1754 (C=O) | 5.30–5.39 (OH), 9.20–9.86 (NH) | 187.1–187.6 (C=O), 151.5–153.9 (C-OH), 50.7–60.8 (C-N) |
Applications of this compound Coordination Complexes
Medicinal Chemistry and Drug Development
This compound derivatives are renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The coordination of these ligands to metal centers can enhance their therapeutic potential.
Application Note: this compound Complexes as Anticancer Agents
This compound-based compounds have been extensively investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. The coordination of this compound ligands to metal ions can modulate their binding affinity and selectivity for biological targets.
Table 3: Biological Activity of this compound Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference(s) |
| Naphtho[2,3-g]this compound derivative (1c) | Tyrosinase | 11.5 | - | |
| This compound-based VEGFR-2 Inhibitor | VEGFR-2 | 0.16 - 5 | NCI 60 cell panel |
Catalysis
While the catalytic applications of this compound-metal complexes are an emerging field, the closely related metallophthalocyanines have demonstrated significant catalytic activity in various organic transformations, including oxidation and cross-coupling reactions. This suggests a promising future for this compound complexes as catalysts.
Application Note: Potential of this compound Complexes in Oxidation Catalysis
Metallophthalocyanine complexes are effective catalysts for the oxidation of various organic substrates. It is hypothesized that this compound-metal complexes can also facilitate similar oxidation reactions, potentially offering advantages in terms of solubility and tunability. A proposed catalytic cycle for an oxidation reaction is depicted below.
Experimental Protocols
Synthesis of this compound-Based Ligands and Coordination Complexes
Protocol 1: General Synthesis of a Hydrazone-Phthalazine Ligand
This protocol is adapted from the synthesis of (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine.
-
Preparation of 1-Hydrazinothis compound: Start with a commercially available this compound derivative, such as 1-chlorothis compound. React it with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically carried out at reflux for several hours.
-
Condensation Reaction: Dissolve the synthesized 1-hydrazinothis compound in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone (e.g., pyridine-2-carbaldehyde) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to promote the condensation reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product, wash it with cold ethanol, and dry it under vacuum.
Protocol 2: General Synthesis of a this compound-Metal Complex
This protocol is a generalized procedure based on the synthesis of various transition metal complexes with this compound-based ligands.
-
Ligand Solution: Dissolve the synthesized this compound-based ligand in a suitable solvent, such as ethanol or methanol, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the appropriate metal salt (e.g., CuCl₂, Ni(ClO₄)₂, FeCl₂) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution while stirring.
-
Reaction: Reflux the resulting mixture for 4-8 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Filter the solid complex, wash it with cold solvent to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether.
-
Drying: Dry the purified complex under vacuum over a desiccant.
Characterization Protocols
Protocol 3: FT-IR Spectroscopy Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dried complex with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic vibrational bands of the this compound ligand.
-
Look for shifts in the vibrational frequencies of the C=N and other donor groups upon coordination to the metal center. A shift to lower wavenumbers is indicative of coordination.
-
Check for the presence of new bands corresponding to metal-ligand vibrations, typically in the far-IR region (below 600 cm⁻¹).
-
Identify bands corresponding to counter-ions (e.g., perchlorate, nitrate) if present.
-
Protocol 4: NMR Spectroscopy Analysis for Diamagnetic Complexes
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Compare the spectra of the complex with that of the free ligand.
-
Coordination of the this compound ligand to a metal center will typically cause a downfield shift of the proton and carbon signals, especially those close to the coordination site.
-
The magnitude of the shift can provide information about the strength of the metal-ligand bond.
-
Integration of the proton signals can confirm the ligand-to-metal ratio in the complex.
-
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the complex in a suitable solvent for the chosen ionization technique (e.g., methanol for ESI).
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization method (e.g., ESI-MS for coordination complexes).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the complex.
-
Analyze the fragmentation pattern to gain insights into the structure of the complex and the lability of the ligands. Common fragmentation pathways for this compound derivatives include the loss of small molecules like HCN.
-
Concluding Remarks
This compound and its derivatives are valuable ligands in coordination chemistry, offering a platform for the design and synthesis of novel metal complexes with diverse applications. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers in the field, facilitating the exploration of new this compound-based coordination compounds and their potential in medicinal chemistry, catalysis, and materials science. The continued investigation into the coordination chemistry of this compound is expected to yield new materials and molecules with significant scientific and technological impact.
References
Application of Phthalazine Derivatives in Cancer Therapy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phthalazine derivatives have emerged as a significant class of heterocyclic compounds in oncology research, demonstrating substantial therapeutic potential by targeting various critical pathways in tumor progression and survival.[1] These compounds serve as a versatile scaffold for the development of novel anticancer agents, with demonstrated efficacy against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[1] The adaptability of the this compound core allows for synthetic modifications that can enhance potency, selectivity, and pharmacokinetic profiles.[1]
This document provides a comprehensive overview of the application of this compound derivatives in cancer therapy, with a focus on their mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanisms of Action
This compound derivatives exert their anticancer effects through several key mechanisms:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major focus, particularly for cancers with BRCA1/2 mutations. Phthalazinone-based PARP inhibitors, such as the FDA-approved drug Olaparib, impede the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair.[1][2]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This compound derivatives have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply and hindering its growth. Vatalanib is a notable anilinothis compound derivative that has been investigated as a potent VEGFR inhibitor.
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy. Its overactivation can lead to uncontrolled cell proliferation. Specific this compound derivatives have been identified as potent EGFR inhibitors, showing promise in treating cancers reliant on this signaling pathway.
-
Induction of Apoptosis: Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the disruption of cellular signaling pathways and the activation of caspases.
Quantitative Data
The following tables summarize the in vitro efficacy of various this compound derivatives against cancer cell lines and their inhibitory activity against specific molecular targets.
Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | MCF-7 (Breast) | 0.90 ± 0.02 | |
| A549 (Lung) | 1.40 ± 0.06 | ||
| DU-145 (Prostate) | 2.16 ± 0.02 | ||
| 12 | Two different cancer cell lines | Higher activity than cisplatin | |
| 13 | Two different cancer cell lines | Higher activity than cisplatin | |
| DLC-1 | MDA-MB-436 | 0.08 | |
| MDA-MB-231 | 26.39 | ||
| MCF-7 | 1.01 | ||
| DLC-50 | MDA-MB-436 | 0.30 | |
| MDA-MB-231 | 2.70 | ||
| MCF-7 | 2.41 | ||
| 6o | HCT116 (Colon) | 7 ± 0.06 | |
| MCF-7 (Breast) | 16.98 ± 0.15 | ||
| 6m | HCT116 (Colon) | 13 ± 0.11 | |
| 6d | HCT116 (Colon) | 15 ± 0.14 | |
| MCF-7 (Breast) | 18.2 ± 0.17 | ||
| 9b | HCT116 (Colon) | 23 ± 0.22 | |
| 9c | HCT-116 (Colon) | 1.58 | |
| 12b | HCT-116 (Colon) | 0.32 | |
| 13c | HCT-116 (Colon) | 0.64 | |
| 11d | MDA-MB-231 (Breast) | 0.92 | |
| 12c | MDA-MB-231 (Breast) | 1.89 | |
| 12d | MDA-MB-231 (Breast) | 0.57 |
Table 2: Inhibitory Activity of this compound Derivatives Against Molecular Targets
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Vatalanib (PTK-787) | VEGFR-2 | 43 | |
| Sorafenib | VEGFR-2 | 90 | |
| 13c | VEGFR-2 | 2500 | |
| 12b | VEGFR-2 | 4400 | |
| 12c | VEGFR-2 | 2700 | |
| 2g | VEGFR-2 | 148 | |
| 4a | VEGFR-2 | 196 | |
| 3a | VEGFR-2 | 375 | |
| 5b | VEGFR-2 | 331 | |
| 7a | VEGFR-2 | 110 | |
| 7b | VEGFR-2 | 310 | |
| 8c | VEGFR-2 | 720 | |
| 8b | VEGFR-2 | 910 | |
| 6o | VEGFR-2 | 100 | |
| 6m | VEGFR-2 | 150 | |
| 6d | VEGFR-2 | 280 | |
| 9b | VEGFR-2 | 380 | |
| 11c | PARP-1 | 97 | |
| Olaparib | PARP-1 | 139 | |
| DLC-1 | PARP-1 | <0.2 | |
| DLC-49 | PARP-1 | 0.53 | |
| 12d | EGFR | 21.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in the growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin, Etoposide).
-
Incubate the plates for 48-72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.
-
Materials:
-
Cancer cells treated with the this compound derivative of interest.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells and treat with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). For example, one study found that compound 12d induced a total of 42.5% apoptosis in MDA-MB-231 cells.
-
This assay determines the effect of this compound derivatives on the progression of the cell cycle.
-
Materials:
-
Cancer cells treated with the this compound derivative.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells and treat with the desired concentration of the this compound derivative for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Some this compound derivatives have been shown to induce cell cycle arrest at the S phase or G2 phase.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their preclinical evaluation.
References
Phthalazine-Based Compounds as Advanced Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing phthalazine-based compounds as effective corrosion inhibitors. This compound and its derivatives have emerged as a promising class of organic inhibitors due to their unique molecular structure, which includes nitrogen heteroatoms and a planar aromatic ring system. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. This document summarizes key performance data and provides standardized protocols for evaluating these compounds.
Quantitative Data on Inhibition Performance
The efficacy of this compound-based corrosion inhibitors has been demonstrated on various metals, primarily in acidic environments. The following tables summarize the inhibition efficiency of several this compound derivatives under different experimental conditions.
Table 1: Corrosion Inhibition Efficiency of this compound Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Technique | Inhibition Efficiency (%) | Reference |
| This compound (PT) | 2 | EIS & PDP | ~85% | [1][2] |
| Phthalazone (PTO) | 2 | EIS & PDP | >90% | [1][2] |
| Phthalhydrazide (PTD) | 2 | EIS & PDP | 77.6% | [1] |
| Schiff Base of Hydralazine | 0.5 | Weight Loss | 93% | N/A |
Note: EIS = Electrochemical Impedance Spectroscopy, PDP = Potentiodynamic Polarization. Data is compiled from multiple sources and averaged where appropriate.
Table 2: Corrosion Inhibition Efficiency of Phthalazinone on Aluminum Alloy (2024) in 1.0 M HCl
| Inhibitor | Concentration | Technique | Inhibition Efficiency (%) | Synergistic Agent | Reference |
| 1-(2H)-Phthalazinone (PTO) | Increasing | Electrochemical | Increases with concentration | None | N/A |
| 1-(2H)-Phthalazinone (PTO) | Increasing | Electrochemical | Synergistically Increased | KI | N/A |
Mechanism of Corrosion Inhibition
This compound-based compounds primarily function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bond formation between the lone pair of electrons of the nitrogen atoms in the this compound ring and the vacant d-orbitals of the metal.
The planarity of the this compound ring allows for a high degree of surface coverage. The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of this compound-based corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a straightforward determination of the corrosion rate.
a) Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.
-
Abrasive paper (e.g., silicon carbide) of various grits.
-
Analytical balance (±0.1 mg).
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄).
-
This compound-based inhibitor.
-
Glass beakers and hooks.
-
Acetone and distilled water for cleaning.
-
Desiccator.
b) Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W₀).
-
Immersion: Suspend the coupons in beakers containing the corrosive solution with and without various concentrations of the this compound inhibitor. Ensure the coupons are fully immersed.
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, wash with distilled water to remove corrosion products, clean with acetone, and dry. Weigh the coupons again to get the final weight (W₁).
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
a) Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
b) Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Inhibition Efficiency (%IE): %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
a) Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for PDP).
-
Corrosive solution with and without the inhibitor.
b) Protocol:
-
Cell Setup and Stabilization: Prepare and set up the electrochemical cell as described for the PDP measurements and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and a Bode plot (log |Z| and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs) and double-layer capacitance (Cdl).
-
Inhibition Efficiency (%IE): %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.
-
References
The Pivotal Role of Phthalazine in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile and crucial building block in the synthesis of a diverse array of fused heterocyclic compounds.[1][2][3] Its unique chemical reactivity and structural features make it a privileged scaffold in medicinal chemistry, leading to the development of compounds with significant therapeutic potential.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of key this compound-based heterocyclic systems, including triazolophthalazines and pyrazolophthalazines. Furthermore, it delves into the role of this compound derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Application Notes
This compound and its derivatives are instrumental in the construction of complex molecular architectures due to the reactivity of the diazine ring. The presence of two nitrogen atoms influences the electron distribution of the bicyclic system, making certain positions susceptible to nucleophilic substitution. This reactivity is harnessed to introduce various functional groups and build fused heterocyclic rings.
Key reactive intermediates derived from this compound include:
-
1-Chlorothis compound and 1,4-Dichlorothis compound: These are highly valuable precursors where the chloro substituent(s) can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains and the formation of linkages to other molecular fragments.
-
1-Hydrazinothis compound: This intermediate is pivotal for the synthesis of fused triazole rings. The hydrazinyl group readily undergoes cyclization reactions with various electrophilic reagents to form triazolothis compound derivatives.
The resulting fused heterocyclic systems, such as triazolophthalazines and pyrazolophthalazines, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. A significant area of research focuses on the development of this compound-based compounds as inhibitors of protein kinases, particularly VEGFR-2, which plays a crucial role in tumor angiogenesis.
Featured Applications: Synthesis of Bioactive Heterocycles
This section details the synthesis of two prominent classes of this compound-based heterocyclic compounds with significant therapeutic interest.
Synthesis of Triazolo[3,4-a]phthalazines
Triazolophthalazines are a class of fused heterocyclic compounds that have demonstrated potent biological activities, including anticancer and anticonvulsant effects. The synthesis typically proceeds through the key intermediate, 1-hydrazinothis compound.
Experimental Workflow: Synthesis of Triazolo[3,4-a]phthalazines
Caption: Workflow for the synthesis of triazolo[3,4-a]this compound-3-thiol.
Synthesis of 1H-Pyrazolo[1,2-b]this compound-5,10-diones
Pyrazolothis compound derivatives are another important class of heterocyclic compounds synthesized from this compound precursors. These compounds are often prepared via a one-pot, multi-component reaction involving phthalhydrazide, an aldehyde, and an active methylene compound like malononitrile. This approach is highly efficient and aligns with the principles of green chemistry.
Experimental Workflow: One-Pot Synthesis of Pyrazolophthalazines
Caption: One-pot synthesis of 1H-pyrazolo[1,2-b]this compound-5,10-diones.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of key this compound intermediates and derivatives, as well as the biological activity of selected compounds.
Table 1: Synthesis of this compound Intermediates and Derivatives
| Product | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1,4-Dichlorothis compound | Phthalhydrazide | Phosphorus oxychloride, Pyridine | Chloroform | 110°C, 1 h | Not specified | |
| 1-Hydrazinothis compound | 1,4-Dichlorothis compound | Hydrazine hydrate | Ethanol | Reflux | Not specified | |
| Triazolo[3,4-a]this compound-3-thiol | 1-Hydrazinothis compound | Carbon disulfide | Pyridine | 0°C to Reflux, 3.5 h | ~70% | |
| 1H-Pyrazolo[1,2-b]this compound-5,10-diones | Phthalhydrazide, Aldehyde, Malononitrile | NaHCO₃ | Solvent-free | 100-110°C | 85-95% |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Derivative 6o | HCT-116 (Colon) | 7 ± 0.06 | Sorafenib | 5.47 ± 0.3 | |
| Derivative 6o | MCF-7 (Breast) | 16.98 ± 0.15 | Sorafenib | 7.26 ± 0.3 | |
| Derivative 6m | HCT-116 (Colon) | 13 ± 0.11 | Sorafenib | 5.47 ± 0.3 | |
| Derivative 6d | HCT-116 (Colon) | 15 ± 0.14 | Sorafenib | 5.47 ± 0.3 | |
| Derivative 9b | HCT-116 (Colon) | 23 ± 0.22 | Sorafenib | 5.47 ± 0.3 | |
| Compound 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93 | |
| Compound 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93 | |
| Compound 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 2.93 | |
| Compound 2g | MCF-7 (Breast) | 0.15 | Sorafenib | Not specified | |
| Compound 2g | Hep G2 (Liver) | 0.12 | Sorafenib | Not specified | |
| Compound 4a | MCF-7 (Breast) | 0.18 | Sorafenib | Not specified | |
| Compound 4a | Hep G2 (Liver) | 0.09 | Sorafenib | Not specified |
Table 3: VEGFR-2 Inhibitory Activity of this compound Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| Derivative 6o | 0.1 ± 0.01 | Sorafenib | 0.1 ± 0.02 | |
| Derivative 6m | 0.15 ± 0.02 | Sorafenib | 0.1 ± 0.02 | |
| Derivative 6d | 0.28 ± 0.03 | Sorafenib | 0.1 ± 0.02 | |
| Derivative 9b | 0.38 ± 0.04 | Sorafenib | 0.1 ± 0.02 | |
| Compound 12b | 0.0178 | Sorafenib | 0.0321 | |
| Compound 13c | 0.0198 | Sorafenib | 0.0321 | |
| Compound 9c | 0.0218 | Sorafenib | 0.0321 | |
| Compound 2g | 0.148 | Sorafenib | Not specified | |
| Compound 4a | 0.196 | Sorafenib | Not specified | |
| Compound 12c | 2.7 | - | - | |
| Compound 13c | 2.5 | - | - |
This compound Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a critical strategy in cancer therapy. Many this compound-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound intermediates and their conversion to bioactive heterocyclic compounds.
Protocol 1: Synthesis of 1,4-Dichlorothis compound
This protocol describes the synthesis of the key intermediate 1,4-dichlorothis compound from phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Chloroform
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, filtration apparatus
Procedure:
Step 1: Synthesis of Phthalhydrazide
-
To a solution of phthalic anhydride in acetic acid, add hydrazine hydrate dropwise.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain phthalhydrazide.
Step 2: Chlorination to 1,4-Dichlorothis compound
-
In a round-bottom flask, dissolve phthalhydrazide in pyridine.
-
Add phosphorus oxychloride dropwise to the solution.
-
Slowly heat the mixture to 110°C and stir for 1 hour.
-
After cooling to 50°C, add chloroform and cold water.
-
Stir the biphasic mixture for 30 minutes.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dichlorothis compound.
Protocol 2: Synthesis of 1-Hydrazinothis compound
Materials:
-
1,4-Dichlorothis compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Dissolve 1,4-dichlorothis compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 1-hydrazinothis compound.
Protocol 3: Synthesis of 3-Substituted-s-triazolo[3,4-a]phthalazines
Materials:
-
1-Hydrazinothis compound
-
Appropriate carboxylic acid or acid chloride
-
Phosphorus oxychloride (if starting from carboxylic acid)
-
Pyridine (if starting from acid chloride)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure (from Carboxylic Acid):
-
A mixture of 1-hydrazinothis compound and a carboxylic acid is refluxed in an excess of phosphorus oxychloride for 2-3 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.
Procedure (from Acid Chloride):
-
To a solution of 1-hydrazinothis compound in pyridine, add the acid chloride dropwise at 0°C.
-
The reaction mixture is then stirred at room temperature for a few hours or gently refluxed until the reaction is complete (monitored by TLC).
-
The mixture is poured into cold water, and the precipitated product is collected by filtration, washed with water, and recrystallized.
Protocol 4: One-Pot Synthesis of 1H-Pyrazolo[1,2-b]this compound-5,10-diones
Materials:
-
Phthalhydrazide
-
Aromatic aldehyde
-
Malononitrile
-
Sodium hydrogen carbonate (NaHCO₃)
-
Mortar and pestle or reaction vial, heating plate
Procedure:
-
In a reaction vial or mortar, mix phthalhydrazide (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of sodium hydrogen carbonate (e.g., 10 mol%).
-
Heat the mixture at 100-110°C under solvent-free conditions for the time required for the reaction to complete (typically monitored by TLC, often 15-30 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid product with water and then ethanol to remove any unreacted starting materials and the catalyst.
-
The pure product can be obtained after drying, often without the need for further purification.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel this compound-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]this compound Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Phthalazine-Based VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of phthalazine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are pivotal in the process of angiogenesis, the formation of new blood vessels. In cancer, tumor cells often hijack this signaling pathway to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. Consequently, inhibiting VEGFR-2 has emerged as a crucial therapeutic strategy in oncology. The this compound scaffold has been identified as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors. This document outlines the key data and methodologies for researchers working on the discovery and development of this class of compounds.
Data Presentation: Biological Activity of this compound-Based VEGFR-2 Inhibitors
The following tables summarize the in vitro efficacy of various this compound derivatives against VEGFR-2 and different cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), providing a quantitative measure of the potency of each compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| 2g | 0.148 | Sorafenib | 0.10 |
| 4a | 0.196 | Sorafenib | 0.10 |
| 3a | 0.375 | Sorafenib | 0.10 |
| 5b | 0.331 | Sorafenib | 0.10 |
| 3c | 0.892 | Sorafenib | 0.10 |
| 5a | 0.548 | Sorafenib | 0.10 |
| 7f | 0.08 | Sorafenib | 0.10 |
| 8c | 0.10 | Sorafenib | 0.10 |
| 7a | 0.11 | Sorafenib | 0.10 |
| 7b | 0.31 | Sorafenib | 0.10 |
| 8b | 0.91 | Sorafenib | 0.10 |
| 6o | 0.10 | Sorafenib | 0.10 |
| 6m | 0.15 | Sorafenib | 0.10 |
| 6d | 0.28 | Sorafenib | 0.10 |
| 9b | 0.38 | Sorafenib | 0.10 |
| 12b | 4.4 | - | - |
| 12c | 2.7 | - | - |
| 13c | 2.5 | - | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 2g | MCF-7 | 0.15 | Sorafenib | MCF-7 | 7.26 |
| 2g | HepG2 | 0.18 | Sorafenib | HepG2 | 9.18 |
| 4a | MCF-7 | 0.12 | Sorafenib | MCF-7 | 7.26 |
| 4a | HepG2 | 0.09 | Sorafenib | HepG2 | 9.18 |
| 7f | HCT-116 | 4.83 | Sorafenib | HCT-116 | 5.47 |
| 7f | HepG2 | 3.97 | Sorafenib | HepG2 | 9.18 |
| 7f | MCF-7 | 4.58 | Sorafenib | MCF-7 | 7.26 |
| 7a | HCT-116 | 6.04 | Sorafenib | HCT-116 | 5.47 |
| 7a | MCF-7 | 8.8 | Sorafenib | MCF-7 | 7.26 |
| 7b | HCT-116 | 13.22 | Sorafenib | HCT-116 | 5.47 |
| 7b | MCF-7 | 17.9 | Sorafenib | MCF-7 | 7.26 |
| 8b | HCT-116 | 35 | Sorafenib | HCT-116 | 5.47 |
| 8b | MCF-7 | 44.3 | Sorafenib | MCF-7 | 7.26 |
| 8c | HCT-116 | 18 | Sorafenib | HCT-116 | 5.47 |
| 8c | MCF-7 | 25.2 | Sorafenib | MCF-7 | 7.26 |
| 6o | HCT-116 | 7 | Sorafenib | HCT-116 | 5.47 |
| 6m | HCT-116 | 13 | Sorafenib | HCT-116 | 5.47 |
| 6d | HCT-116 | 15 | Sorafenib | HCT-116 | 5.47 |
| 9b | HCT-116 | 23 | Sorafenib | HCT-116 | 5.47 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound-based VEGFR-2 inhibitors are provided below.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Sorafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the test compounds and the reference inhibitor in kinase buffer. The final DMSO concentration should be kept below 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or reference inhibitor to the wells of a 96-well plate.
-
For the positive control (100% kinase activity), add 5 µL of kinase buffer with the same final DMSO concentration.
-
For the negative control (0% kinase activity), add 5 µL of kinase buffer.
-
Prepare the enzyme solution by diluting the VEGFR-2 kinase in kinase buffer.
-
Prepare the substrate/ATP solution by diluting the kinase substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well, except for the negative control wells.
-
Add 25 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [ (Luminescence_sample - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control) ] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound-based inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference drug (e.g., Sorafenib)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-angiogenic and anti-tumor efficacy of this compound-based VEGFR-2 inhibitors.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old)
-
Human cancer cells (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration (e.g., in a solution of PEG400, Tween 80, and saline)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Compound Administration:
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry (IHC) to assess microvessel density (using CD31 staining) and proliferation (using Ki-67 staining), or Western blotting to analyze the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Experimental Workflow for Screening this compound-Based VEGFR-2 Inhibitors
Caption: General workflow for the development of VEGFR-2 inhibitors.
References
Application Notes and Protocols for the Synthesis of Substituted Phthalazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted phthalazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The following protocols outline established methods for the preparation of these valuable scaffolds.
Protocol 1: Synthesis of 4-Aryl-1(2H)-phthalazinones via Cyclocondensation of 2-Aroylbenzoic Acids with Hydrazine Hydrate
This protocol describes a classical and widely used method for the synthesis of 4-aryl substituted phthalazinones. The reaction involves the cyclocondensation of a 2-aroylbenzoic acid derivative with hydrazine hydrate.[2]
Experimental Protocol
Materials:
-
2-(4-Hydroxybenzoyl)benzoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, in a vacuum oven.
-
Determine the yield and characterize the compound using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Protocol 2: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride and Hydrazine Hydrate
This protocol details the synthesis of the parent phthalazinone ring system from readily available starting materials, phthalic anhydride and hydrazine hydrate. This method is a fundamental approach to accessing the core phthalazinone scaffold.[1][3]
Experimental Protocol
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Suspend phthalic anhydride (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction for the formation of a precipitate.
-
Once the reaction is complete, cool the flask to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain phthalazin-1(2H)-one.
-
Calculate the yield and confirm the structure of the synthesized compound.
Protocol 3: One-Pot, Three-Component Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones
This protocol outlines a more modern and efficient, green chemistry approach to synthesizing complex phthalazinone derivatives through a one-pot, three-component condensation reaction.
Experimental Protocol
Materials:
-
Phthalhydrazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
Dodecylphosphonic acid (DPA) as a reusable catalyst
-
Solvent (optional, can be performed solvent-free)
Equipment:
-
Round-bottom flask or reaction vial
-
Heating plate with magnetic stirrer
-
Apparatus for monitoring temperature
Procedure:
-
In a reaction vessel, combine phthalhydrazide (1 equivalent), the aromatic aldehyde (1 equivalent), and the 1,3-dicarbonyl compound (1 equivalent).
-
Add a catalytic amount of dodecylphosphonic acid (DPA).
-
Heat the mixture under solvent-free conditions at a specified temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mixture and stir to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove the catalyst and any unreacted starting materials.
-
Dry the final product and determine the yield. The catalyst can often be recovered from the filtrate for reuse.
Quantitative Data Summary
| Protocol | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Reference(s) |
| 1 | 2-Aroylbenzoic Acid | Hydrazine Hydrate | 4-6 hours | Reflux | High | |
| 2 | Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | 2-3 hours | Reflux | Good to High | |
| 3 | Phthalhydrazide, Aromatic Aldehyde, 1,3-Dicarbonyl Compound | Dodecylphosphonic Acid | 1-2 hours | 100-120 °C | High |
Visualizations
Caption: Synthesis of 4-Aryl-1(2H)-phthalazinone.
Caption: Synthesis of Phthalazin-1(2H)-one.
Caption: General Experimental Workflow for Phthalazinone Synthesis.
References
Application Notes and Protocols for Utilizing Phthalazine in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating phthalazine derivatives as potential antimicrobial agents. The protocols are based on established research and are intended to guide the development of novel therapeutic compounds.
Introduction to this compound as an Antimicrobial Scaffold
This compound and its derivatives have emerged as a significant class of nitrogen-containing heterocyclic compounds in medicinal chemistry. Their versatile structure serves as a pharmacophore for a wide range of biological activities, including antimicrobial, antitumor, antihypertensive, and anti-inflammatory properties.[1][2] The development of novel this compound-based antimicrobial agents is a promising strategy to combat the growing challenge of drug-resistant pathogens.[3]
Synthesis of Antimicrobial this compound Derivatives
The synthesis of this compound derivatives often starts from readily available precursors like phthalic anhydride or phthalonitrile. Various chemical modifications can be introduced to the this compound core to enhance its antimicrobial potency and spectrum.
General Synthetic Workflow
The following diagram illustrates a common workflow for the synthesis of this compound derivatives, starting from a key intermediate, 1-chloro-4-arylthis compound. This intermediate can then be reacted with various nucleophiles to generate a library of diverse compounds.
Caption: A generalized synthetic scheme for preparing antimicrobial this compound derivatives.
Experimental Protocol: Synthesis of 1-Chloro-4-p-tolylthis compound
This protocol describes the synthesis of a key intermediate used in the preparation of various this compound derivatives.[1]
Materials:
-
Phthalic anhydride
-
p-Tolyl magnesium bromide (Grignard reagent)
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvents (e.g., THF, ethanol)
-
Glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
Procedure:
-
Synthesis of 2-(4-methylbenzoyl)benzoic acid: React phthalic anhydride with p-tolyl magnesium bromide in an appropriate anhydrous solvent.
-
Synthesis of 4-(p-tolyl)phthalazin-1(2H)-one: Reflux the product from step 1 with hydrazine hydrate in ethanol.
-
Synthesis of 1-chloro-4-p-tolylthis compound: Gently reflux the phthalazinone derivative with phosphorus oxychloride. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.
Experimental Protocol: Synthesis of Substituted this compound Derivatives
This protocol outlines the general procedure for reacting the 1-chloro-4-p-tolylthis compound intermediate with various nucleophiles.[1]
Materials:
-
1-chloro-4-p-tolylthis compound
-
Various amines or thiols
-
Dry chloroform or an appropriate solvent
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve 1-chloro-4-p-tolylthis compound in dry chloroform.
-
Add a slight excess (1.2 equivalents) of the desired amine or thiol.
-
Add a few drops of triethylamine as a base.
-
Reflux the reaction mixture for 5-15 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and process it to isolate the final product. This may involve washing with water, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the typical workflow for assessing the antimicrobial properties of the synthesized compounds.
Caption: Workflow for the evaluation of antimicrobial activity of this compound compounds.
Experimental Protocol: Agar Well Diffusion Method
This method is a preliminary screening tool to assess the qualitative antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Standardized microbial inoculums (e.g., 0.5 McFarland standard)
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Amoxicillin)
-
Negative control (solvent alone)
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution, positive control, and negative control to different wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the inhibition zone around each well in millimeters.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Standardized microbial inoculums
-
Synthesized this compound derivatives
-
Positive and negative controls
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates under suitable conditions.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of selected this compound derivatives from various studies, presented as the diameter of the inhibition zone or MIC values.
Table 1: Inhibition Zone Diameters (in mm) of Selected this compound Derivatives
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 4d | 17 | -ve | 10 | -ve | -ve |
| 4e | 16 | 15 | 12 | 10 | 11 |
| 4g | 16 | 15 | 13 | 11 | 12 |
| 4i | 18 | 17 | 15 | 13 | 14 |
| 4j | 17 | 16 | 14 | 12 | 13 |
| 4l | 18 | 17 | 16 | 14 | 15 |
| 4n | 18 | 17 | 17 | 15 | 16 |
| Amoxicillin | 25 | 24 | 22 | 20 | - |
Note: "-ve" indicates no activity.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Selected this compound Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Aspergillus niger |
| 4 | 125 | 250 | 250 |
| 14a | 250 | 125 | 125 |
| 15 | 125 | 250 | 250 |
| 18 | 250 | 125 | 125 |
| Standard Drug | 62.5 | 62.5 | 125 |
Data synthesized from findings in a study on novel this compound derivatives. The standard drugs used for comparison were not specified in the provided summary.
Mechanism of Action
The precise mechanism of action for many this compound-based antimicrobial agents is still under investigation. However, molecular docking studies suggest that these compounds may exert their effects by inhibiting key microbial enzymes. For instance, some this compound derivatives have shown strong binding interactions with enzymes crucial for bacterial or fungal survival.
Proposed Mechanism of Action Pathway
The following diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a critical microbial enzyme, leading to cell death.
Caption: A conceptual diagram of a possible antimicrobial mechanism of action for this compound derivatives.
Further research, including enzymatic assays and studies on microbial cell morphology and physiology after treatment with these compounds, is necessary to fully elucidate their mechanisms of action. The exploration of this compound derivatives continues to be a vibrant area of research in the quest for new and effective antimicrobial therapies.
References
Application of Phthalazine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of phthalazine derivatives in the field of Organic Light-Emitting Diodes (OLEDs). This compound-based compounds have emerged as a promising class of materials for various layers within the OLED architecture, including as emissive dopants, host materials, and electron transport layers. Their rigid and planar structure, coupled with tunable electronic properties, allows for the development of highly efficient and stable OLED devices.
This compound Derivatives as Thermally Activated Delayed Fluorescence (TADF) Emitters
This compound derivatives, particularly those based on a dibenzo[a,c]phenazine core, have demonstrated exceptional performance as Thermally Activated Delayed Fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[1][2]
Performance of this compound-Based TADF Emitters
The following table summarizes the performance of OLEDs employing fluorinated dibenzo[a,c]phenazine-based TADF emitters with different donor moieties.[1][3]
| Emitter Name | Donor Moiety | Maximum External Quantum Efficiency (EQEmax) [%] | Electroluminescence Maximum (λEL) [nm] | Host Material |
| 2DMAC-BP-F | 9,9-dimethylacridin-10(9H)-yl | 21.8 | 585 | mCBP |
| 2PXZ-BP-F | 10H-phenoxazine | 12.4 | 605 | mCBP |
| 2DTCZ-BP-F | 3,6-di-tert-butyl-9H-carbazol-9-yl | 2.1 | 518 | mCBP |
Experimental Protocol: Synthesis of this compound-Based TADF Emitters
A modular synthesis approach allows for the facile creation of a variety of this compound-based TADF emitters.[1] The general synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound-based TADF emitters.
Protocol for the Synthesis of 3,6-dibromo-10-fluorodibenzo[a,c]phenazine (Intermediate):
-
Charge a sealable vial with 3-fluorobenzene-1,2-diamine (1.00 equiv.) and 3,6-dibromophenanthrene-9,10-dione (1.00 equiv.).
-
Add acetic acid and ethanol to the vial.
-
Stir the reaction mixture at 100 °C for 21 hours.
-
After cooling, the resulting solid is filtered to yield the product.
General Protocol for the Synthesis of Final TADF Emitters (e.g., 2DMAC-BP-F):
-
In a sealable vial, combine 3,6-dibromo-10-fluorodibenzo[a,c]phenazine (1.00 equiv.), the corresponding donor molecule (e.g., 9,9-dimethylacridin-10(9H)-yl, 3.00 equiv.), and a palladium catalyst with a suitable ligand.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add an appropriate solvent (e.g., toluene) and a base.
-
Heat the solution at 120 °C for 18 hours.
-
After cooling, the product is purified using column chromatography.
Fabrication of OLEDs with this compound-Based Emitters
The following is a representative protocol for the fabrication of a vacuum-deposited OLED, which can be adapted for the this compound-based emitters described above.
General OLED Fabrication Workflow
Caption: General workflow for vacuum-deposited OLED fabrication.
Detailed Protocol for Vacuum-Deposited OLED Fabrication
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment (< 10⁻⁶ Torr).
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (e.g., HTL, host, emitter, ETL, EIL)
-
Metal for cathode (e.g., LiF, Al)
-
Vacuum thermal evaporation system
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
Oxygen plasma cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas.
-
Treat the cleaned substrates with oxygen plasma for approximately 5 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially onto the ITO anode. The specific thickness and deposition rate for each layer should be optimized for the particular device architecture and materials used.
-
Hole Injection Layer (HIL) / Hole Transport Layer (HTL): e.g., TAPC (40 nm) deposited at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the this compound-based emitter at a specific doping concentration (e.g., 10 wt%). The total thickness of this layer is typically around 20-30 nm, with deposition rates of 1-2 Å/s for the host and a proportionally lower rate for the dopant.
-
Electron Transport Layer (ETL): e.g., 3TPYMB (40 nm) deposited at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm) deposited at a slow rate of 0.1-0.2 Å/s.
-
Cathode: e.g., Aluminum (Al) (100 nm) deposited at a rate of 2-5 Å/s.
-
-
-
Encapsulation:
-
After deposition, transfer the devices into an inert atmosphere glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Determine the external quantum efficiency (EQE) and power efficiency from the J-V-L data.
-
Measure the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
This compound Derivatives as Host and Electron Transport Materials
The inherent electron-deficient nature of the this compound core makes its derivatives suitable candidates for electron transport materials (ETMs) and host materials in OLEDs. The design of these materials often involves attaching electron-donating groups to the this compound core to achieve bipolar charge transport characteristics, which is beneficial for host materials. For ETMs, the focus is on achieving high electron mobility and appropriate LUMO energy levels for efficient electron injection from the cathode.
Further research into the synthesis and device integration of novel this compound derivatives as host and electron transport materials is a promising avenue for advancing OLED technology. The protocols for synthesis and device fabrication described above can be adapted for the development and characterization of these materials.
References
Application Notes and Protocols for the Functionalization of the Phthalazine Core
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for diverse functionalization, making it a cornerstone in medicinal chemistry for the development of novel therapeutics. This document provides detailed application notes and protocols for several key methods used to functionalize the this compound core, enabling researchers to synthesize a wide range of derivatives for drug discovery and development.
Introduction to this compound Functionalization
The functionalization of the this compound core can be broadly categorized into several key strategies, each offering unique advantages for accessing specific derivatives. These methods include classical condensation reactions to form the this compound ring system itself, followed by functionalization, as well as modern cross-coupling and C-H activation techniques on the pre-formed heterocycle. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
This compound derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, PARP inhibition (e.g., Olaparib), anticonvulsant, cardiotonic, and antihypertensive effects.[1][2] The ability to precisely modify the this compound core is therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Key Functionalization Strategies
This section outlines the primary methods for this compound functionalization, with detailed protocols provided in the subsequent sections.
-
Nucleophilic Substitution of Halogenated Phthalazines: A common and versatile method involves the displacement of a halogen, typically chlorine, from the this compound core with various nucleophiles. The synthesis of 1-chlorothis compound or 1,4-dichlorothis compound is a key preliminary step.
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, amino, and alkynyl groups onto the this compound scaffold.
-
Transition-Metal-Catalyzed C-H Activation: This modern approach allows for the direct functionalization of C-H bonds on the this compound ring or on substituents, offering a more atom-economical and efficient synthetic route.
-
Multicomponent Reactions (MCRs): MCRs provide a rapid and efficient means to construct complex fused this compound systems, such as pyrazolo[1,2-b]phthalazines, in a single step from simple starting materials.
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorothis compound and Subsequent Nucleophilic Substitution
This protocol details the synthesis of the key intermediate, 1-chlorothis compound, from phthalazinone, followed by a general procedure for nucleophilic substitution.
Part A: Synthesis of 1-Chlorothis compound
Materials:
-
1(2H)-Phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
Procedure:
-
In a 100-mL 3-necked flask equipped with a condenser and temperature probe, add 1(2H)-phthalazinone (10 g, 1 mole equivalent) and phosphorus oxychloride (82.5 g, 50.1 mL, 7.7 mole equivalents).[3]
-
Stir the slurry and heat to 70 °C. Once the temperature is reached, remove the heat source and allow the mixture to cool to room temperature.[3]
-
Carefully pour the reaction mixture in portions over 500 g of ice with stirring.[3]
-
The resulting precipitate, 1-chlorothis compound, can be isolated by filtration and washed with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Part B: General Procedure for Nucleophilic Substitution
Materials:
-
1-Chlorothis compound
-
Desired nucleophile (e.g., an amine, alcohol, or thiol)
-
Appropriate solvent (e.g., ethanol, butanol, DMF)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve 1-chlorothis compound (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.0-1.2 mmol) and, if required, a base (1.5-2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1,4-Dichlorothis compound
This protocol provides a general method for the mono-arylation of 1,4-dichlorothis compound.
Materials:
-
1,4-Dichlorothis compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 1,4-dichlorothis compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the stirred mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-aryl this compound.
Protocol 3: One-Pot, Three-Component Synthesis of 1H-Pyrazolo[1,2-b]this compound-5,10-diones
This protocol describes a solvent-free, catalyst-based method for the synthesis of fused pyrazolo-phthalazine derivatives.
Materials:
-
Phthalhydrazide (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
-
Sodium hydrogen carbonate (NaHCO₃) as a catalyst
Procedure:
-
In a mortar, grind a mixture of phthalhydrazide, the aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and a catalytic amount of NaHCO₃.
-
Transfer the mixture to a reaction vessel and heat under solvent-free conditions.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
After completion, the solid reaction mixture can be washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Data Presentation
The following tables summarize quantitative data for the functionalization of the this compound core using the methods described.
Table 1: Nucleophilic Substitution on 1-Chlorothis compound
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | Butanol | Reflux | Good | |
| Piperazine | 1-(Phthalazin-1-yl)piperazine | Ethanol | Reflux | Good | |
| Hydrazine Hydrate | 1-Hydrazinothis compound (Hydralazine) | Ethanol | Reflux | 30-40 | |
| Various Amines | 1-Alkyl/Arylaminophthalazines | Various | Varies | Good |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Phthalazines
| This compound Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,4-Dichlorothis compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Varies | |
| 1-Chlorothis compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | >80 | - |
| 1-Chlorothis compound | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 90 | >75 | - |
Table 3: Multicomponent Synthesis of Pyrazolo[1,2-b]this compound-5,10-diones
| Aldehyde | Active Methylene | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | NaHCO₃ | Solvent-free, heat | High | |
| 4-Chlorobenzaldehyde | Malononitrile | NaHCO₃ | Solvent-free, heat | High | |
| Benzaldehyde | Ethyl cyanoacetate | NaHCO₃ | Solvent-free, heat | High | |
| Various Aldehydes | Malononitrile | Lipase | Binary solvent | 70-86 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the described functionalization methods.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
Phthalazine Derivatives: A Promising Scaffold for the Treatment of Neurodegenerative Diseases
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons, leading to debilitating cognitive and motor impairments. A common thread in the pathology of these diseases is the accumulation of misfolded proteins and subsequent cellular dysfunction. Phthalazine derivatives have emerged as a versatile and promising class of heterocyclic compounds in the search for effective therapies. Their unique structural features allow for the design of multi-target ligands capable of modulating key pathological pathways in neurodegeneration. This document provides a comprehensive overview of the application of this compound derivatives in the context of AD, PD, and HD, complete with detailed experimental protocols and a summary of their biological activities.
Alzheimer's Disease: A Multi-Target Approach
The pathology of Alzheimer's disease is complex, involving cholinergic deficits, the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), oxidative stress, and neuroinflammation. This compound derivatives have been rationally designed to address several of these pathological hallmarks simultaneously.
Data Presentation: Inhibitory Activities of this compound Derivatives in Alzheimer's Disease Models
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key targets in Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Cholinesterase Inhibitors | |||
| 6d | Acetylcholinesterase (AChE) | 0.120 | [1] |
| 7a | Acetylcholinesterase (AChE) | 0.039 | [1] |
| 7e | Acetylcholinesterase (AChE) | 0.063 | [1] |
| 8m | Acetylcholinesterase (AChE) | Not specified, but comparable to Donepezil | [1] |
| 8n | Acetylcholinesterase (AChE) | Not specified, but comparable to Donepezil | [1] |
| 8p | Acetylcholinesterase (AChE) | Not specified, but comparable to Donepezil | |
| 15b | Acetylcholinesterase (AChE) | 8.2 | |
| Monoamine Oxidase (MAO) Inhibitors | |||
| 15b | Monoamine Oxidase-A (MAO-A) | 6.4 | |
| 15b | Monoamine Oxidase-B (MAO-B) | 0.7 | |
| PARP-1 and Cholinesterase Dual Inhibitors | |||
| 30 | PARP-1 | 0.00818 | |
| 30 | Butyrylcholinesterase (BChE) | 1.63 | |
| 30 | Acetylcholinesterase (AChE) | 13.48 |
Signaling Pathways in Alzheimer's Disease
Glycogen Synthase Kinase 3β (GSK-3β) Signaling Cascade
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, leading to the formation of NFTs, and in the production of Aβ peptides. This compound derivatives are being explored as inhibitors of GSK-3β, representing a promising therapeutic strategy.
Parkinson's Disease: Neuroprotection and Beyond
Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Therapeutic strategies are focused on neuroprotection and symptomatic relief. This compound derivatives, particularly as PARP inhibitors, have shown promise in protecting neurons from oxidative stress and α-synuclein-mediated toxicity.
Data Presentation: Neuroprotective Activity of this compound Derivatives in Parkinson's Disease Models
While extensive quantitative data for a range of this compound derivatives in PD models is still emerging, a notable study highlights their potential.
| Compound Class | Target | Observation | Reference |
| Phthalazinone PARP Inhibitor (Olaparib analogue) | PARP-1 | Neuroprotection against oxidative stress and α-synuclein-mediated toxicity in in vitro PD models. |
Signaling Pathways in Parkinson's Disease
PARP-1 Signaling in Neurodegeneration
Overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage contributes to neuronal cell death, a process implicated in Parkinson's disease. Phthalazinone-based PARP inhibitors can mitigate this neurotoxic cascade.
Huntington's Disease: Exploring New Therapeutic Avenues
Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein that aggregates and causes neuronal dysfunction. While direct targeting of mHTT aggregation by this compound derivatives is not yet well-documented, the inhibition of pathways involved in HD pathogenesis, such as those regulated by PARP and phosphodiesterases (PDEs), presents a viable therapeutic strategy.
Data Presentation: Potential of this compound Derivatives for Huntington's Disease
Direct evidence of this compound derivatives in Huntington's disease models is limited. However, the known activities of this compound-based compounds against targets relevant to HD suggest their potential therapeutic application.
| Compound Class | Target | Relevance to Huntington's Disease | Reference |
| Phthalazinone PARP Inhibitor (Olaparib) | PARP-1 | Olaparib, a phthalazinone-based PARP-1 inhibitor, has shown neuroprotective effects in a mouse model of Huntington's disease. | |
| This compound PDE Inhibitors | Phosphodiesterases (PDEs) | PDE inhibitors are being investigated as a therapeutic strategy for HD. |
Experimental Protocols
The following section provides detailed protocols for key in vitro assays used to evaluate the efficacy of this compound derivatives against targets relevant to neurodegenerative diseases.
General Experimental Workflow for Inhibitor Screening
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of this compound derivatives against acetylcholinesterase.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory effect of this compound derivatives on MAO-A and MAO-B activity.
Materials:
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorometric microplate reader
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds
Procedure:
-
In a 96-well plate, add the test compound, MAO-A or MAO-B enzyme, HRP, and Amplex Red reagent in phosphate buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.
-
Determine the reaction rate and calculate the percentage of inhibition to derive the IC50 value.
Protocol 3: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
Objective: To evaluate the ability of this compound derivatives to inhibit the aggregation of Aβ peptides.
Materials:
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds
Procedure:
-
Prepare a solution of Aβ(1-42) in the phosphate buffer.
-
In a 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular time intervals.
-
Plot the fluorescence intensity against time to obtain aggregation curves and determine the extent of inhibition.
Protocol 4: α-Synuclein Aggregation Inhibition Assay (Thioflavin T Method)
Objective: To determine the effect of this compound derivatives on the fibrillization of α-synuclein.
Materials:
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds
Procedure:
-
Prepare a solution of α-synuclein in PBS.
-
In a 96-well plate, combine the α-synuclein solution with various concentrations of the test compounds.
-
Add ThT solution to each well.
-
Seal the plate and incubate at 37°C with orbital shaking.
-
Monitor the fluorescence intensity (excitation ~440-450 nm, emission ~480-490 nm) over time.
-
Analyze the aggregation kinetics to assess the inhibitory potential of the compounds.
Protocol 5: PARP-1 Inhibition Assay (Cell-Based)
Objective: To measure the inhibition of PARP-1 activity by this compound derivatives in a cellular context.
Materials:
-
Human cell line (e.g., HeLa)
-
96-well cell culture plates
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Anti-PAR antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivatives for a specified time.
-
Induce DNA damage by adding a DNA damaging agent.
-
Fix, permeabilize, and stain the cells with an anti-PAR primary antibody followed by a fluorescently labeled secondary antibody.
-
Image the cells and quantify the fluorescence intensity of PAR, which is indicative of PARP-1 activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 6: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
Objective: To predict the brain permeability of this compound derivatives.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., porcine brain lipid in dodecane)
-
Phosphate buffered saline (PBS, pH 7.4)
-
LC-MS/MS or UV-Vis spectrophotometer
-
Test compounds
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Fill the acceptor wells with PBS.
-
Add the test compound solution in PBS to the donor wells.
-
Assemble the donor and acceptor plates and incubate for a specified period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) to predict BBB penetration.
Conclusion
This compound derivatives represent a highly adaptable and promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Their ability to be functionalized to target multiple pathological pathways simultaneously makes them particularly attractive for complex diseases like Alzheimer's. While research is more advanced for Alzheimer's disease, the emerging evidence for their neuroprotective effects in models of Parkinson's and the relevance of their targets to Huntington's disease underscore the broad potential of this chemical class. The protocols and data presented here provide a valuable resource for researchers and drug developers working to translate the promise of this compound derivatives into effective treatments for these devastating disorders. Further exploration, particularly in the context of Parkinson's and Huntington's diseases, is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: Employing Phthalazine in the Design of New Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phthalazine in the design of novel catalysts. This compound, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in catalysis due to its unique electronic properties and ability to act as a ligand for transition metals. Its applications span asymmetric catalysis, biomimetic systems, nanoparticle-based catalysis, and photocatalysis. Furthermore, this compound derivatives are prominent in medicinal chemistry as enzyme inhibitors, a function closely related to catalysis.
Application Note 1: Asymmetric Catalysis
This compound derivatives are valuable in asymmetric catalysis, particularly in the enantioselective dearomatization of phthalazines themselves and in Lewis-acid catalyzed reactions. These methods are crucial for the synthesis of chiral molecules, which are of high importance in the pharmaceutical industry.
Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis
A significant application of this compound in catalysis is its own enantioselective dearomatization to produce chiral 1,2-dihydrophthalazines. This transformation can be achieved using a three-component reaction involving a this compound, an acylating reagent, and a nucleophile, catalyzed by a chiral hydrogen-bond donor catalyst.[1][2][3] This method provides access to key building blocks for various biologically active molecules.[1][2]
Quantitative Data:
| Catalyst | Acylating Reagent | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| tert-leucine derived thiourea | Benzoyl chloride | Silyl ketene acetals | Moderate to Good | High | |
| Chiral triazoles | Benzoyl chloride | Silyl ketene acetals | - | up to 92% |
Experimental Protocol: Asymmetric Dearomatization of this compound
This protocol is adapted from the work of Palomo and co-workers on the enantioselective synthesis of 1,2-dihydrophthalazines.
Materials:
-
This compound
-
Benzoyl chloride (or other acylating agent)
-
Silyl ketene acetal
-
tert-leucine derived thiourea catalyst (5 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound (1.0 equiv), the chiral thiourea catalyst (0.05 equiv), and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the acylating agent (1.1 equiv) dropwise to the solution.
-
Stir the mixture for 10-15 minutes to allow for the in situ generation of the N-acylphthalazinium salt.
-
Add the silyl ketene acetal (1.2 equiv) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dihydrothis compound.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Asymmetric Dearomatization:
Caption: General workflow for the asymmetric dearomatization of this compound.
Application Note 2: Biomimetic Catalysis
This compound-based ligands can be used to synthesize dimanganese complexes that mimic the activity of the enzyme catalase. These synthetic models are valuable for studying the mechanism of catalase and for developing catalysts for the disproportionation of hydrogen peroxide.
Catalase-like Activity of Dimanganese Complexes
Dimanganese complexes with ligands such as 1,4-di(2′-benzimidazolyl)aminothis compound have been shown to catalyze the disproportionation of H2O2 into water and oxygen. The catalytic activity is influenced by the pH of the solution and the structure of the ligand.
Quantitative Data:
| Complex | Ligand | pH | Catalytic Activity | Reference |
| Mn2(III)(L1)(OAc)4 | 1,4-di(2′-benzimidazolyl)aminothis compound | near-neutral | Active | |
| Mn2(III)(L2)(OAc)4 | 1,4-di(N-methyl-2′-benzimidazolyl)aminothis compound | near-neutral | More active than Mn2(III)(L1)(OAc)4 |
Experimental Protocol: Synthesis of a Dimanganese(III) this compound-Based Complex
This protocol is a general representation based on the synthesis of dimanganese complexes with this compound-based ligands.
Materials:
-
This compound-based ligand (e.g., 1,4-di(2′-benzimidazolyl)aminothis compound)
-
Manganese(II) acetate tetrahydrate
-
Methanol
-
Triethylamine
Procedure:
-
Dissolve the this compound-based ligand in methanol in a round-bottom flask.
-
In a separate flask, dissolve manganese(II) acetate tetrahydrate in methanol.
-
Add the manganese acetate solution to the ligand solution with stirring.
-
Add a few drops of triethylamine to the reaction mixture.
-
Reflux the mixture for several hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Catalytic Reaction Pathway:
Caption: Proposed catalytic cycle for H2O2 disproportionation.
Application Note 3: Nanoparticle Catalysis
This compound moieties can be incorporated into nanoparticle catalysts for organic synthesis. An example is the use of telmisartan-copper nanoparticles (Tel-Cu-NPs) for the synthesis of naphtho[2,3-g]this compound derivatives. This approach offers mild reaction conditions and high yields.
Synthesis of Naphtho[2,3-g]this compound Derivatives
The Tel-Cu-NPs catalyze a one-pot, three-component reaction of an aldehyde, 2,3-diaminonaphthalene, and dimedone to produce naphtho[2,3-g]this compound derivatives.
Quantitative Data:
| Catalyst | Reaction | Yield (%) | Reference |
| Tel-Cu-NPs | Synthesis of naphtho[2,3-g]this compound derivatives | up to 95% |
Experimental Protocol: Synthesis of Tel-Cu-NPs and Catalytic Reaction
This protocol is based on the work of Mohana and co-workers.
Synthesis of Tel-Cu-NPs:
-
Grind a mixture of telmisartan and CuCl2·2H2O in ethanol for 10 minutes to obtain a light blue solid.
-
Add 1 M NaOH to the solid to adjust the pH to 7.
-
The formation of nanoparticles can be confirmed by UV-Vis spectroscopy and other characterization techniques.
Catalytic Synthesis of Naphtho[2,3-g]this compound Derivatives:
-
In a mortar, grind a mixture of an aromatic aldehyde (1 mmol), 2,3-diaminonaphthalene (1 mmol), dimedone (1 mmol), and a catalytic amount of Tel-Cu-NPs (1 mol%).
-
Continue grinding at room temperature for the specified time.
-
Monitor the reaction progress by TLC.
-
After completion, add ethanol to the mixture and stir.
-
Filter the catalyst and wash the solid product with ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure naphtho[2,3-g]this compound derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of naphtho[2,3-g]phthalazines.
Application Note 4: VEGFR-2 Inhibition in Drug Development
This compound derivatives are extensively explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The this compound core serves as a scaffold to which various functional groups are attached to optimize binding to the ATP-binding site of the kinase.
VEGFR-2 Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound derivatives against VEGFR-2 is typically evaluated using in vitro enzyme assays and is reported as the half-maximal inhibitory concentration (IC50).
Quantitative Data:
| Compound | Linker to this compound | Tail Group | VEGFR-2 IC50 (µM) | Reference |
| Compound 6c | Amino | Biarylurea | - | |
| Compound 12b | Ether | Biarylurea | 4.4 | |
| Compound 12c | Ether | Biarylurea | 2.7 | |
| Compound 13c | Ether | Biarylurea | 2.5 | |
| Compound 12b | - | Dipeptide | 17.8 | |
| Compound 2g | - | - | 0.148 | |
| Compound 4a | - | - | 0.196 | |
| Sorafenib (Reference) | - | - | 32.1 (nM) |
Experimental Protocol: VEGFR-2 Inhibition Assay
This is a general protocol for determining the in vitro inhibitory activity of this compound derivatives against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound test compounds
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the test compound solution (or DMSO for control).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP level using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
VEGFR-2 Inhibition Signaling Pathway:
Caption: Mechanism of VEGFR-2 inhibition by this compound derivatives.
References
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 1,4-disubstituted phthalazines, a class of heterocyclic compounds with significant therapeutic potential, exhibiting anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established and versatile synthetic strategies, including multi-step synthesis from phthalic anhydride and subsequent functionalization of the phthalazine core via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
The synthesis of 1,4-disubstituted phthalazines can be approached through several key pathways. A common and adaptable strategy begins with the construction of a phthalazinone precursor from readily available starting materials like phthalic anhydride. This precursor is then halogenated to create a reactive intermediate, 1,4-dichlorothis compound, which serves as a versatile scaffold for the introduction of various substituents at the 1 and 4 positions through nucleophilic substitution or cross-coupling reactions.
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.
Key Synthetic Protocols
Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
This protocol describes the initial cyclization step to form the core this compound structure.
Materials:
-
Phthalic anhydride
-
Hydrazine monohydrate
-
Ethanol
Procedure: [3]
-
To a solution of phthalic anhydride (1.0 equivalent) in ethanol, add hydrazine monohydrate (~40 equivalents).
-
Stir the reaction mixture at room temperature or reflux for 4 hours.
-
Upon completion of the reaction (monitored by TLC), add water to precipitate the product.
-
Filter the precipitate, wash with cold water, and a mixture of n-hexane/ethyl acetate (1/2).
-
The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Phthalic anhydride | Phthalazin-1,4-dione | Hydrazine monohydrate, Ethanol | Reflux, 4h | 83-91% | [3] |
Protocol 2: Synthesis of 1,4-Dichlorothis compound
This protocol details the chlorination of phthalazin-1,4-dione, a key step in activating the this compound core for subsequent substitutions. 1,4-Dichlorothis compound is a crucial building block in medicinal chemistry.
Materials:
-
Phthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as catalyst)
-
Acetonitrile (solvent)
-
4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine or DBU.
-
Add phosphorus oxychloride (equivalent amount) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to afford 1,4-dichlorothis compound. The crude product can be purified by recrystallization.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Phthalazin-1,4-dione | 1,4-Dichlorothis compound | POCl₃, Pyridine | 110 °C, 1h | 84% | |
| Phthalazin-1,4-dione | 1,4-Dichlorothis compound | POCl₃, DMAP/DBU, Acetonitrile | Reflux | High |
Protocol 3: Nucleophilic Substitution of 1,4-Dichlorothis compound
This protocol describes the substitution of the chloro groups with various nucleophiles, such as amines, to introduce diversity at the 1 and 4 positions.
Materials:
-
1,4-Dichlorothis compound
-
Substituted aniline or other amine
-
Isopropanol or other suitable solvent
Procedure:
-
Dissolve 1,4-dichlorothis compound (1 equivalent) and the desired amine (1-2 equivalents) in isopropanol.
-
Heat the reaction mixture to 50 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
The resulting residue can be purified by trituration with diethyl ether or by column chromatography to yield the 1-amino-4-chlorothis compound or 1,4-diaminothis compound derivative.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 1-Chloro-4-(phenylsulfanylmethyl)this compound | 1-Anilino-4-(phenylsulfanylmethyl)this compound | Aniline | Isopropanol, 50 °C, 3h | 81% |
Protocol 4: Suzuki-Miyaura Cross-Coupling of 1,4-Dichlorothis compound
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents. This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.
Materials:
-
1,4-Dichlorothis compound or a mono-substituted chloro-phthalazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DME)
General Procedure for Mono-Arylation:
-
In a reaction vessel, combine 1,4-dichlorothis compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Di-Arylation:
-
Follow the same setup as for mono-arylation, but use the arylboronic acid in a larger excess (2.2-3.0 equiv.) and the base accordingly (4.0-6.0 equiv.).
-
The reaction conditions and work-up procedure are similar to the mono-arylation.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 3-Aryl-6-(thiophen-2-yl)pyridazine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | DME, Ethanol, 80 °C | 14-28% |
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a versatile method for introducing a wide range of amines.
Materials:
-
1,4-Dichlorothis compound or a mono-substituted chloro-phthalazine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., t-BuXPhos, XPhos)
-
Base (e.g., t-BuOLi, t-BuONa)
-
Solvent (e.g., 1,4-Dioxane, Toluene)
General Procedure:
-
In a reaction vessel, combine the palladium precatalyst, phosphine ligand, and the base.
-
Add the aryl halide (1,4-dichlorothis compound derivative) and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, and drying.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Diiodocarbazole | Dicarbazolyl derivative | Carbazole, [Pd(allyl)Cl]₂, t-BuXPhos, t-BuOLi | 1,4-Dioxane, 100 °C, 24h | 68% |
Conclusion
The synthetic routes and protocols detailed in these application notes provide a robust framework for the synthesis of a diverse library of 1,4-disubstituted phthalazines. The modularity of these methods, particularly the functionalization of the 1,4-dichlorothis compound intermediate, allows for systematic structure-activity relationship (SAR) studies, which are crucial in the field of drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Identification between this compound-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
Phthalocyanines as Advanced Photosensitizers: Application Notes and Protocols for Researchers
For: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) has emerged as a promising non-invasive treatment modality for various diseases, most notably cancer.[1][2] This therapeutic strategy relies on the interplay of three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[3][4] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which subsequently induce cellular apoptosis and necrosis in the targeted tissue.[1]
While the initial query focused on phthalazine, a comprehensive review of scientific literature reveals that phthalocyanines , structurally related macrocyclic compounds, are the class of molecules extensively researched and utilized in the development of photosensitizers. Phthalocyanines exhibit superior photophysical properties, including strong absorption in the near-infrared (NIR) region (670-800 nm), which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen generation. This document provides detailed application notes and experimental protocols for the use of phthalocyanine-based photosensitizers in research and development.
Mechanism of Action: Phthalocyanine-Mediated Photodynamic Therapy
The efficacy of phthalocyanines as photosensitizers is rooted in their unique photophysical properties, which can be illustrated by the Jablonski diagram. Upon absorption of a photon of a specific wavelength, the phthalocyanine molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived triplet state (T₁). It is from this triplet state that the two primary photochemical mechanisms of PDT are initiated:
-
Type I Reaction: The excited triplet-state photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which then interact with oxygen to form cytotoxic ROS.
-
Type II Reaction: More commonly, the triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state.
This production of ROS, particularly singlet oxygen, triggers a cascade of cellular events, including damage to mitochondria, lysosomes, and the plasma membrane, ultimately leading to cell death through apoptosis or necrosis.
Data Presentation: Photophysical and Photochemical Properties of Selected Phthalocyanine Photosensitizers
The selection of a phthalocyanine for PDT applications is guided by its photophysical and photochemical parameters. The following tables summarize key quantitative data for representative zinc phthalocyanine (ZnPc) derivatives, which are widely studied due to their high singlet oxygen quantum yields and photostability.
| Photosensitizer | Solvent/Medium | Q-band λmax (nm) | Fluorescence λem (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet State Lifetime (μs) | Reference |
| ZnPc | THF | ~670 | ~680 | - | - | |
| ZnPc(COOH)₄ | DMSO/H₂O | 702 | 765 | 0.56 | 1.6, 12.3 | |
| ZnPcS₂P₂ | - | - | - | - | - | |
| Q-Si1a | DMSO | - | - | 0.94 | - | |
| S-Si1a | DMSO | - | - | 0.58 | - | |
| B-Si1a | DMSO | - | - | 0.49 | - | |
| TcPcZn | - | - | - | 0.37 | - | |
| TcPcCu | - | - | - | 0.25 | - |
| Photosensitizer | Cell Line | IC₅₀ (µM) after PDT | Light Dose (J/cm²) | Reference |
| ClAlPcS₂ | G361 Melanoma | 5 µg/ml | 25 | |
| ZnPc | SW480 Colorectal Cancer | Dose-dependent decrease in viability | 12 and 24 | |
| HQZnPc | FaDu Head and Neck Cancer | High cytotoxicity | 20 | |
| SiPc-PQ-(PSMAi)₂ | PC3-PIP Prostate Cancer | Dose-dependent decrease in viability | 20 |
Experimental Protocols
Protocol 1: Synthesis of a Tetra-substituted Zinc Phthalocyanine
This protocol describes a general method for the synthesis of a tetra-substituted zinc phthalocyanine, which can be adapted for various derivatives.
Materials:
-
Substituted phthalonitrile
-
Zinc (II) chloride (ZnCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF) or other high-boiling point solvent
-
Methanol
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask, dissolve the substituted phthalonitrile (4 equivalents) and zinc (II) chloride (1 equivalent) in DMF.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding methanol.
-
Collect the precipitate by filtration and wash thoroughly with methanol to remove impurities.
-
Further purify the product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Characterize the final product using spectroscopic techniques such as UV-Vis, FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol outlines the indirect method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical quencher.
Materials:
-
Phthalocyanine photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., unsubstituted ZnPc in DMF, ΦΔ ≈ 0.55)
-
Spectrophotometer-grade solvent (e.g., DMSO, DMF)
-
Cuvettes
-
Monochromatic light source with a wavelength corresponding to the Q-band of the photosensitizer
Procedure:
-
Prepare stock solutions of the phthalocyanine photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.
-
In a cuvette, prepare a solution containing the photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~417 nm) should be around 1.0.
-
Irradiate the solution with the monochromatic light source.
-
At regular time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at its maximum.
-
Repeat the experiment under identical conditions using the reference photosensitizer.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) * (k (sample) / k (reference)) * (Iabs (reference) / Iabs (sample)) where k is the slope of the plot of DPBF absorbance versus irradiation time, and Iabs is the rate of light absorption by the photosensitizer.
Protocol 3: In Vitro Photodynamic Therapy Assay
This protocol provides a general method for evaluating the phototoxicity of a phthalocyanine photosensitizer on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phthalocyanine photosensitizer stock solution (dissolved in a biocompatible solvent like DMSO and diluted in culture medium)
-
96-well plates
-
Light source with an appropriate wavelength and power output (e.g., a diode laser or LED array)
-
Cell viability assay kit (e.g., MTS, MTT, or WST-1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
The next day, replace the culture medium with fresh medium containing various concentrations of the phthalocyanine photosensitizer. Include a control group with no photosensitizer.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) in the dark.
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh culture medium to each well.
-
Expose the cells to light of a specific wavelength and dose (e.g., 670 nm, 5-25 J/cm²). Keep a set of plates in the dark to assess dark toxicity.
-
Return the plates to the incubator for 24-48 hours.
-
Assess cell viability using a standard assay such as MTS or MTT according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value (the concentration of photosensitizer that causes 50% cell death).
Mandatory Visualizations
Caption: Jablonski diagram of a phthalocyanine photosensitizer.
Caption: Experimental workflow for evaluating new phthalocyanine photosensitizers.
References
- 1. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Phthalazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric phthalazines. The content focuses on common challenges encountered during experimental work, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of asymmetric phthalazines?
A1: The main challenges in synthesizing asymmetric phthalazines stem from the inherent properties of the phthalazine ring system. Key difficulties include:
-
Controlling Regioselectivity: The presence of two nitrogen atoms in the this compound core can lead to multiple reactive sites, making it difficult to achieve selective functionalization at the desired position.
-
Achieving High Enantioselectivity: Inducing asymmetry in the this compound scaffold with high enantiomeric excess (ee) is often challenging and highly dependent on the choice of catalyst, chiral auxiliary, and reaction conditions.
-
Low Yields: Side reactions, such as over-alkylation, oxidation, or decomposition of starting materials and products, can lead to diminished yields.[1]
-
Substrate Scope Limitations: A synthetic method that works well for one substituted this compound may not be applicable to others, particularly those with different electronic or steric properties.
-
Purification of Enantiomers: Separating the desired enantiomer from the racemic mixture or diastereomers often requires specialized techniques like chiral chromatography.
Q2: Which asymmetric synthetic strategies are commonly employed for phthalazines?
A2: Several strategies have been developed for the asymmetric synthesis of this compound derivatives. Some of the most common include:
-
Asymmetric Dearomatization: This is a powerful method that converts a planar, achiral this compound into a chiral, non-aromatic dihydrothis compound derivative in a single step. Anion-binding catalysis is a notable example of this approach.[2]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions using phthalazinium ylides are a common method to construct fused heterocyclic systems containing a chiral this compound moiety.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound core can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.
-
Kinetic Resolution: This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
Q3: How do I choose the appropriate analytical technique to determine the enantiomeric excess (ee) of my product?
A3: The most common and reliable technique for determining the enantiomeric excess of chiral this compound derivatives is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another effective method.
Troubleshooting Guides
Asymmetric Dearomatization of Phthalazines
This guide focuses on the challenges encountered during the asymmetric dearomatization of phthalazines, a common method for generating chiral 1,2-dihydrophthalazines.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). - Verify the catalyst loading; a higher loading may be necessary for less reactive substrates. |
| Poor Quality Reagents | - Use freshly distilled or purified solvents and reagents. - Ensure the this compound starting material and the nucleophile (e.g., silyl ketene acetal) are pure. |
| Suboptimal Reaction Temperature | - Temperature can significantly impact reaction rate and yield. Experiment with a temperature gradient or different fixed temperatures to find the optimal conditions.[1] |
| Incorrect Acylating Agent | - The choice of acylating agent is crucial for the in-situ generation of the reactive phthalazinium salt. If one agent gives low yield, screen others (e.g., benzoyl chloride, chloroformates).[2] |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
Problem 2: Low Enantioselectivity (Low ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - The choice of chiral catalyst is the most critical factor for enantioselectivity. Screen different catalysts with varying steric and electronic properties. - Ensure the catalyst has high enantiomeric purity. |
| Incorrect Solvent | - The solvent can significantly influence the transition state of the asymmetric induction step. Screen a range of solvents with different polarities and coordinating abilities. Ethereal solvents like MTBE have been found to be effective in some cases.[2] |
| Reaction Temperature Too High | - Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered transition state. Running the reaction at sub-zero temperatures (e.g., -78 °C) is common. |
| Unfavorable Acylating Agent | - The nature of the acylating agent can impact the stereochemical environment around the reactive center. Experiment with different acylating agents to find one that enhances enantioselectivity. |
| Background (Uncatalyzed) Reaction | - A significant uncatalyzed reaction will lead to the formation of a racemic product, thus lowering the overall ee. Use a more active catalyst or lower the reaction temperature to minimize the background reaction. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Double Acylation | - The presence of two nitrogen atoms can lead to the formation of bis-acylated species. Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents). |
| Oxidation of the Product | - Dihydrothis compound products can be sensitive to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents. |
| Decomposition of Starting Material or Product | - If the starting materials or products are thermally unstable, avoid high reaction temperatures and prolonged reaction times. |
| Hydrolysis of Silyl Ketene Acetal | - Ensure anhydrous reaction conditions to prevent the hydrolysis of the silyl ketene acetal nucleophile. |
Data Presentation: Asymmetric Dearomatization of this compound
The following table summarizes the effect of different acylating agents on the yield and enantioselectivity of the asymmetric dearomatization of this compound.
| Entry | Acylating Agent | Yield (%) | ee (%) |
| 1 | TrocCl | 75 | 88 |
| 2 | CbzCl | 75 | 55 |
| 3 | AcCl | 98 | 64 |
| 4 | BzCl | 87 | 88 |
| 5 | p-NO2-BzCl | 85 | 84 |
| 6 | p-Me-BzCl | 82 | 86 |
Data synthesized from literature reports for the reaction of this compound with a silyl ketene acetal in the presence of a chiral thiourea catalyst.
Experimental Protocols
Key Experiment: Asymmetric Dearomatization of this compound via Anion-Binding Catalysis
This protocol is a representative example for the synthesis of a chiral 1,2-dihydrothis compound derivative.
Materials:
-
This compound (1.0 mmol)
-
Chiral thiourea catalyst (0.05 mmol, 5 mol%)
-
Benzoyl chloride (1.1 mmol)
-
Silyl ketene acetal (1.2 mmol)
-
Anhydrous methyl tert-butyl ether (MTBE) (10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the chiral thiourea catalyst and this compound.
-
Add anhydrous MTBE and cool the mixture to -78 °C.
-
Add benzoyl chloride dropwise and stir the mixture for 10 minutes at -78 °C.
-
Add the silyl ketene acetal dropwise and allow the reaction to slowly warm to room temperature over 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric this compound Synthesis
Caption: A typical experimental workflow for the asymmetric dearomatization of phthalazines.
Troubleshooting Logic for Low Enantioselectivity
Caption: A decision-making flowchart for troubleshooting low enantioselectivity in asymmetric this compound synthesis.
References
Phthalazine Condensation Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of phthalazine condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: this compound derivatives are commonly synthesized through the condensation reaction of hydrazine or its derivatives with various precursors. Key starting materials include phthalic anhydride, 2-acylbenzoic acids, o-dialdehydes, o-diesters, and phthalimides.[1][2][3] The reaction of phthalic anhydride with hydrazine hydrate is a frequently used method to produce phthalazinone derivatives.[2]
Q2: My reaction of phthalic anhydride with hydrazine hydrate is giving a low yield. What are the typical reaction conditions I should start with?
A2: A common and effective starting point for the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate is to use acetic acid as a solvent and heat the mixture.[4] A typical protocol involves heating at 120°C for 4-6 hours. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Q3: What factors can I vary to optimize the reaction yield?
A3: Several factors can be systematically varied to optimize your yield:
-
Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessive heat may lead to the decomposition of starting materials or the final product. It can also promote the formation of unwanted side products. A systematic temperature screen is often beneficial.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction using TLC to ensure it has gone to completion.
-
Solvent: The choice of solvent is crucial for ensuring the reactants are fully dissolved. Common solvents include ethanol and glacial acetic acid. If solubility is an issue, a higher temperature, a co-solvent, or a different solvent system might be necessary.
-
Catalyst: For more complex multi-component reactions, the choice of catalyst is vital. A wide range of catalysts, from simple acids and bases to more complex nano-catalysts and ionic liquids, have been shown to improve yields and shorten reaction times.
Q4: I am observing significant impurity formation. What are the likely side reactions?
A4: Side reactions are a common cause of reduced yields. These can be temperature-dependent, and lowering the reaction temperature can sometimes minimize their formation. In reactions like the Friedel-Crafts acylation to form a precursor, competing O-acylation can occur instead of the desired C-acylation. The formation of isomers is also a possibility that can be influenced by reaction conditions.
Q5: Are there modern, more efficient methods for synthesizing this compound derivatives?
A5: Yes, multi-component reactions (MCRs) have become a powerful and efficient strategy. These reactions, often performed under solvent-free conditions or with the assistance of microwave irradiation, can produce complex this compound derivatives in high yields with shorter reaction times. Various catalysts, including environmentally benign options, have been developed to promote these reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress via TLC. Systematically increase the reaction time or temperature. A common starting point for phthalhydrazide synthesis is 120°C for 4-6 hours in acetic acid. |
| Decomposition | If you suspect decomposition of starting materials or product due to excessive heat, lower the reaction temperature. Finding a balance between reaction rate and stability is key. |
| Poor Solubility | Ensure your chosen solvent can dissolve the reactants at the reaction temperature. Consider using a co-solvent or a different solvent if reactants are not fully dissolved. |
| Impure Reagents | Use high-purity starting materials. Impurities can lead to side reactions and lower yields. For instance, ensure you are using fresh, high-purity hydrazine hydrate, as it can degrade. |
Issue 2: Multiple Products or Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Lowering the reaction temperature can often minimize the formation of temperature-dependent side products. If a specific side reaction is identified, consider alternative synthetic routes that are less prone to it. |
| Isomer Formation | Reaction conditions, particularly temperature, can influence the ratio of isomers. For example, in Friedel-Crafts acylation, lower temperatures during reactant addition can favor the desired para-product over the ortho-isomer. |
| Complex Mixture | If crystallization or precipitation fails to yield a pure product, column chromatography is a standard method for separating complex mixtures of products and byproducts. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols for this compound derivatives, highlighting the impact of different catalysts and conditions on reaction yield.
Table 1: Synthesis of 2H-Indazolo[2,1-b]this compound-triones via a Three-Component Reaction
| Catalyst | Conditions | Time | Yield (%) | Reference |
| p-Toluene sulfonic acid (p-TSA) | Grinding, Solvent-free, rt | 5-10 min | 83-92 | |
| nano-γ-Al2O3/BFn/Fe3O4 | 80 °C, Solvent-free | 15-25 min | 91-98 | |
| PEG-MDIL | 100 °C, Solvent-free | 10-15 min | 85-95 | |
| Iodine | Ultrasound, Solvent-free | 15-20 min | 88-94 |
Table 2: Synthesis of 1H-Pyrazolo[1,2-b]this compound-5,10-diones via a Three-Component Reaction
| Catalyst | Conditions | Time | Yield (%) | Reference |
| NaHCO₃ | 120 °C, Solvent-free | 15-50 min | 85-95 | |
| [bmim]OH (ionic liquid) | 60 °C, EtOH | 0.8-3 h | 86-97 | |
| [Bu₃NH][HSO₄] (ionic liquid) | 80 °C, Solvent-free | 9-30 min | 83-95 | |
| Zn[L-proline]₂ | 80 °C, H₂O:PEG400 | 0.5-1 h | 85-98 |
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride
This protocol is a general guideline for a common this compound condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) to glacial acetic acid.
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Filter the precipitated solid using a Büchner funnel. Wash the solid with cold water and then a non-polar solvent like petroleum ether to remove impurities. Dry the product under vacuum.
Protocol 2: One-Pot Synthesis of 2H-Indazolo[2,1-b]this compound-triones
This protocol outlines a multi-component reaction under solvent-free conditions.
-
Mixing Reagents: In a flask, mix an aromatic aldehyde (1 mmol), dimedone (1 mmol), phthalhydrazide (1 mmol), and the chosen catalyst (e.g., 3 mol% p-TSA).
-
Reaction:
-
Grinding Method: Grind the mixture using a mortar and pestle at room temperature for the specified time (e.g., 5-10 minutes).
-
Heating Method: Alternatively, heat the mixture at the optimized temperature (e.g., 80-100°C) for the specified time.
-
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and then ethanol to afford the pure product.
Visualizations
References
- 1. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]this compound-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 2. longdom.org [longdom.org]
- 3. du.edu.eg [du.edu.eg]
- 4. benchchem.com [benchchem.com]
Navigating Phthalazine Synthesis: A Technical Guide to Byproduct Identification and Minimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phthalazine synthesis. Our focus is on practical solutions for identifying and minimizing byproduct formation, ensuring higher yields and purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives, with a focus on reactions involving precursors like phthalic anhydride and hydrazine.
Issue 1: Low or No Product Yield
A common challenge in this compound synthesis is a lower-than-expected yield of the desired product. This can often be attributed to incomplete reactions or the degradation of starting materials or products.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | Systematically vary the reaction temperature and time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to identify the optimal conditions. For the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate in acetic acid, a common starting point is heating at 120°C for 4-6 hours. If the reaction is slow, a gradual increase in temperature or a longer reaction time may be necessary.[1] |
| Decomposition of Starting Materials or Product | If you suspect that the starting materials or the product are decomposing due to excessive heat, it is advisable to lower the reaction temperature. Finding a balance where the reaction proceeds at a reasonable rate without significant degradation is crucial. For reactions with thermally sensitive functional groups, conducting the reaction at a lower temperature for a longer duration may be beneficial.[1] |
| Poor Solubility of Reactants | Ensure that the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature may be needed to achieve a homogeneous mixture. In some cases, using a co-solvent or a different solvent might be necessary.[1] |
Issue 2: Formation of Impurities and Byproducts
The formation of unwanted byproducts can significantly reduce the yield and purity of the desired this compound derivative. The nature of these byproducts often depends on the specific synthetic route and reaction conditions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Side Reactions at High Temperatures | Elevated temperatures can promote the formation of undesired byproducts. To minimize temperature-dependent byproducts, it is recommended to lower the reaction temperature. This may require a longer reaction time to achieve complete conversion. Running a series of small-scale reactions at different temperatures can help identify the optimal balance between reaction rate and purity.[1] |
| Formation of Tautomeric Impurities | In the synthesis of this compound-1,4-diones, there is a possibility of forming N-aminophthalimide tautomers. The reaction conditions can influence the equilibrium between these forms. Careful control of pH and temperature may be necessary to favor the desired tautomer. |
| N,N'-Dialkylation Dimers | During the N-alkylation of phthalazinones, the formation of N,N'-dialkylation dimers can occur as byproducts. Using a controlled stoichiometry of the alkylating agent and optimizing the reaction temperature can help minimize the formation of these dimers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common methods for synthesizing phthalazines involve the condensation of hydrazine or its derivatives with various precursors, including phthalic anhydride, o-phthalaldehyde, 2-acylbenzoic acids, and other 1,2-dicarbonyl compounds.[2]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product.
Q3: My reaction seems to have stalled and is not going to completion. What should I do?
A3: If your reaction has stalled, first ensure that the temperature is appropriate for the reaction; a slight increase in temperature might be sufficient to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures. Alternatively, if the reaction is concentration-dependent, you could try to remove a byproduct, such as water, if one is formed. Finally, consider the possibility that the reaction has reached equilibrium.
Q4: I am observing a significant amount of a byproduct at a higher temperature. What is the best approach to minimize it?
A4: To minimize the formation of temperature-dependent byproducts, it is advisable to lower the reaction temperature. You may need to compensate for the slower reaction rate by increasing the reaction time. Running a series of small-scale reactions at different temperatures can help you identify the optimal balance between reaction rate and purity.
Q5: Are there any alternatives to conventional heating for this compound synthesis?
A5: Yes, microwave-assisted synthesis has been reported as an efficient method for the synthesis of some this compound derivatives. Microwave irradiation can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. For example, a microwave-assisted synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate has been reported to give yields of 94-96% in just 10-15 minutes.
Experimental Protocols
High-Yield Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate
This protocol provides a method for the synthesis of phthalhydrazide with a focus on achieving high yield and purity.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Petroleum ether
Procedure:
-
In a round-bottom flask, add phthalic anhydride to glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with petroleum ether (e.g., 2 x 10 mL).
-
Dry the solid under vacuum to obtain phthalhydrazide.
Quantitative Data on Phthalhydrazide Synthesis Methods
| Synthesis Method | Reaction Conditions | Reported Yield |
| Conventional Heating | Phthalic anhydride, hydrazine hydrate, acetic acid, 120°C, 4-6 hours | Varies, can be optimized |
| Microwave-Assisted | Phthalic anhydride, hydrazine hydrate, catalytic acetic acid, 100-120°C, 10-15 minutes | 94-96% |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Phthalazine Functionalization
Welcome to the technical support center for the optimization of phthalazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis and functionalization of this compound derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
1. Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
-
Answer: Low product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically and incrementally increase the reaction time and/or temperature. For instance, in the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate, a common starting point is heating at 120°C for 4-6 hours.[1] If the reaction is sluggish, consider extending the duration or cautiously increasing the temperature.[1]
-
-
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.[1]
-
Solution: Ensure the solvent can dissolve all reactants at the operating temperature. It may be necessary to use a higher temperature, a co-solvent, or switch to a different solvent system altogether.[1]
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants, catalysts, or other reagents might not be optimal.
-
Solution: Perform a series of small-scale experiments to screen for the optimal stoichiometry. For example, in a light-driven, metal-free synthesis of functionalized phthalazines, increasing the amount of di-tert-butyl azodicarboxylate from 2 to 5 equivalents significantly improved the yield, while a further increase to 6 equivalents led to a decrease.[2]
-
-
Catalyst Inactivity or Degradation: The catalyst may be inactive, poisoned by impurities, or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and of high purity. Consider increasing the catalyst loading. For palladium-catalyzed reactions, it's crucial to handle the catalyst under an inert atmosphere to prevent deactivation.
-
-
2. Formation of Side Products/Impurities
-
Question: My reaction is producing significant amounts of side products or impurities. How can I minimize their formation?
-
Answer: The formation of side products can reduce the yield and complicate the purification of the desired compound. Here are some strategies to address this:
-
High Reaction Temperature: Elevated temperatures can often promote the formation of undesired byproducts.
-
Solution: Carefully control and consider lowering the reaction temperature. This can sometimes minimize the formation of temperature-dependent side products. It is crucial to find a balance where the main reaction proceeds at a reasonable rate without significant degradation or side reactions.
-
-
Presence of Oxygen or Moisture: For air- and moisture-sensitive reactions, the presence of oxygen or water can lead to unwanted side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial. For instance, conducting a light-mediated reaction in degassed toluene was shown to improve the yield of 1-phenylthis compound.
-
-
Alternative Reaction Pathways: The current reaction conditions may favor competing reaction pathways.
-
Solution: Explore alternative synthetic routes reported in the literature that are less prone to the specific side reactions you are observing. Different catalytic systems or reaction conditions might offer better selectivity.
-
-
3. Reaction Scalability Issues
-
Question: I have successfully optimized the reaction on a small scale, but I'm facing issues when scaling up. What should I consider?
-
Answer: Scaling up a reaction can introduce new challenges. Here are key factors to consider:
-
Heat Transfer: In larger reaction vessels, heat distribution can be uneven, leading to localized overheating or insufficient heating.
-
Solution: Ensure efficient stirring and use a temperature-controlled heating mantle or oil bath to maintain a uniform temperature throughout the reaction mixture.
-
-
Mass Transfer: In heterogeneous reactions, the efficiency of mixing becomes more critical at a larger scale.
-
Solution: Use appropriate stirring mechanisms (e.g., mechanical stirrer) to ensure good mixing of all components.
-
-
Concentration Effects: Changes in concentration during scale-up can affect reaction kinetics.
-
Solution: While scaling up, try to maintain the same concentration of reactants and reagents as in the optimized small-scale reaction. In some cases, more dilute conditions can lead to better outcomes, as demonstrated in a study where a more diluted solution led to a shorter reaction time with minimal loss of yield.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound synthesis from phthalic anhydrides and hydrazine?
A1: A common starting point for the synthesis of phthalazinones from phthalic anhydrides and hydrazine hydrate is refluxing in a solvent like acetic acid or ethanol. A typical temperature is around 120°C when using acetic acid, with reaction times ranging from 2 to 24 hours. However, these are general guidelines, and the optimal conditions will depend on the specific substrates being used.
Q2: How can I effectively monitor the progress of my this compound functionalization reaction?
A2: Thin Layer Chromatography (TLC) is a simple and highly effective method for monitoring the progress of most organic reactions, including this compound synthesis. It allows you to visualize the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time.
Q3: Are there more modern or efficient methods for this compound synthesis compared to conventional heating?
A3: Yes, microwave-assisted synthesis has been reported as an efficient method for preparing some this compound derivatives. Microwave irradiation can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. Additionally, visible-light-mediated synthesis is emerging as a green and efficient technique.
Q4: What are some common catalytic systems used for C-H functionalization of phthalazines?
A4: Transition metal catalysts are widely used for C-H functionalization. For instance, Iridium(III)-catalyzed C-H cyclization has been employed to afford tetracyclic this compound derivatives in high yields and short reaction times. Rhodium(III)-catalyzed C-H bond activation has also been successfully used for the direct ortho-Csp²-H acylalkylation of 2-aryl-2,3-dihydrothis compound-1,4-diones. The choice of catalyst and ligands is crucial and often requires screening for a specific transformation.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Light-Driven this compound Synthesis
| Entry | Di-tert-butyl azodicarboxylate (equiv.) | Concentration (M) | Solvent | Time (h) | Yield (%) |
| 1 | 2 | 0.1 | Toluene | 16 | 20 |
| 2 | 4 | 0.1 | Toluene | 16 | 51 |
| 3 | 5 | 0.2 | Toluene | 16 | 29 |
| 4 | 5 | 0.1 | Toluene | 16 | 54 |
| 5 | 6 | 0.1 | Toluene | 16 | 46 |
| 6 | 5 | 0.05 | Toluene | 12 | 52 |
| 7 | 5 | 0.1 | Degassed Toluene | 16 | 59 |
| 8 | 5 | 0.1 | Degassed Toluene | 16 | 66* |
*With optimized amount of Trifluoroacetic acid (TFA).
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Phthalhydrazide
-
Reactant Preparation: In a suitable microwave reactor vessel, combine phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents).
-
Solvent Addition: Add an appropriate solvent, such as acetic acid.
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 120°C and maintain this temperature for a specified time (e.g., 10-30 minutes, optimization may be required).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: The product often precipitates upon cooling. Filter the solid using a Büchner funnel and wash with a suitable solvent (e.g., cold ethanol).
-
Purification: If necessary, recrystallize the crude product to obtain the pure phthalhydrazide.
Visualizations
Caption: Troubleshooting workflow for this compound functionalization.
References
Technical Support Center: Purification of Phthalazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of phthalazine derivatives. The following guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help you achieve high purity for your compounds.
Frequently Asked questions (FAQs)
Q1: My this compound derivative is proving difficult to crystallize and instead "oils out". What are the potential causes and solutions?
A1: "Oiling out" during recrystallization is a common problem that occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High concentration of impurities: Impurities can lower the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate solvent choice: The solvent may be too good a solvent for your compound, or the boiling point of thesolvent may be higher than the melting point of your compound.
-
Rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization.
Troubleshooting Steps:
-
Pre-purification: If your crude product is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can try solvent pairs, where one solvent dissolves the compound well (e.g., ethanol, ethyl acetate) and the other is a poor solvent (e.g., hexane, water). Add the poor solvent dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q2: I am observing persistent colored impurities in my this compound derivative even after multiple recrystallizations. How can I remove them?
A2: Colored impurities are often highly conjugated organic molecules that can be difficult to remove by standard recrystallization if their solubility properties are similar to your product.
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to lower yields. After a brief heating period, filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the most reliable method for removing colored impurities. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound and the impurities.
-
Oxidative or Reductive Workup: In some cases, colored impurities may be susceptible to oxidation or reduction. A gentle workup with an oxidizing agent (e.g., dilute hydrogen peroxide) or a reducing agent (e.g., sodium bisulfite) might decolorize the impurities, making them easier to remove in a subsequent step. This should be approached with caution to avoid reacting with your desired product.
Q3: My this compound derivative is showing poor separation on a silica gel column. What can I do to improve the resolution?
A3: Poor separation in column chromatography can be due to an inappropriate solvent system, improper column packing, or overloading.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. A good separation on TLC will usually translate to a good separation on the column.
-
Solvent Gradient: If your crude mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective. A solvent gradient, where the polarity of the eluent is gradually increased during the chromatography, can significantly improve separation.[1][2]
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Load your sample onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will result in broad, overlapping bands.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
Q4: I am experiencing low recovery of my this compound derivative after column chromatography. What are the likely reasons?
A4: Low recovery can be frustrating and is often due to the compound's instability on the stationary phase or irreversible adsorption.
Troubleshooting Steps:
-
Compound Stability on Silica: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to degradation.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.
-
Deactivating the Stationary Phase: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a base like triethylamine. This is done by adding a small percentage (0.1-1%) of triethylamine to the eluent.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to silica gel and may not elute with common solvent systems. In such cases, using a more polar eluent (e.g., methanol in dichloromethane) or switching to a different stationary phase might be necessary.
-
Check All Fractions: Ensure you have collected and analyzed all fractions from the column. Sometimes, the compound may elute earlier or later than expected.
Data Presentation
Table 1: Solubility Characteristics of this compound and its Derivatives in Common Organic Solvents
| Compound Class | Solvent | Solubility | Temperature Dependence | Notes |
| This compound (unsubstituted) | Water | Sparingly soluble | - | Solubility is pH-dependent. |
| Ethanol, Methanol, Acetone | Soluble | Solubility increases with temperature. | Good solvents for reactions and recrystallization.[4] | |
| Phthalazinone Derivatives | Ethanol | Generally soluble upon heating | Good for recrystallization.[5] | Often used for recrystallization of reaction products. |
| Ethyl Acetate | Varies | Can be a good solvent for chromatography and recrystallization. | Often used in combination with non-polar solvents like hexane or petroleum ether for chromatography. | |
| Dichloromethane (DCM) | Generally soluble | - | A common solvent for reactions and chromatography. | |
| Acetonitrile | Varies | - | Can be used in reverse-phase HPLC. | |
| Hexane/Petroleum Ether | Generally insoluble | - | Often used as an anti-solvent in recrystallization or as the non-polar component in chromatography eluents. |
Note: The solubility of specific this compound derivatives can vary significantly based on their substituents. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific compound.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound derivative. In a separate beaker, heat a suitable recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the crude product while stirring and heating until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently heat the mixture for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find an eluent that gives a good separation and an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the solvent system.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound derivatives.
References
- 1. organic chemistry - How can I use a solvent gradient in column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of this compound-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Mono- and Disaccharide-Grafting this compound Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Phthalazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the regioselective synthesis of phthalazines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low when synthesizing phthalazinones from phthalic anhydride and hydrazine hydrate. What are the common causes and how can I improve it?
A1: Low yields in this reaction are a frequent issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure a sufficient reaction time, typically 4-6 hours when refluxing in acetic acid at 120°C. If the reaction is sluggish, consider a stepwise increase in temperature or extending the reaction time.[1]
-
-
Decomposition of Starting Materials or Product: Excessive heat can lead to the degradation of thermally sensitive compounds.
-
Solution: If you suspect decomposition, lower the reaction temperature. Finding a balance between a reasonable reaction rate and minimal degradation is key. For substrates with sensitive functional groups, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired phthalazine derivative. These are often temperature-dependent.
-
Solution: Lowering the reaction temperature can help minimize the formation of byproducts.[1]
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature or the use of a co-solvent might be necessary to achieve a homogeneous solution.[1]
-
Q2: I'm attempting a multi-step synthesis of a 1,4-disubstituted this compound, and the overall yield is poor. Which steps are the most critical to optimize?
A2: In multi-step syntheses of 1,4-disubstituted phthalazines, the initial cyclization and subsequent chlorination are often critical for the overall yield. For example, in a synthesis starting from phthalic anhydride, the formation of the phthalhydrazide and its subsequent conversion to 1,4-dichlorothis compound are key steps.
-
Cyclization Step: The reaction of phthalic anhydride with hydrazine hydrate in acetic acid should be carefully monitored to ensure complete conversion.
-
Chlorination Step: The reaction of the resulting phthalhydrazide with a chlorinating agent like phosphorus oxychloride (POCl₃) to form the 1,4-dichloro intermediate is crucial. This intermediate is then used for subsequent nucleophilic substitutions. Optimizing the temperature and reaction time for this step is vital to maximize the yield of the dichloro-intermediate, which will directly impact the overall yield of the final disubstituted product.
Issue 2: Poor Regioselectivity
Q3: I am getting a mixture of regioisomers when using a substituted phthalic anhydride. How can I control the regioselectivity of the reaction with hydrazine?
A3: The regioselectivity of the reaction between a substituted phthalic anhydride and hydrazine hydrate can be influenced by both electronic and steric factors of the substituent on the phthalic anhydride ring.
-
Electronic Effects: Electron-donating groups can influence the nucleophilic attack of hydrazine on one of the carbonyl carbons.
-
Steric Hindrance: Bulky substituents may hinder the approach of hydrazine to the adjacent carbonyl group, favoring attack at the less sterically hindered position.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
Q4: How can I achieve regioselective substitution on the this compound ring itself, for example, at the C-1 versus the C-4 position?
A4: Achieving regioselectivity in the substitution of the this compound core often relies on the specific synthetic route and the nature of the starting materials and reagents.
-
From Substituted 2-Acylbenzoic Acids: The cyclization of a 2-acylbenzoic acid with hydrazine will yield a 4-substituted phthalazin-1(2H)-one. The regioselectivity is determined by the structure of the starting acylbenzoic acid.[2]
-
Directed Lithiation: For the synthesis of phthalazines with specific substitution patterns on the benzene ring, a sequence involving directed ortho-lithiation of a substituted benzaldehyde acetal, followed by formylation, deprotection, and cyclization with hydrazine can be employed. This method allows for the synthesis of phthalazines with substitution patterns that may be difficult to achieve through other routes, with overall yields reported in the range of 40-70%.
Issue 3: Side Products and Purification
Q5: What are the common side products in the synthesis of phthalazines from phthalic anhydride and hydrazine, and how can I minimize their formation?
A5: A common side product is the N-aminophthalimide, which is a tautomeric isomer of the desired phthalazin-1,4-dione. The formation of this side product can be influenced by the reaction conditions.
-
Kinetic vs. Thermodynamic Control: The formation of N-aminophthalimide is often favored under kinetic control (lower temperatures), while the desired this compound-1,4-dione is the thermodynamically more stable product and is favored at higher temperatures (reflux). Therefore, ensuring the reaction is carried out at a sufficiently high temperature for an adequate duration can minimize the formation of the N-aminophthalimide side product.
Q6: I am having difficulty purifying my this compound derivative. It is a polar compound and streaks on my silica gel TLC plate. What purification strategies can I use?
A6: The purification of polar this compound derivatives can be challenging. Here are some strategies:
-
Column Chromatography:
-
Solvent System: For polar compounds that streak on silica gel, a more polar solvent system may be required. A common mobile phase for purifying this compound derivatives is a mixture of ethyl acetate and petroleum ether. For very polar compounds, adding a small amount of methanol or using a gradient elution can be effective.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a C18 reversed-phase column.
-
-
Crystallization:
-
Solvent Selection: If your compound is a solid, crystallization can be a highly effective purification method. For polar compounds, you may need to use a polar solvent or a binary solvent system (a "good" solvent in which the compound is soluble when hot, and a "bad" solvent in which it is less soluble).
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be used. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric acid (or formic acid for MS compatibility) can be effective for separating polar compounds like this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for the synthesis of phthalazines? A: The most common starting materials include phthalic anhydride and its derivatives, 2-acylbenzoic acids, phthalimides, and o-phthalaldehyde. The choice of starting material often depends on the desired substitution pattern of the final this compound product.
Q: What is the role of hydrazine and its derivatives in this compound synthesis? A: Hydrazine (N₂H₄) and its substituted derivatives are essential reagents for the formation of the pyridazine ring of the this compound core. They act as the source of the two adjacent nitrogen atoms in the heterocyclic ring.
Q: Are there any one-pot methods for the synthesis of substituted phthalazines? A: Yes, one-pot, three-component protocols have been developed for the synthesis of certain phthalazinone derivatives. For example, the reaction of phthalic anhydride, phenylhydrazine, and arenes in the presence of a recyclable heterogeneous catalyst like montmorillonite-KSF has been reported to produce phthalazinones in high yields.
Key Experimental Protocols
Protocol 1: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from Substituted Phthalic Anhydrides
This protocol describes the general procedure for the synthesis of 4-substituted phthalazin-1(2H)-ones from the corresponding substituted phthalic anhydride and hydrazine hydrate.
Materials:
-
Substituted Phthalic Anhydride (1.0 eq)
-
Hydrazine Hydrate (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
To a solution of the substituted phthalic anhydride in glacial acetic acid, add hydrazine hydrate dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 4-substituted phthalazin-1(2H)-one.
Protocol 2: Synthesis of 1,4-Dichlorothis compound
This protocol outlines the synthesis of the key intermediate 1,4-dichlorothis compound from phthalhydrazide.
Materials:
-
Phthalhydrazide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (excess)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add phthalhydrazide to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
The 1,4-dichlorothis compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various this compound derivatives.
Table 1: Yields for the Synthesis of Phthalazin-1(2H)-ones from Substituted Phthalic Anhydrides
| Substituent on Phthalic Anhydride | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| Unsubstituted | Hydrazine Hydrate | Acetic Acid | 4 | 90 |
| 3-Methyl | Hydrazine Hydrate | Acetic Acid | 18 | Not specified |
| 4-Chloro | Methylhydrazine | Not specified | Not specified | Not specified |
Table 2: Yields for Multi-step Synthesis of 1,4-Disubstituted Phthalazines
| Starting Material | Intermediate | Final Product | Overall Yield (%) |
| 2-Bromobenzaldehyde acetal | 1,2-Diformylbenzene derivative | Substituted this compound | 40-70 |
| Phthalic Anhydride | 1,4-Dichlorothis compound | 1-Anilino-4-(arylsulfanylmethyl)this compound | Not specified |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common synthetic pathways to substituted phthalazines.
References
Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing air and moisture sensitivity during phthalazine reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis due to the presence of air or moisture.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reagent Decomposition: Starting materials or intermediates, such as hydrazine derivatives, may be sensitive to air and moisture, leading to their degradation.[1] | • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[2][3][4] • Use Dry Reagents and Solvents: Ensure all reagents are anhydrous and solvents are properly dried before use.[5] • Degas Solvents: Remove dissolved oxygen from solvents by purging with an inert gas or by using the freeze-pump-thaw method. |
| Incomplete Reaction: The presence of moisture can interfere with the reaction mechanism, leading to an incomplete conversion of starting materials. | • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. • Optimize Reaction Conditions: If the reaction has stalled, a slight increase in temperature might be beneficial, but be cautious of potential side reactions. | |
| Formation of Impurities or Side Products | Side Reactions with Water or Oxygen: Water can lead to hydrolysis of starting materials or intermediates. Oxygen can cause oxidation of sensitive functional groups. | • Strict Exclusion of Air and Moisture: Employ rigorous inert atmosphere techniques throughout the experimental setup, reaction, and workup. • Purification of Starting Materials: Ensure the purity of starting materials to avoid introducing impurities that could catalyze side reactions. |
| Temperature-Dependent Side Reactions: Higher temperatures can sometimes promote the formation of undesired byproducts. | • Adjust Reaction Temperature: Lowering the reaction temperature may help minimize the formation of side products. | |
| Inconsistent Reaction Outcomes | Variable Atmospheric Conditions: Fluctuations in ambient humidity and air exposure between experiments can lead to inconsistent results. | • Standardize Procedures: Adhere to a consistent and rigorous protocol for setting up reactions under an inert atmosphere. • Use a Glove Box for High Sensitivity: For highly sensitive reagents, a glove box provides a more controlled environment than a Schlenk line. |
| Difficulty in Product Isolation and Purification | Hygroscopic Product: The desired this compound derivative may be hygroscopic, making it difficult to handle and purify in a standard laboratory environment. | • Inert Atmosphere Workup: Perform filtration and other purification steps under an inert atmosphere. • Drying of Final Product: Dry the purified product under high vacuum to remove any residual solvent or moisture. |
| "Oiling Out" During Recrystallization: This can occur if the melting point of the compound is lower than the boiling point of the solvent or if impurities are present. | • Solvent Selection: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. • Pre-purification: Consider purifying the crude product by column chromatography before recrystallization to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound reaction is being affected by air or moisture?
A1: The most common indicators include significantly lower than expected yields, the formation of unexpected byproducts observed during analysis (e.g., by TLC or LC-MS), a change in the expected color of the reaction mixture, or even a complete failure of the reaction to proceed.
Q2: When is it necessary to use a glove box instead of a Schlenk line for my this compound synthesis?
A2: A glove box is recommended when working with extremely air- and moisture-sensitive reagents, such as certain organometallic compounds or pyrophoric materials. It provides a more controlled and consistently inert environment, which is crucial for reactions that are intolerant to even trace amounts of air or moisture.
Q3: How can I effectively dry the solvents for my this compound reaction?
A3: Several methods can be used to dry organic solvents. The choice of drying agent depends on the solvent. For many common solvents, activated molecular sieves (3 Å or 4 Å) are a good option. Distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is another effective method.
Q4: What is the "freeze-pump-thaw" method and why is it useful?
A4: The freeze-pump-thaw method is a highly effective technique for degassing solvents, which means removing dissolved gases like oxygen. The solvent is frozen using a cold bath (like liquid nitrogen), a vacuum is applied to remove the gases from the headspace, the flask is sealed, and the solvent is then thawed. Repeating this cycle three times can significantly reduce the amount of dissolved oxygen.
Q5: My starting material is a hydrate. How should I handle this in an air-sensitive reaction?
A5: If your starting material is a hydrate, the water of hydration can interfere with the reaction. It is often necessary to remove the water before proceeding. This can sometimes be achieved by heating the compound under vacuum, though this risks thermal decomposition. Alternatively, a procedure that involves an in-situ drying agent or a Dean-Stark trap to remove water azeotropically during the reaction might be necessary.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Selected Solvents
| Solvent | Drying Agent | Water Content (ppm) | Conditions | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | ~43 | Reflux | |
| 3 Å Molecular Sieves (20% m/v) | <10 | 48 hours | ||
| Activated Neutral Alumina | <10 | Single pass through column | ||
| Dichloromethane (DCM) | Calcium Hydride | ~13 | Heating | |
| 3 Å Molecular Sieves | <10 | Storage | ||
| Methanol | 3 Å Molecular Sieves (10% m/v) | <50 | 72 hours | |
| Magnesium/Iodine | 54 | Heating |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Dry all glassware in an oven at a temperature above 100°C for several hours or overnight to remove adsorbed water.
-
Assembly: Assemble the hot glassware (e.g., a round-bottom flask with a stir bar and condenser) and connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask under vacuum while it cools to room temperature. Then, slowly backfill the flask with an inert gas (nitrogen or argon). Repeat this vacuum/inert gas cycle three times to ensure the complete removal of air and moisture.
-
Addition of Reagents:
-
Solids: For air- and moisture-stable solids, they can be added through a powder funnel under a positive flow of inert gas. For sensitive solids, use a glove box to weigh and add them to the flask before connecting to the Schlenk line.
-
Liquids: Add dry, degassed solvents and liquid reagents via a syringe through a rubber septum. Ensure the syringe is flushed with inert gas before use.
-
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by using an oil or mercury bubbler connected to the Schlenk line.
Protocol 2: Transfer of an Air-Sensitive Solution using a Cannula
-
Setup: Place the flask containing the solution and the receiving flask, both sealed with septa, on the Schlenk line and ensure both are under a positive pressure of inert gas.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the flask containing the solution, ensuring the tip is below the liquid level. Insert the other end of the cannula through the septum of the receiving flask.
-
Transfer: To initiate the transfer, slightly increase the inert gas pressure in the flask containing the solution or create a slight vacuum in the receiving flask by briefly opening it to the vacuum line. This pressure difference will push the liquid through the cannula. Puncturing the septum of the receiving flask with a needle connected to a bubbler can help to vent excess pressure.
Visualizations
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Industrial-Scale Phthalazine Synthesis
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up phthalazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound and its derivatives.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from several factors, from reaction conditions to starting material quality.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Systematically adjust the temperature and reaction time to find the optimal conditions. For reactions that are sluggish, a gradual increase in temperature or extending the reaction duration may be beneficial.[1]
-
-
Decomposition: Excessive heat can degrade starting materials or the final product, especially if they are thermally sensitive.[1]
-
Troubleshooting: If decomposition is suspected, lower the reaction temperature. It's a balance between reaction rate and stability; sometimes a lower temperature for a longer period is more effective.[1]
-
-
Side Reactions: Unwanted side reactions can consume reactants and reduce the yield.
-
Troubleshooting: Adjusting the temperature can often minimize the formation of byproducts.[1] If known impurities are forming, consult scientific literature for alternative synthetic routes that are less prone to these side reactions.
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow due to the heterogeneous mixture.
-
Troubleshooting: Ensure the chosen solvent is appropriate for dissolving the reactants at the target temperature. A higher temperature may be necessary to achieve a homogeneous solution.
-
Question 2: I am observing significant byproduct formation. How can I increase the selectivity of my reaction?
Answer: Byproduct formation is a common challenge, often linked to reaction conditions and the nature of the starting materials.
-
Tautomerization: Phthalazinone and phthalazin-1-ol can exist in equilibrium. The formation of one over the other can be influenced by the solvent.
-
Troubleshooting: Polar protic solvents (e.g., ethanol) can favor the phthalazin-1(2H)-one tautomer, while nonpolar solvents may favor the phthalazin-1-ol form.
-
-
Reaction Control: The balance between kinetic and thermodynamic control can affect the product distribution.
-
Troubleshooting: Microwave-assisted synthesis has been shown to favor the formation of the more stable thermodynamic product, phthalazin-1-ol, at slightly higher temperatures (e.g., 413 K) compared to conventional heating.
-
-
Re-optimization: A complex mixture of products often indicates that the reaction conditions are not optimal.
-
Troubleshooting: Re-evaluate and optimize temperature and reaction time to improve selectivity. A cleaner reaction will also simplify the purification process significantly.
-
Question 3: What are the best practices for purifying this compound on an industrial scale?
Answer: Large-scale purification requires methods that are efficient, scalable, and cost-effective.
-
Crystallization: This is often the preferred method for large-scale purification.
-
Procedure: After the reaction, the mixture can be cooled and diluted with water to precipitate the product. The solid can then be collected by filtration and washed with a non-polar solvent like petroleum ether to remove impurities.
-
-
Chromatography: While often used in laboratory settings, scaling up column chromatography can be expensive and complex.
-
Strategy: For industrial applications, flash chromatography is a more viable option. It allows for higher throughput and can be automated. Reversed-phase liquid chromatography (LC) is effective for handling compounds with a wide range of polarities. Supercritical fluid chromatography (SFC) is preferred for compounds that are unstable in water or when very large quantities are needed.
-
-
Solvent Washes and Extraction: Simple liquid-liquid extraction or washing the crude product with appropriate solvents can remove many impurities before final purification.
Question 4: What are the critical safety precautions when handling hydrazine hydrate at an industrial scale?
Answer: Hydrazine hydrate is toxic and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. For large quantities or situations with a risk of splashing, a face shield and chemical apron are recommended.
-
Ventilation: All work with hydrazine hydrate must be conducted in a well-ventilated area, such as a fume hood.
-
Handling Procedures: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Contain the spill with an inert absorbent material like sand or vermiculite and place it in a suitable container for disposal. Do not use oxidizing agents to quench hydrazine.
-
Waste Disposal: Keep hydrazine waste streams well-labeled and separate from oxidizing agents.
Experimental Protocols & Data
This section provides a detailed protocol for a common this compound synthesis route and summarizes key reaction parameters in a comparative table.
Protocol: Synthesis of Phthalhydrazide from Phthalic Anhydride
This protocol is a general guideline for the synthesis of phthalhydrazide, a common precursor for various this compound derivatives. Optimization may be required for specific applications and scales.
Materials:
-
Phthalic Anhydride
-
Hydrazine Hydrate
-
Acetic Acid
-
Petroleum Ether
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve phthalic anhydride in acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with petroleum ether (e.g., 2 x 10 mL for a small scale) to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the final phthalhydrazide product.
Table 1: Reaction Parameter Comparison for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Notes |
| Starting Material | Phthalic Anhydride | o-Phthalaldehyde | 2-Acylbenzoic Acids | The choice of starting material dictates the initial reaction steps. |
| Reagent | Hydrazine Hydrate | Hydrazine Hydrate | Phenylhydrazine | The hydrazine source can be varied to produce different derivatives. |
| Solvent | Acetic Acid | Ethanol | Toluene | Solvent choice affects solubility and reaction temperature. |
| Temperature | 120°C | Reflux (approx. 78°C) | 80-110°C | Temperature must be optimized to balance reaction rate and stability. |
| Reaction Time | 4-6 hours | 2-24 hours | 3-18 hours | Monitored by TLC to determine completion. |
| Typical Yield | ~90% (lab scale) | 40-70% | Variable | Yields are highly dependent on substrate and precise conditions. |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for this compound synthesis.
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
References
addressing racemization in chiral phthalazine synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and prevent racemization during the synthesis of chiral phthalazines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral phthalazine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of drug development, the biological activity of a chiral molecule, such as a this compound derivative, is often highly specific to one enantiomer (the eutomer). The other enantiomer (the distomer) may be less active, inactive, or even cause undesirable side effects.[1] Therefore, maintaining the stereochemical integrity of a chiral center is crucial for ensuring the safety and efficacy of a pharmaceutical product.
Q2: What are the primary mechanisms that cause racemization during the synthesis of chiral phthalazines?
A2: Racemization typically occurs through the formation of a planar, achiral intermediate. The most common mechanisms involve:
-
Enolate/Carbanion Formation: For chiral centers with an adjacent acidic proton (alpha to a carbonyl or similar electron-withdrawing group), a base can abstract this proton to form a planar, achiral enolate or carbanion.[2] Reprotonation can then occur from either face of the intermediate, leading to a racemic mixture.[3]
-
Carbocation Formation: Acidic conditions can promote the formation of a planar carbocation at the stereocenter, particularly if the center is benzylic or otherwise stabilized.[4] Nucleophilic attack on this intermediate can happen from either side, resulting in racemization.
Q3: Which reaction conditions are most likely to promote racemization?
A3: Several factors can increase the risk of racemization. These include:
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze racemization by facilitating the formation of planar intermediates.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction or leaving group departure, accelerating the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to harsh conditions increases the probability that a chiral center will epimerize.
-
Certain Reagents: Some coupling reagents used in amide bond formation, for example, can promote the formation of intermediates like oxazolones, which are prone to racemization.
Q4: How can I detect and quantify racemization in my this compound product?
A4: The most reliable method for quantifying the enantiomeric composition of your product is through chiral chromatography. This technique separates the individual enantiomers, allowing for the determination of their relative amounts and the calculation of enantiomeric excess (ee%). Other methods can also provide valuable information.
Troubleshooting Guide: Low Enantiomeric Excess (ee%)
Encountering low enantiomeric excess in your final product is a common challenge. This guide provides a systematic workflow to diagnose and resolve the issue.
Problem: The enantiomeric excess (ee%) of my final chiral this compound product is significantly lower than expected.
Troubleshooting Workflow:
References
Technical Support Center: Refining Catalyst Selection for Phthalazine Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing catalyst selection for phthalazine coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with a this compound substrate is showing little to no conversion. What are the primary troubleshooting steps?
A: Low or no yield in this compound coupling reactions often points to issues with catalyst activity, reaction conditions, or reagent integrity. Here’s a systematic approach to diagnosing the problem:
-
Catalyst and Ligand Choice: Standard catalysts may be ineffective for electron-deficient nitrogen heterocycles like this compound due to catalyst inhibition.[1] The nitrogen atoms in the this compound ring can coordinate to the palladium center, hindering the catalytic cycle.[2]
-
Solution: Employ specialized, bulky, and electron-rich ligands. Biarylphosphine ligands such as SPhos and XPhos have demonstrated high efficacy in these cases.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties, which stabilize the catalyst and promote oxidative addition.[3][4]
-
-
Catalyst Deactivation: The formation of palladium black is a common sign of catalyst deactivation, often caused by high temperatures or the presence of oxygen.
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. If deactivation persists, consider using a more stable precatalyst or a lower reaction temperature.
-
-
Base Selection: The choice and quality of the base are critical for activating the boronic acid (in Suzuki couplings) or facilitating other key steps in the catalytic cycle.
-
Solution: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is fresh and anhydrous (if required). For Suzuki reactions, the presence of a small amount of water can sometimes be beneficial.
-
-
Reaction Temperature: The oxidative addition step, particularly with less reactive aryl chlorides, can be demanding and may require elevated temperatures.
-
Solution: If the reaction is sluggish, consider a stepwise increase in temperature. However, be mindful that excessive heat can lead to catalyst decomposition.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing a complex mixture of products, including homocoupled and dehalogenated byproducts. How can I improve selectivity?
A: The formation of byproducts is often linked to suboptimal reaction conditions that favor side reactions over the desired cross-coupling.
-
Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often exacerbated by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can also mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Dehalogenation/Reduction of the Starting Material: This can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.
-
Solution: Try lowering the reaction temperature or using a milder base. Ensure all reagents and solvents are pure.
-
-
Competing Side Reactions with the this compound Core: The reactivity of the this compound ring itself can sometimes lead to undesired products.
-
Solution: This often requires a careful re-evaluation of the chosen catalyst system. A different ligand or metal (e.g., nickel or copper) might offer different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: How do the nitrogen atoms in the this compound ring affect the catalytic cycle?
A1: The lone pairs on the nitrogen atoms of the this compound ring can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and slowing down or halting the reaction. The use of bulky ligands helps to prevent this coordination by sterically shielding the metal center.
Q2: Which catalyst system is a good starting point for Suzuki-Miyaura coupling of a chlorothis compound?
A2: For challenging substrates like chlorophthalazines, a robust catalyst system is required. A good starting point would be a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. A strong base such as K₃PO₄ or Cs₂CO₃ is also recommended.
Q3: When should I consider using a nickel or copper catalyst instead of palladium for my this compound coupling reaction?
A3: While palladium catalysts are the most common, nickel and copper catalysts can offer advantages in certain situations. Nickel catalysts can be more cost-effective and have shown promise for the coupling of challenging electrophiles. Copper-catalyzed reactions, such as Ullmann-type couplings, can be effective for C-N bond formation and may offer different chemoselectivity compared to palladium-catalyzed Buchwald-Hartwig aminations.
Q4: My this compound substrate has poor solubility in common organic solvents. What can I do?
A4: Poor solubility can hinder reaction rates.
-
Solvent Screening: Experiment with a range of solvents. Polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are often effective for dissolving polar substrates. However, be aware that some polar solvents like DMF can sometimes inhibit the reaction by competing for coordination to the catalyst.
-
Temperature: Increasing the reaction temperature can improve solubility.
-
Biphasic Conditions: For Suzuki reactions, using a mixture of a non-polar solvent like toluene with water can be effective, especially with an appropriate base and phase-transfer catalyst if necessary.
Q5: What is the typical catalyst loading for this compound coupling reactions?
A5: Catalyst loading can vary depending on the reactivity of the substrates and the efficiency of the catalyst system. For many reactions, a catalyst loading of 1-5 mol% is a common starting point. However, with highly active precatalysts and optimized conditions, loadings can sometimes be reduced to as low as 0.1-0.5 mol%.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Phthalazines
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | (analogy) |
| Pd(dppf)Cl₂/dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | (analogy) |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 12-24 | >80 | (analogy) |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | High | (analogy) |
Table 2: Conditions for Sonogashira Coupling of a Monochloro-Phthalazine Intermediate
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 82 | |
| Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 12 | 88 | |
| Pd₂(dba)₃ | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 | |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | 8 | 90 |
Table 3: Conditions for Buchwald-Hartwig Amination of a Monochloro-Phthalazine Intermediate
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12-24 | |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 | 12 | (analogy) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 18 | (analogy) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloro-Phthalazine Derivative
-
In a flame-dried Schlenk flask, add the chloro-phthalazine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of a Monochloro-Phthalazine
-
To a solution of the monochloro-phthalazine derivative (1.0 eq) in a degassed solvent such as THF, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add a suitable base, such as triethylamine (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at 60 °C for 6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted this compound.
Visualizations
References
Validation & Comparative
New Phthalazine Derivatives Show Potent Anticancer Activity: A Comparative Guide
Researchers have synthesized and evaluated a series of novel phthalazine derivatives, demonstrating significant potential in cancer therapy. These compounds have exhibited potent cytotoxic effects against various human cancer cell lines, operating through multiple mechanisms of action, including the inhibition of key enzymes like PARP, VEGFR-2, and EGFR, and the induction of apoptosis. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
This compound derivatives have emerged as a promising class of heterocyclic compounds in the development of new anticancer agents.[1] Their versatile scaffold allows for modifications that can enhance their potency, selectivity, and pharmacokinetic properties.[1] Studies have shown their efficacy against a range of cancers, including breast, colon, lung, and prostate cancers.[1][2]
Comparative Anticancer Activity
The in vitro cytotoxic activity of various new this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a more potent compound.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 6 | HCT116 (Colon) | 0.384 | Doxorubicin | - |
| 6 | HepG2 (Liver) | 1.52 | Doxorubicin | - |
| 6 | MCF-7 (Breast) | 1.739 | Doxorubicin | - |
| 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.02[3] |
| 11d | MDA-MB-231 (Breast) | 0.92 | Erlotinib | 1.02 |
| 12c | MDA-MB-231 (Breast) | 1.89 | Erlotinib | 1.02 |
| 6o | HCT-116 (Colon) | 7 | Sorafenib | 5.47 |
| 6m | HCT-116 (Colon) | 13 | Sorafenib | 5.47 |
| 6d | HCT-116 (Colon) | 15 | Sorafenib | 5.47 |
| 9b | HCT-116 (Colon) | 23 | Sorafenib | 5.47 |
| 6o | MCF-7 (Breast) | 16.98 | Sorafenib | 7.26 |
| 6d | MCF-7 (Breast) | 18.2 | Sorafenib | 7.26 |
| 6a | MCF-7 (Breast) | 57.54 | Sorafenib | 7.26 |
| 6n | MCF-7 (Breast) | 66.45 | Sorafenib | 7.26 |
| 4d | MCF-7 (Breast) | 0.90 | Etoposide | 0.92 |
| 4d | A549 (Lung) | 1.40 | Etoposide | - |
| 4d | DU-145 (Prostate) | 2.16 | Etoposide | - |
| 12 | Two different cancer cell lines | Higher activity than cisplatin | Cisplatin | - |
| 13 | Two different cancer cell lines | Higher activity than cisplatin | Cisplatin | - |
Inhibitory Activity Against Key Enzymes
Several this compound derivatives have been designed to target specific enzymes that are crucial for cancer cell growth and survival.
| Compound | Target Enzyme | IC50 (nM) | Reference Drug | IC50 (nM) |
| 12d | EGFR | 21.4 | Erlotinib | 80 |
| Olaparib | PARP-1 | 4.40 | - | - |
| Vatalanib (PTK-787) | VEGFR-2 | 43 | Sorafenib | 90 |
Mechanisms of Action
The anticancer effects of these novel this compound derivatives are attributed to their ability to interfere with critical cellular processes. The primary mechanisms identified are the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of Signaling Pathways
Many of these compounds function by blocking the activity of receptor tyrosine kinases like VEGFR-2 and EGFR. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these derivatives can cut off the tumor's blood supply, thereby hindering its growth. EGFR overactivation can lead to uncontrolled cell proliferation, and its inhibition by this compound derivatives is a promising strategy for cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]this compound Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Phthalazine vs. Quinazoline: A Comparative Guide to Their Anticancer Activity
A deep dive into the biological activities of phthalazine and quinazoline derivatives reveals two pharmacologically significant scaffolds with broad-spectrum anticancer potential. While both heterocyclic compounds exhibit potent inhibitory effects against various cancer cell lines, their efficacy and mechanisms of action show notable distinctions. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers in drug discovery and development.
At a Glance: this compound vs. Quinazoline in Oncology
| Feature | This compound Derivatives | Quinazoline Derivatives |
| Primary Anticancer Targets | VEGFR-2, PARP, EGFR | EGFR, VEGFR-2, Tubulin, PI3K |
| Prominent Mechanisms of Action | Anti-angiogenesis, DNA damage repair inhibition, Apoptosis induction | Tyrosine kinase inhibition, Cell cycle arrest, Apoptosis induction, Microtubule disruption |
| Key Advantages | Versatile scaffold for modification, potent VEGFR-2 inhibitors.[1][2] | Clinically established pharmacophore (e.g., Gefitinib, Erlotinib), potential for multi-targeting.[3][4] |
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro anticancer activity of selected this compound and quinazoline derivatives against various cancer cell lines and their inhibitory activity against key molecular targets.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Biarylurea derivative (13c) | NCI 60-cell panel | 0.15 - 8.41 | [5] |
| Triazolo[3,4-a]this compound (6o) | HCT-116 | 7 ± 0.06 | ||
| Triazolo[3,4-a]this compound (6o) | MCF-7 | 16.98 ± 0.15 | ||
| 4-(this compound-1-yl) aniline | - | 0.22 ± 0.11 | ||
| N-substituted-4-phenylphthalazin-1-amine (7f) | HepG2 | 3.97 | ||
| N-substituted-4-phenylphthalazin-1-amine (7f) | HCT-116 | 4.83 | ||
| N-substituted-4-phenylphthalazin-1-amine (7f) | MCF-7 | 4.58 | ||
| Quinazoline | Thiophene-substituted derivative (23) | A431 | 3.4 | |
| 3-Methylquinazolinone derivative (26) | MCF-7 | 2.49 | ||
| Pyrrole-conjugated derivative | MCF-7 | <1 | ||
| Quinazoline-sulfonamide hybrid | A549, HeLa, LoVo, MDA-MB-231 | Minor activity | ||
| N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | HT-29 | 3.38 | ||
| N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | COLO-205 | 10.55 |
Table 2: Target Enzyme Inhibition (IC50)
| Compound Type | Derivative | Target Enzyme | IC50 | Reference |
| This compound | Biarylurea derivative (12c) | VEGFR-2 | 2.7 µM | |
| Biarylurea derivative (13c) | VEGFR-2 | 2.5 µM | ||
| N-substituted-4-phenylphthalazin-1-amine (7f) | VEGFR-2 | 0.08 µM | ||
| Pyridinyl-pyrimidine this compound | Aurora Kinase | - | ||
| Vatalanib (PTK787) | VEGFR-2 | 43 nM | ||
| Quinazoline | Thiophene-substituted derivative (23) | EGFR TK | 4.0 µM | |
| 3-Methylquinazolinone derivatives | EGFR | 10 - 540 nM | ||
| Quinazoline-sulfonamide hybrid | VEGFR-2 | 74 nM | ||
| Quinazoline-sulfonamide hybrid | HDAC | 2.2 nM | ||
| N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2) | VEGFR-2 | 0.014 µM |
Mechanisms of Action: A Comparative Overview
Both this compound and quinazoline derivatives exert their anticancer effects through multiple mechanisms. However, the emphasis and potency of these mechanisms can differ.
This compound derivatives have garnered significant attention as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby hindering their growth. Several this compound-based compounds, such as Vatalanib, have entered clinical trials, underscoring their therapeutic potential. Furthermore, certain phthalazinone-based derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This mechanism is particularly effective in cancers with BRCA1/2 mutations. Induction of apoptosis, or programmed cell death, is another significant mechanism, often achieved through the activation of caspases and cell cycle arrest at the G2/M or S phase.
Quinazoline derivatives are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on the quinazoline scaffold. These compounds effectively block the signaling pathways that lead to cell proliferation and survival in EGFR-overexpressing cancers. Similar to phthalazines, quinazoline derivatives have also been developed as potent VEGFR-2 inhibitors, with some compounds exhibiting dual EGFR/VEGFR-2 inhibitory activity. This multi-targeted approach is a promising strategy to overcome drug resistance. Other reported mechanisms of action for quinazolines include tubulin polymerization inhibition, leading to cell cycle arrest, and inhibition of other kinases like PI3K.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound and quinazoline derivatives.
Caption: VEGFR-2 signaling pathway inhibited by this compound derivatives.
Caption: EGFR signaling pathway inhibited by quinazoline derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (this compound or quinazoline derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
Both this compound and quinazoline scaffolds represent highly valuable starting points for the development of novel anticancer agents. This compound derivatives show particular promise as potent anti-angiogenic agents through VEGFR-2 inhibition, while the quinazoline core is a well-validated pharmacophore for targeting EGFR. The choice between these two scaffolds may depend on the specific cancer type and the desired molecular target. Future research focusing on the development of dual or multi-targeted inhibitors incorporating these privileged structures holds significant potential for creating more effective and resilient cancer therapies. The flexibility in modifying both the this compound and quinazoline cores allows for the synthesis of compounds with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. AN INSIGHT ON MEDICINAL ATTRIBUTES OF this compound SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS [ajps.journals.ekb.eg]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Phthalazine vs. Pyridazine: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, phthalazine and pyridazine have emerged as "privileged structures" due to their versatile biological activities and favorable physicochemical properties. This guide provides an objective comparison of this compound and pyridazine in drug design, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and Pyridazine
This compound is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridazine ring.[1] This scaffold is present in several approved drugs, demonstrating its therapeutic potential across various disease areas.[2] Notable examples include the antihypertensive agent hydralazine and the PARP inhibitor olaparib, used in cancer therapy.[3][4]
Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms.[5] It is recognized for its ability to serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties such as solubility. Approved drugs containing the pyridazine moiety include the atypical antidepressant minaprine and the GnRH receptor antagonist relugolix.
Physicochemical Properties
The physicochemical properties of a scaffold are paramount in determining the drug-like qualities of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Pyridazine | Source(s) |
| Molecular Formula | C₈H₆N₂ | C₄H₄N₂ | |
| Molecular Weight ( g/mol ) | 130.15 | 80.09 | |
| Appearance | Pale yellow needles | Colorless liquid | |
| Melting Point (°C) | 90-91 | -8 | |
| Boiling Point (°C) | 315-317 (decomposes) | 208 | |
| pKa | 3.39 | ~2.3 | |
| LogP (predicted) | ~1.5 | ~0.5 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Miscible with water. |
Pharmacological Activities and Approved Drugs
Both this compound and pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities.
| Therapeutic Area | This compound-Containing Drugs | Pyridazine-Containing Drugs | Source(s) |
| Oncology | Olaparib (PARP inhibitor), Vatalanib (VEGFR-2 inhibitor) | Ponatinib (multi-kinase inhibitor) | |
| Cardiovascular | Hydralazine, Dihydralazine (antihypertensives) | Cadralazine (antihypertensive) | |
| Immunology/Allergy | Azelastine (antihistamine) | Deucravacitinib (TYK2 inhibitor) | |
| Endocrinology | Relugolix (GnRH antagonist) | ||
| Neurology | Minaprine (antidepressant) |
Key Signaling Pathways
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Vatalanib, a this compound-containing compound, is an inhibitor of VEGFR-2. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Vatalanib.
PARP Inhibition in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1/2, which are essential for homologous recombination-mediated double-strand break repair, inhibition of PARP leads to synthetic lethality. Olaparib, a this compound-containing drug, is a potent PARP inhibitor.
Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.
Principle: The VEGFR-2 enzyme transfers a phosphate group from ATP to a substrate. In the presence of an inhibitor, less ATP is consumed. The remaining ATP is detected by a luciferase-based reaction, producing a luminescent signal that is inversely proportional to the kinase activity.
Protocol:
-
Prepare Reagents: Recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) are required.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.
-
Kinase Reaction: Add the VEGFR-2 enzyme to the wells containing the test compound and incubate to allow for binding.
-
Initiate Reaction: Add ATP and the substrate to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo™).
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PARP Inhibition Assay
This assay measures the inhibition of PARP enzyme activity, often in a cellular context. A common method is a colorimetric or chemiluminescent assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).
Principle: Activated PARP uses NAD+ as a substrate to synthesize PAR chains on acceptor proteins, such as histones. The amount of PAR generated is quantified, and a decrease in its level indicates PARP inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PARP inhibitor.
-
Cell Lysis: Lyse the cells to release the nuclear proteins.
-
PARP Reaction: Incubate the cell lysate with biotinylated NAD+ and activated DNA in a histone-coated plate.
-
Detection: Add streptavidin-HRP, which binds to the biotinylated PAR chains.
-
Substrate Addition: Add a colorimetric or chemiluminescent HRP substrate (e.g., TMB or luminol-based).
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the signal against the inhibitor concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental and Drug Discovery Workflow
The development of a novel drug candidate, whether based on a this compound or pyridazine scaffold, typically follows a structured workflow.
Caption: A generalized workflow for drug discovery and development.
Conclusion
Both this compound and pyridazine are valuable scaffolds in drug design, each with its own set of advantages. This compound, with its larger, more rigid structure, has been successfully incorporated into drugs targeting well-defined binding pockets, such as in enzymes like PARP and VEGFR-2. Pyridazine, on the other hand, offers greater flexibility as a smaller, more polar bioisostere for phenyl rings, which can be advantageous for improving solubility and other ADME properties.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. A thorough understanding of their respective physicochemical properties, combined with a robust experimental evaluation, is essential for the successful development of novel therapeutics based on these privileged heterocyclic systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. [Synthesis and physicochemical and biological characteristics of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Phthalazine Bioactivity: A Comparative Guide to Computational Approaches
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of computational methods to predict the bioactivity of phthalazine derivatives. It provides a summary of supporting data from recent studies, detailed computational protocols, and visualizations of key biological and experimental workflows.
This compound, a nitrogen-containing heterocyclic compound, forms the core of numerous molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to computationally predict the bioactivity of novel this compound derivatives is a significant advantage in drug discovery, saving considerable time and resources. This guide explores the application and relative performance of key in silico techniques: molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, with a particular focus on their use in predicting the anticancer activity of phthalazines targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Predictive Performance
Computational studies consistently demonstrate a strong correlation between in silico predictions and experimental bioactivity data for this compound derivatives. The following table summarizes key findings from various studies, comparing predicted binding affinities and QSAR values with experimentally determined inhibitory concentrations (IC50).
| This compound Derivative/Study | Target | Computational Method(s) | Predicted Value(s) | Experimental IC50 (µM) | Reference |
| Compound 2g | VEGFR-2 | Molecular Docking & MD | Docking Score: - | 0.148 | [1] |
| Compound 4a | VEGFR-2 | Molecular Docking & MD | Docking Score: - | 0.196 | [1] |
| Compound 7f | VEGFR-2 | Molecular Docking | Docking Score: - | 0.08 | [2] |
| Compound 8c | VEGFR-2 | Molecular Docking | Docking Score: - | 0.10 | [2] |
| Compound 7a | VEGFR-2 | Molecular Docking | Docking Score: - | 0.11 | [3] |
| Compound 7b | VEGFR-2 | Molecular Docking | Docking Score: - | 0.31 | |
| Compound 12b | VEGFR-2 | Molecular Docking | Docking Score: - | 4.4 | |
| Compound 12c | VEGFR-2 | Molecular Docking | Docking Score: - | 2.7 | |
| Compound 13c | VEGFR-2 | Molecular Docking | Docking Score: - | 2.5 | |
| Compound 4b | VEGFR-2 | Molecular Docking | Docking Score: - | 0.09 | |
| Compound 3e | VEGFR-2 | Molecular Docking | Docking Score: - | 0.12 | |
| Study on this compound Derivatives | VEGFR-2 | 3D-QSAR (CoMFA) | pIC50 (predicted): 4.31-4.99 | pIC50 (experimental): 4.29-5.18 | |
| Study on this compound Derivatives | VEGFR-2 | 3D-QSAR (CoMSIA) | pIC50 (predicted): 4.43-5.07 | pIC50 (experimental): 4.29-5.18 | |
| Compound 6 | PARP-1 | Molecular Docking | Binding Score: - | 0.384 (HCT116) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational predictions. The following sections outline generalized yet detailed protocols for the key computational experiments cited in the literature on this compound bioactivity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASE) is obtained from the Protein Data Bank (PDB).
-
Heteroatoms, including water molecules and co-crystallized ligands, are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., CHARMM).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energy minimized using a force field like MMFF94.
-
Gasteiger charges are computed for the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues.
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to perform the docking.
-
A set number of docking runs (e.g., 50) are performed for each ligand to ensure thorough conformational sampling.
-
The resulting poses are clustered and ranked based on their binding energy scores.
-
3D Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models correlate the biological activity of a set of compounds with their 3D molecular properties.
-
Dataset Preparation:
-
A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
3D structures of all compounds in the dataset are generated and energy minimized.
-
The molecules are aligned based on a common substructure or a template molecule (often the most active compound).
-
-
CoMFA and CoMSIA Field Calculation:
-
CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields are calculated on a 3D grid surrounding the aligned molecules using a probe atom.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
Statistical Analysis:
-
Partial Least Squares (PLS) regression is used to generate a linear equation correlating the calculated field values with the biological activities.
-
The predictive power of the model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of prediction.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and interactions.
-
System Setup:
-
The docked protein-ligand complex from molecular docking is used as the starting structure.
-
The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is energy minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
A production run of a specified duration (e.g., 100 ns) is performed to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation.
-
Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.
-
Hydrogen bond analysis is performed to identify key interactions between the ligand and the protein.
-
Mandatory Visualizations
The following diagrams illustrate a typical computational workflow for predicting this compound bioactivity and the VEGFR-2 signaling pathway, a common target for these compounds.
Caption: A typical computational workflow for predicting the bioactivity of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Exploration of the VEGFR-2 inhibition activity of this compound derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of this compound Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Phthalazine Analogs
An In-depth Analysis for Researchers and Drug Development Professionals
Phthalazine and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented is curated from recent studies to assist researchers in the design and development of novel therapeutic agents.
This compound Analogs as Anticancer Agents: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have focused on developing this compound derivatives as potent VEGFR-2 inhibitors.
A recent 2024 study detailed the synthesis and evaluation of novel this compound-based derivatives for their cytotoxic effects against HCT-116 cells and their ability to inhibit VEGFR-2. The SAR of these compounds revealed several key insights. For instance, the introduction of a biarylurea moiety connected to the this compound structure was found to be a significant factor for potent VEGFR-2 inhibition. Three compounds with a biarylurea structure demonstrated broad-spectrum suppression of cancer cell growth, with IC50 values ranging from 0.16 to 5 μM[1].
Further analysis of biarylurea-based derivatives linked to the this compound core via an NH-linker showed that a 4-chloro-3-trifluoromethyl substitution pattern on the terminal phenyl ring, similar to the approved drug sorafenib, enhanced growth inhibition on cancer cell lines[2]. For example, compounds 6c and 6f with this substitution pattern displayed IC50 values of 6.2, 6.0 µM and 3.2, 3.1 µM, respectively, on HCT-116 and MCF-7 cell lines, which was a significant improvement compared to their unsubstituted analogs[2].
In another study, compounds 9c , 13c , and 12b were identified as promising VEGFR-2 inhibitors with IC50 values of 21.8, 17.8, and 19.8 nM, respectively, which were more potent than the reference drug sorafenib (IC50 = 32.1 nM)[3]. Compound 12b also exhibited potent cytotoxicity against HCT-116 cells with an IC50 of 0.32 µM and induced apoptosis by 21.7-fold[3].
Table 1: Comparative Activity of this compound Analogs as VEGFR-2 Inhibitors
| Compound | Modifications | Target Cell Line | IC50 (VEGFR-2) | IC50 (Cytotoxicity) | Reference |
| 6c | 4-chloro-3-trifluoromethylphenyl urea moiety | HCT-116 / MCF-7 | 70-100% inhibition at 10 µM | 6.2 µM / 3.2 µM | |
| 6f | 4-chloro-3-trifluoromethylphenyl urea moiety | HCT-116 / MCF-7 | 70-100% inhibition at 10 µM | 6.0 µM / 3.1 µM | |
| 9c | Hydrazone derivative | HCT-116 | 21.8 nM | 1.58 µM | |
| 12b | Methyl alkanoate derivative | HCT-116 | 17.8 nM | 0.32 µM | |
| 13c | Hydrazone derivative | HCT-116 | 19.8 nM | 0.64 µM | |
| Sorafenib | Reference Drug | HCT-116 | 32.1 nM | 2.93 µM |
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like RAS/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to cell proliferation, migration, and survival. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.
This compound Analogs as Anti-inflammatory Agents
This compound derivatives have also been investigated for their anti-inflammatory properties. A study focused on the synthesis of new phthalazinone derivatives and their evaluation as anti-inflammatory and anti-proliferative agents. Two compounds, 2b and 2i , demonstrated significant anti-inflammatory activity, comparable to the standard drug etoricoxib, in a carrageenan-induced rat paw edema model.
Table 2: Comparative Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound | Modification | Inhibition of Edema (%) at 3h | Inhibition of Edema (%) at 5h | Reference |
| 2b | 4-(4-biphenyl)-2-(4-(methylsulfonyl)phenyl)phthalazin-1(2H)-one | 68.18 | 72.34 | |
| 2i | 2-(4-methanesulfonylphenyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)phthalazin-1-one | 63.63 | 70.21 | |
| Etoricoxib | Reference Drug | 70.45 | 74.46 |
The in vivo anti-inflammatory activity is typically assessed using the carrageenan-induced rat paw edema model. This workflow outlines the key steps of the experiment.
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
Experimental Protocols
VEGFR-2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound analogs against the VEGFR-2 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the test compound (this compound analog) at various concentrations is prepared in the kinase buffer.
-
The VEGFR-2 enzyme and the substrate peptide are added to the wells of a 96-well plate.
-
The test compound solution is added to the respective wells, and the plate is incubated for a pre-determined time (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by adding ATP to each well.
-
The plate is incubated for a specific period (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound analogs.
Methodology:
-
Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
The animals are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group (receives vehicle, e.g., 0.5% carboxymethyl cellulose), a standard group (receives a known anti-inflammatory drug, e.g., etoricoxib), and test groups (receive different doses of the this compound analogs).
-
The respective treatments are administered orally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
This guide provides a foundational understanding of the SAR of this compound analogs in two key therapeutic areas. The presented data and protocols are intended to aid researchers in the rational design of more potent and selective this compound-based drug candidates.
References
- 1. Synthesis, Characterization and Biological Activity of Some New this compound Derivatives [journals.ekb.eg]
- 2. Design and synthesis of this compound-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel this compound-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to phthalazine
A Comparative Guide to the Synthetic Routes of Phthalazine
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant pharmacological and biological activity.[1][2] Their applications in medicinal chemistry are vast, with derivatives exhibiting properties such as antihypertensive, anticonvulsant, antitumor, and anti-inflammatory activities.[3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing the this compound scaffold is of paramount importance.
This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies: A Comparison
The synthesis of the this compound core can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Condensation with Hydrazine Derivatives
The most traditional and widely employed method for constructing the this compound ring involves the cyclocondensation of a hydrazine derivative with a benzene-fused 1,4-dicarbonyl compound.[5]
-
From Phthalic Anhydride: This is a common route for producing phthalazinone derivatives. Phthalic anhydride reacts with hydrazine hydrate, often in the presence of an acid like acetic acid, to form the phthalazinone product. This method is straightforward but typically yields phthalazinones rather than the fully aromatic this compound directly.
-
From o-Phthalaldehyde: The direct condensation of o-phthalaldehyde with hydrazine hydrate provides an almost quantitative yield of the parent this compound. However, the utility of this method is constrained by the limited availability and stability of o-phthalaldehyde.
-
From 2-Acylbenzoic Acids: Reacting 2-acylbenzoic acids with hydrazine derivatives is another effective method for generating substituted phthalazin-1-ones.
Synthesis from Phthalonitrile
An alternative two-step synthesis starting from the readily available phthalonitrile offers a practical approach.
-
Formation of 1,4-Dihydrazinothis compound: Phthalonitrile reacts with hydrazine hydrate to yield 1,4-dihydrazinothis compound.
-
Oxidation: The intermediate is then oxidized to this compound. Molecular oxygen is reported to be the most effective oxidizing agent for this step, providing a cleaner reaction and higher yields compared to agents like cupric sulfate or silver oxide.
Transition-Metal-Catalyzed C-H Activation
Modern synthetic chemistry has introduced powerful methods for functionalizing phthalazinones via transition-metal catalysis. These reactions involve the direct activation of C-H bonds, allowing for the introduction of various substituents with high regioselectivity. Catalysts based on rhodium (Rh), palladium (Pd), ruthenium (Ru), and iridium (Ir) are commonly used to facilitate these transformations, enabling reactions like amidation, arylation, and alkylation. This approach is particularly valuable for late-stage functionalization and the creation of complex, substituted this compound derivatives.
The Gabriel-Colman Rearrangement
This rearrangement reaction involves treating a phthalimido ester with a strong base, such as an alkoxide, to induce a ring expansion that forms a substituted isoquinoline derivative. While primarily known for isoquinoline synthesis, variations of this reaction can be applied in the broader context of fused pyridazine systems. The mechanism proceeds through the formation of a carbanion on the group attached to the imide nitrogen, followed by a ring-closing displacement.
Quantitative Data Comparison
The following table summarizes key quantitative metrics for representative examples of the synthetic routes discussed.
| Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Condensation | Phthalic Anhydride, Hydrazine Hydrate | Acetic Acid | 18 h | Reflux | Not specified | |
| Condensation | 1,4-Dichlorothis compound, Benzohydrazine | Triethylamine, Xylene | 3 h | Reflux | Not specified | |
| Condensation | Phthalic Anhydride, Acid Hydrazide | p-Toluenesulphonic acid (PTSA) | 5-15 min | Room Temp | 90-96% | |
| From Phthalonitrile | Phthalonitrile, Hydrazine Hydrate | Dioxane, Acetic Acid | Not specified | Not specified | 82% (Step 1) | |
| Oxidation Step | 1,4-Dihydrazinothis compound | O₂, Ethanol, NaOH | 24 h | Room Temp | ~73% (Step 2) | |
| C-H Amidation | N-Aryl Phthalazinone, Dioxazolone | [RhCp*Cl₂]₂, AgSbF₆ | 12 h | 100 °C | up to 94% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Phthalonitrile
This two-step protocol is adapted from the method described by Carter and Cheeseman.
Step A: 1,4-Dihydrazinothis compound
-
A solution of phthalonitrile (0.1 mol) in dioxane is prepared.
-
Hydrazine hydrate is added to the solution, followed by acetic acid.
-
The reaction mixture is stirred, and the resulting precipitate is collected.
-
The product, 1,4-dihydrazinothis compound, is obtained with a reported yield of 82%.
Step B: this compound (Oxidation)
-
A suspension of 1,4-dihydrazinothis compound (19.0 g, 0.1 mole) is prepared in ethanol (1250 ml) and 2N sodium hydroxide (100 ml).
-
Carbon dioxide-free oxygen is bubbled through the stirred suspension at room temperature for 24 hours.
-
The resulting dark brown solution is filtered, and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with chloroform. The chloroform extracts are dried over anhydrous sodium sulfate and evaporated to give the crude product.
-
The product is purified by sublimation to yield this compound as a pale yellow solid (9.5 g, 73%).
Protocol 2: Solid-State Synthesis of this compound-1,4-diones
This rapid and efficient method uses PTSA as a catalyst under solvent-free conditions.
-
A mixture of an acid hydrazide (10 mmol), phthalic anhydride (10 mmol), and p-toluenesulphonic acid (PTSA) (2 mmol) is ground in a mortar and pestle at room temperature for the time specified in the data table (typically 5-15 minutes).
-
After completion of the reaction (monitored by TLC), the reaction mixture is treated with cold water.
-
The separated solid product is filtered, washed with water, and dried.
-
The product is recrystallized from an appropriate solvent to afford the pure 2-substituted-phthalazine-1,4-dione in excellent yields (90-96%).
Protocol 3: Synthesis of 1,4-Dichlorothis compound
This intermediate is crucial for synthesizing many substituted this compound derivatives.
-
Phthalic anhydride is refluxed with hydrazine hydrate in acetic acid to produce 2,3-dihydrothis compound-1,4-dione.
-
The resulting phthalazinone is then refluxed with phosphorus oxychloride (POCl₃).
-
After the reaction is complete, the mixture is worked up to isolate the 1,4-dichlorothis compound intermediate, which can be used for subsequent nucleophilic substitution reactions.
Logical Workflow for Synthetic Route Selection
Choosing the optimal synthetic route depends on several factors, including the target molecule's structure, desired scale, and available resources. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a this compound synthetic route.
References
Phthalazine-Based Drugs in Oncology: A Comparative Guide to Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of small molecule inhibitors that target key signaling pathways involved in tumor growth and survival. Among these, phthalazine-based drugs have emerged as a promising class of therapeutics, with notable successes in clinical trials. This guide provides a comprehensive comparison of the efficacy of this compound-based drugs, primarily focusing on the PARP inhibitor Olaparib and the VEGFR inhibitor Vatalanib, with alternative therapeutic options. Quantitative data from key clinical trials are summarized, detailed experimental protocols are outlined, and relevant signaling pathways are visualized to offer a thorough understanding of their clinical performance.
I. This compound-Based PARP Inhibitors: Olaparib
Olaparib, a potent oral PARP inhibitor, has demonstrated significant efficacy in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes. Its mechanism of action involves trapping PARP at sites of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair (HRR) pathways.
A. Efficacy in Clinical Trials
Two pivotal phase III clinical trials, OlympiA and SOLO3, have established the clinical benefit of Olaparib in different cancer settings.
Table 1: Efficacy of Olaparib in the OlympiA Trial for Adjuvant Treatment of High-Risk, HER2-Negative Early Breast Cancer with gBRCA1/2 Mutations
| Endpoint | Olaparib (n=921) | Placebo (n=915) | Hazard Ratio (95% CI) | p-value |
| 3-Year Invasive Disease-Free Survival (IDFS) | 85.9% | 77.1% | 0.58 (0.41-0.82) | <0.001 |
| 3-Year Distant Disease-Free Survival (DDFS) | 87.5% | 80.4% | 0.57 (0.39-0.83) | <0.001 |
| 3.5-Year Overall Survival (OS) | 92.8% | 89.1% | 0.68 (0.47-0.97) | 0.024 |
Table 2: Efficacy of Olaparib in the SOLO3 Trial for Platinum-Sensitive Relapsed Ovarian Cancer with gBRCA1/2 Mutations
| Endpoint | Olaparib (n=178) | Chemotherapy (n=88) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Objective Response Rate (ORR) | 72.2% | 51.4% | 2.53 (1.40-4.58) | 0.002 |
| Median Progression-Free Survival (PFS) | 13.4 months | 9.2 months | 0.62 (0.43-0.91) | 0.013 |
B. Experimental Protocols
-
Study Design: A phase III, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with germline BRCA1/2-mutated, high-risk, HER2-negative early breast cancer who had completed definitive local treatment and neoadjuvant or adjuvant chemotherapy.
-
Intervention: Patients were randomized 1:1 to receive Olaparib (300 mg twice daily) or placebo for one year.
-
Primary Endpoint: Invasive disease-free survival (IDFS).
-
Key Secondary Endpoints: Distant disease-free survival (DDFS) and overall survival (OS).
-
Study Design: A phase III, randomized, open-label, controlled trial.
-
Patient Population: Patients with germline BRCA1/2-mutated, platinum-sensitive relapsed ovarian cancer who had received at least two prior lines of platinum-based chemotherapy.
-
Intervention: Patients were randomized 2:1 to receive Olaparib (300 mg twice daily) or physician's choice of single-agent non-platinum chemotherapy.
-
Primary Endpoint: Objective response rate (ORR).
-
Key Secondary Endpoint: Progression-free survival (PFS).
C. Signaling Pathway
Caption: PARP Inhibition Signaling Pathway
II. This compound-Based VEGFR Inhibitors: Vatalanib
Vatalanib (PTK787) is an oral tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.
A. Efficacy in Clinical Trials
While Vatalanib showed promise in early-phase trials, its efficacy in phase III trials for metastatic colorectal cancer (CONFIRM-1 and CONFIRM-2) was limited.
Table 3: Efficacy of Vatalanib in Metastatic Colorectal Cancer (CONFIRM-1 & CONFIRM-2 Trials)
| Trial | Endpoint | Vatalanib + FOLFOX4 | Placebo + FOLFOX4 | Hazard Ratio (95% CI) | p-value |
| CONFIRM-1 | Median PFS | 7.7 months | 7.3 months | 0.85 (0.74-0.98) | 0.026 |
| Median OS | 20.1 months | 19.5 months | 0.94 (0.81-1.09) | 0.43 | |
| CONFIRM-2 | Median PFS | 5.6 months | 4.2 months | 0.79 (0.68-0.93) | 0.003 |
| Median OS | 12.0 months | 11.7 months | 0.93 (0.79-1.09) | 0.36 |
B. Experimental Protocols
-
Study Design: A randomized, double-blind, placebo-controlled phase III trial.
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.
-
Intervention: Patients received FOLFOX4 chemotherapy in combination with either Vatalanib (1250 mg daily) or placebo.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoint: Overall survival (OS).
-
Study Design: A randomized, double-blind, placebo-controlled phase III trial.
-
Patient Population: Patients with metastatic colorectal cancer who had progressed after first-line irinotecan-based chemotherapy.
-
Intervention: Patients received FOLFOX4 chemotherapy in combination with either Vatalanib (1250 mg daily) or placebo.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoint: Overall survival (OS).
C. Signaling Pathway
Cross-Reactivity of Phthalazine-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous enzyme inhibitors with therapeutic potential in oncology and other diseases. While the on-target potency of these compounds is often well-characterized, their cross-reactivity profile is a critical parameter influencing their clinical success and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors targeting key enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP), based on publicly available experimental data.
Data Presentation: A Quantitative Comparison of Inhibitory Activities
The following tables summarize the inhibitory potential (IC50 values) of various this compound derivatives against their primary targets and, where available, against other enzymes to indicate their selectivity.
This compound-Based VEGFR-2 Inhibitors: On-Target and Off-Target Activities
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth. Many this compound-based compounds have been developed as VEGFR-2 inhibitors. The table below compares the potency of several derivatives against VEGFR-2 and other kinases.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| This compound Derivative 1 | VEGFR-2 | 110 | Not Reported | Not Reported | [1] |
| This compound Derivative 2g | VEGFR-2 | 148 | Not Reported | Not Reported | [1][2] |
| This compound Derivative 4a | VEGFR-2 | 196 | Not Reported | Not Reported | [1][2] |
| This compound Derivative 7a | VEGFR-2 | 110 | Not Reported | Not Reported | |
| This compound Derivative 7b | VEGFR-2 | 310 | Not Reported | Not Reported | |
| Sorafenib (Reference) | VEGFR-2 | 90 | Multiple | Varies | |
| Vatalanib (Reference) | VEGFR-2 | 37 | VEGFR-1 | 380 | |
| Compound 4b | VEGFR-2 | 90 | EGFR | >10,000 | |
| Compound 7a | VEGFR-2 | 110 | EGFR | >10,000 | |
| Compound 7b | VEGFR-2 | 310 | EGFR | >10,000 |
This compound-Based PARP Inhibitors: Selectivity Within the PARP Family
Poly (ADP-ribose) Polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. While many inhibitors target PARP1, their activity against other PARP family members can vary.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| Olaparib (Reference) | PARP1 | 1.9 | PARP2 | 0.7 | |
| Phthalazinone Compound 23 | PARP1 | Not specified | Not Reported | Not Reported | |
| TIQ-A | PARP1 | Not specified | Multiple PARPs | Not specified | |
| Rucaparib | PARP1 | Not specified | Multiple PARPs | Not specified |
Note: Comprehensive cross-reactivity data for many novel this compound-based PARP inhibitors across the entire PARP family is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of cross-reactivity studies. Below are generalized protocols for key assays used to evaluate this compound-based enzyme inhibitors.
In Vitro VEGFR-2 Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
A suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives and reference inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of the test compound in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of ADP produced (correlating with enzyme activity) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PARP-1 Inhibition Assay (Cell-Based)
This assay measures the inhibition of PARP-1 activity within a cellular context.
-
Cell Line: A suitable human cancer cell line, often with a known DNA repair deficiency (e.g., BRCA-mutant), is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the this compound derivatives or a known PARP inhibitor like Olaparib.
-
DNA damage is induced using an agent such as hydrogen peroxide or a topoisomerase inhibitor.
-
After a set incubation period, the cells are lysed, and the level of poly(ADP-ribose) (PAR) is quantified using an ELISA-based method or by immunofluorescence.
-
-
Data Analysis: A decrease in the PAR signal indicates inhibition of PARP-1 activity. IC50 values are determined by analyzing the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: General Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
References
A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology
For Immediate Release
In the dynamic field of oncology drug discovery, phthalazine derivatives have emerged as a promising class of molecules with significant therapeutic potential. This guide offers an objective comparison of newly developed this compound-based compounds against established drugs, Olaparib and Cediranib, which target key pathways in cancer progression. This analysis, supported by experimental data from recent studies, is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current landscape.
Executive Summary
This compound, a versatile heterocyclic scaffold, is the core structure of several approved drugs and numerous investigational agents. This guide focuses on two primary areas of this compound derivative development: Poly (ADP-ribose) polymerase (PARP) inhibition and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. We present a comparative analysis of novel this compound derivatives against the established PARP inhibitor Olaparib and the VEGFR-2 inhibitor Cediranib, summarizing key performance data in structured tables and detailing the experimental methodologies used for their evaluation.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency of selected novel this compound derivatives compared to existing drugs. It is important to note that these results are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: PARP-1 Inhibition Data
Poly (ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. In cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| New Phthalazinone Derivative 11c | PARP-1 | 97 | A549 (Lung Carcinoma) | Not Reported | [1] |
| New Phthalazinone Derivative 23 | PARP-1 | Not Reported | Capan-1 (BRCA2-deficient) | High anti-proliferative activity | [2] |
| Olaparib (Existing Drug) | PARP-1 | 139 | A549 (Lung Carcinoma) | Not Reported | [1] |
| PJ34 (for comparison) | PARP | Not Reported | HeLa (Cervical Cancer) | 0.4 | [3] |
| Olaparib (for comparison) | PARP | Not Reported | HeLa (Cervical Cancer) | 0.2 | [3] |
Table 2: VEGFR-2 Inhibition and Anti-proliferative Activity Data
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibiting VEGFR-2 can stifle tumor progression by cutting off its blood supply.
| Compound | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |
| New Triazolo[3,4-a]this compound 6o | VEGFR-2 | 0.1 | HCT-116 (Colon) | 7 | |
| New Triazolo[3,4-a]this compound 6m | VEGFR-2 | 0.15 | HCT-116 (Colon) | 13 | |
| New this compound Derivative 2g | VEGFR-2 | 0.148 | HepG2 (Liver) / MCF-7 (Breast) | 0.18 / 0.15 | |
| New this compound Derivative 4a | VEGFR-2 | 0.196 | HepG2 (Liver) / MCF-7 (Breast) | 0.09 / 0.12 | |
| New this compound Derivative 4b | VEGFR-2 | 0.09 | HepG2 (Liver) / MCF-7 (Breast) | 0.08 / 0.06 | |
| Cediranib (Existing Drug) | VEGFR-1, -2, -3 | VEGFR-1: 1.2 nM, c-Kit: 1-3 nM, PDGFR-β: 12-32 nM | Not Applicable | Not Reported | |
| Sorafenib (Reference Drug) | VEGFR-2 | 0.1 | HCT-116 (Colon) | 5.47 |
Experimental Protocols
The following are generalized protocols for the key assays cited in this guide, providing a framework for the experimental evaluation of this compound derivatives.
PARP-1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Reagent Preparation : Prepare a reaction buffer containing histone proteins (the substrate for PARP-1), activated DNA (to stimulate PARP-1 activity), and the co-factor NAD+. Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib).
-
Reaction Initiation : In a 96-well plate, combine the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or control. Initiate the reaction by adding biotinylated NAD+.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection : The biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric or chemiluminescent substrate.
-
Data Analysis : The signal is inversely proportional to the PARP-1 inhibitory activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay measures the inhibition of the kinase activity of VEGFR-2.
-
Reagent Preparation : Prepare a kinase reaction buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate, and ATP. Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Cediranib or Sorafenib).
-
Reaction Initiation : In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds or control. Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™). This involves converting the remaining ATP to a luminescent signal.
-
Data Analysis : The luminescence signal is inversely proportional to the VEGFR-2 kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the new this compound derivatives or existing drugs for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 or GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: PARP Inhibition in BRCA-Deficient Cancer Cells.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Workflow
References
- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Coordination Properties of Phthalazine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Phthalazine-based ligands have garnered significant interest in coordination chemistry and drug development due to their versatile chelating abilities and diverse pharmacological activities. This guide provides a comparative analysis of their coordination properties, supported by experimental data, to aid in the rational design of novel metal-based therapeutics and functional materials.
I. Comparison of Coordination Properties
The coordination behavior of this compound ligands is significantly influenced by the nature and position of substituent groups on the this compound core, as well as the choice of the metal ion. Here, we compare the coordination properties of two distinct copper(II) complexes with substituted this compound-based ligands: one with an imidazoline-phthalazin-1(2H)-imine ligand (Complex C1) and another with a phthalazin-1(2H)-one derivative (Complex C2).
Table 1: Comparison of Cu(II) Coordination Geometry and Bond Parameters
| Parameter | Complex C1 | Complex C2 | Reference |
| Ligand (L) | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one | [1] |
| Metal Ion | Cu(II) | Cu(II) | [1] |
| Formula | [Cu(L)Cl₂] | [Cu(L)Cl₂] | [1] |
| Coordination Geometry | Not definitively determined by X-ray | Distorted Square Pyramidal | [1] |
| Cu-N Bond Lengths (Å) | Not available | 2.024(2) | [1] |
| Cu-Cl Bond Lengths (Å) | Not available | 2.2341(5) |
Note: Single crystals of Complex C1 suitable for X-ray analysis could not be obtained.
Table 2: Comparison of Stability Constants of Cu(II) Complexes
| Complex | Ligand | Method | Log K | Reference |
| C1 | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | UV-Vis Spectroscopy | Not explicitly calculated, but stability confirmed over 12 hours. | |
| C2 | 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one | UV-Vis Spectroscopy | Not explicitly calculated, but stability confirmed over 12 hours. |
Discussion of Coordination Properties:
The available data, primarily from a study on copper(II) complexes with imidazoline-phthalazine ligands, highlights the influence of the ligand structure on the resulting coordination geometry. Complex C2, with a phthalazin-1(2H)-one derivative, forms a distorted square pyramidal geometry around the Cu(II) center. The ligand acts as a bidentate chelator, coordinating through the nitrogen atoms of the this compound and imidazoline rings.
While a crystal structure for Complex C1 was not obtained, its stability in solution was confirmed, suggesting effective coordination. The difference in the substituent on the imidazoline ring (an imine in C1 versus a benzoyl-one in C2) likely influences the electronic and steric properties of the ligand, which in turn would affect the stability and geometry of the resulting complex. A direct comparison of stability constants (log K) would provide a more quantitative measure of this effect.
II. Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a this compound-based ligand and the characterization of its metal complexes.
A. Synthesis of 1,4-bis(di-2-pyridylmethyl)this compound
This protocol is based on the synthesis of a well-studied binucleating this compound ligand.
Materials:
-
1,4-Dichlorothis compound
-
Di-2-pyridylmethane
-
Potassium hydroxide (KOH)
-
Toluene
-
Ethanol
Procedure:
-
A solution of di-2-pyridylmethane (2 equivalents) in toluene is added to a stirred suspension of powdered potassium hydroxide (4 equivalents) in toluene.
-
The mixture is heated to reflux, and then a solution of 1,4-dichlorothis compound (1 equivalent) in toluene is added dropwise over 30 minutes.
-
The reaction mixture is refluxed for an additional 4 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The filtrate is evaporated to dryness under reduced pressure.
-
The residue is recrystallized from ethanol to yield the pure product.
B. Single-Crystal X-ray Diffraction
This is a standard method for determining the three-dimensional structure of crystalline compounds.
Procedure:
-
Crystal Growth: Single crystals of the metal-phthalazine complex are grown, typically by slow evaporation of a saturated solution of the complex in a suitable solvent or solvent mixture (e.g., DMF, CHCl₃/Dioxane).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated, and diffraction patterns are recorded at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
C. UV-Vis Spectrophotometric Titration for Stability Constant Determination
This technique is used to determine the stability constant of a metal-ligand complex in solution.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the this compound-based ligand and the metal salt (e.g., CuCl₂) of known concentrations in a suitable solvent (e.g., DMSO/PBS buffer).
-
Titration: A solution of the ligand at a fixed concentration is placed in a quartz cuvette. Small aliquots of the metal salt solution are incrementally added to the cuvette.
-
Data Acquisition: After each addition of the metal salt, the solution is allowed to equilibrate, and the UV-Vis absorption spectrum is recorded over a relevant wavelength range.
-
Data Analysis: The changes in absorbance at a specific wavelength, where the complex absorbs significantly differently from the free ligand and metal ion, are monitored. The data is then fitted to a binding isotherm model (e.g., 1:1 or 1:2 binding) using non-linear regression analysis to calculate the stability constant (K).
III. Signaling Pathways and Experimental Workflows
This compound derivatives have been identified as potent modulators of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for the targeted design of new therapeutic agents.
A. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been developed as VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound-based compounds.
B. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling cascade and its inhibition by this compound derivatives.
C. PARP-1 Signaling in DNA Repair
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. PARP inhibitors, including some based on a phthalazinone scaffold, have shown significant efficacy in cancers with deficiencies in other DNA repair pathways.
Caption: Role of PARP-1 in DNA repair and the mechanism of action of phthalazinone-based PARP inhibitors.
D. Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.
Caption: The Hedgehog signaling pathway and its inhibition at the level of Smoothened by this compound derivatives.
References
Unlocking Antibacterial Potential: A QSAR Comparative Guide to Phthalazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phthalazine derivatives based on their antibacterial activity, supported by Quantitative Structure-Activity Relationship (QSAR) analysis. We delve into the experimental data and methodologies that underpin these findings, offering a clear pathway to understanding the antibacterial potential of this important class of compounds.
A recent 2-D QSAR study has shed light on the structural requirements for the antibacterial activity of this compound derivatives, providing a computational framework for the design of more potent therapeutic agents.[1] This analysis, grounded in experimental data, offers valuable insights into the physicochemical properties that govern the antibacterial efficacy of these compounds.
Comparative Analysis of Antibacterial Activity
The antibacterial activity of a series of 17 this compound derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The QSAR models developed from this data demonstrate a strong correlation between the physicochemical properties of the derivatives and their observed antibacterial effects. The predictive power of these models allows for the computational screening of novel this compound structures, accelerating the discovery of promising new antibacterial candidates.[1]
The study successfully used regression analysis to formulate equations that predict the antibacterial activity of these compounds. The calculated activities of the known this compound derivatives showed a high degree of concordance with their experimentally determined values, validating the robustness of the QSAR models.[1] Furthermore, the research postulated new this compound compounds with potentially significant antimicrobial growth inhibition activity, showcasing the practical application of this QSAR analysis in drug discovery.[1]
Data Summary
Physicochemical Descriptors for QSAR Models
The following table summarizes the key physicochemical descriptors identified as being influential in the antibacterial activity of the studied this compound derivatives. These descriptors were calculated using HyperChem software.[1]
| Descriptor | Description | Role in Antibacterial Activity |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Influences the electron-accepting ability of the molecule, which can be crucial for interactions with biological targets. |
| HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating capacity of the molecule, affecting its reactivity and potential for forming charge-transfer complexes. |
| Hydration Energy | The energy released upon hydration of the molecule | Affects the solubility and bioavailability of the compound, which are critical for reaching the bacterial target. |
| Dipole Moment (dmx) | A measure of the polarity of the molecule in the X direction | Influences the non-covalent interactions, such as dipole-dipole interactions, with the active site of the target enzyme or protein. |
QSAR Model Statistics
The statistical quality of the developed QSAR models is paramount for their predictive ability. The multi-regression analysis yielded equations with strong correlational and predictive power.
| Model | Target Bacteria | Key Statistical Parameters |
| Model 1 | Gram-positive bacteria | High correlation coefficient (R²) and predictive R² (Q²) values, indicating a statistically significant model. |
| Model 2 | Gram-negative bacteria | Robust statistical validation, demonstrating the model's ability to accurately predict antibacterial activity against this class of bacteria. |
Experimental and Computational Protocols
QSAR Analysis Methodology
The 2-D QSAR study was conducted using a multi-regression analysis approach with the "winks" program. The process involved the following key steps:
-
Data Set Selection: A series of 17 this compound derivatives with previously reported antibacterial activity were selected for the study.
-
Molecular Modeling and Descriptor Calculation: The 3D structures of the this compound derivatives were generated and optimized. A range of physicochemical descriptors, including electronic, thermodynamic, and steric parameters, were calculated using HyperChem software.
-
Model Development: Multi-regression analysis was employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the observed antibacterial activity (dependent variable).
-
Model Validation: The predictive power of the generated QSAR models was rigorously validated to ensure their statistical significance and reliability.
Antibacterial Activity Assay
The experimental antibacterial activity data used to build the QSAR models was obtained from previously published work by Khalil et al. The minimum inhibition concentrations (MIC) of the this compound derivatives were determined against various Gram-positive and Gram-negative bacterial strains. This experimental data formed the basis for the dependent variables in the QSAR analysis.
Visualizing the QSAR Workflow and Structure-Activity Relationship
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in the QSAR analysis of this compound derivatives.
Caption: The relationship between this compound structure, physicochemical properties, and antibacterial activity.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Phthalazine Disposal
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phthalazine, a heterocyclic organic compound used in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its properties, hazards, and necessary safety precautions.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[3]
Engineering Controls: Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure. Eyewash stations and safety showers should be readily accessible in the immediate work area.
This compound Disposal Protocol
This compound and its residues are classified as hazardous waste and must be disposed of accordingly. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper).
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams. Store it separately to prevent potentially hazardous reactions. Specifically, keep this compound away from oxidizing agents.
Step 2: Containerization
-
Select Appropriate Containers: Use a chemically compatible and leak-proof container for collecting this compound waste. The original container, if in good condition, is often a suitable choice. Containers should be in good condition, with no cracks or deterioration.
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound." The label should also include the full chemical name, the date accumulation started, and any associated hazards (e.g., "Suspected of causing genetic defects").
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.
-
Storage Limits: Adhere to the storage limits for hazardous waste in your SAA. For acutely toxic chemical waste (P-listed), the limit is typically one quart of liquid or one kilogram of solid. While this compound is not explicitly P-listed in the provided results, it is prudent to minimize accumulation.
Step 4: Disposal Request and Collection
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Licensed Disposal Company: The collected waste will be transported to a licensed hazardous material disposal company for final treatment, which may include incineration in a facility equipped with an afterburner and scrubber.
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.
-
Ensure Adequate Ventilation.
-
Wear Appropriate PPE: Do not handle the spilled material without the necessary protective equipment.
-
Contain the Spill: For solid spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean the Area: Thoroughly clean the spill surface to remove any residual contamination.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for drain disposal) were found in the search results, as drain disposal is prohibited for this compound. The primary quantitative limits relate to the accumulation of hazardous waste in a Satellite Accumulation Area.
| Parameter | Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | |
| Partially Filled Container Storage in SAA | Up to 1 year |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Phthalazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phthalazine, a heterocyclic organic compound. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and efficient research setting.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough understanding and implementation of safety protocols are critical. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are commonly recommended. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contamination. It is advisable to consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Long-sleeved clothing | Should be worn under the lab coat for additional protection.[2] | |
| Respiratory Protection | Not typically required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not usually necessary.[2][3] |
| Respirator | For large spills or in situations with inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is essential for safety and regulatory compliance.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Handling and Experimental Procedures
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Take care to prevent contact with skin and eyes. After handling, wash hands thoroughly.
Spill Management
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
Spill Cleanup Protocol:
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Always adhere to local, regional, and national regulations for chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a robust, leak-proof container that is compatible with this compound. Ensure the container is kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
